5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-cyano-4-methyl-3-phenylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-8-10(7-14)17-12(13(15)16)11(8)9-5-3-2-4-6-9/h2-6H,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZHNCQVFOLOEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C(=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377285 | |
| Record name | 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70541-99-0 | |
| Record name | 5-Cyano-4-methyl-3-phenyl-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70541-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide. Thiophene carboxamides are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiproliferative and antimicrobial properties.[1][2] This document will detail a robust synthetic pathway, elucidate the underlying chemical principles, and provide a thorough guide to the analytical characterization of the target molecule.
Strategic Synthesis via the Gewald Reaction and Subsequent Amidation
The synthesis of this compound is strategically approached in a two-step sequence. The initial and pivotal step involves the construction of the polysubstituted thiophene core via the well-established Gewald aminothiophene synthesis.[3][4] This multicomponent reaction is highly valued for its efficiency in creating complex heterocyclic systems from simple starting materials.[5][6][7] The subsequent step focuses on the selective hydrolysis of a nitrile group to the desired carboxamide functionality.
Part 1: Synthesis of the 2-Aminothiophene Precursor
The journey to our target molecule begins with the synthesis of the key intermediate, 2-amino-5-cyano-4-methyl-3-phenylthiophene. This is achieved through a Gewald reaction, a one-pot condensation of a ketone, an α-cyanoester (or in this case, a dinitrile), and elemental sulfur in the presence of a base.[3][4]
Reaction Scheme:
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An In-depth Technical Guide to the Physicochemical Properties of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide
Introduction: The Therapeutic Potential of the Thiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, renowned for its versatile pharmacological properties. Its aromatic and planar nature facilitates binding to a wide array of biological receptors, while its structure allows for extensive functionalization to enhance potency and selectivity.[1] Thiophene derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][3] Within this promising class of compounds, 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide emerges as a molecule of significant interest. Its unique substitution pattern, featuring a cyano group, a carboxamide moiety, and a phenyl ring, suggests a complex interplay of electronic and steric factors that can be fine-tuned for specific therapeutic targets. This guide provides a comprehensive overview of the key physicochemical properties of this compound, offering a foundational understanding for researchers and drug development professionals seeking to explore its potential.
While direct experimental data for this specific molecule is not extensively available in the public domain, this guide will leverage data from structurally related compounds and outline robust, field-proven methodologies for its characterization. The insights provided herein are designed to empower researchers to synthesize, characterize, and ultimately unlock the therapeutic promise of this compound.
Molecular Structure and Key Physicochemical Descriptors
The chemical structure of this compound is characterized by a central thiophene ring with five substituents. The interplay of these functional groups dictates its chemical behavior and biological activity.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₃H₁₀N₂OS | - |
| Molecular Weight | 242.30 g/mol | - |
| XLogP3 | 2.8 | PubChem (Predicted) |
| Hydrogen Bond Donors | 2 | PubChem (Predicted) |
| Hydrogen Bond Acceptors | 3 | PubChem (Predicted) |
| Rotatable Bonds | 2 | PubChem (Predicted) |
Note: The values in this table are predicted based on the chemical structure and have not been experimentally determined.
Synthesis and Structural Elucidation
The synthesis of this compound can be approached through established methods for the preparation of polysubstituted thiophenes. A common and effective strategy is the Gewald reaction, which involves the condensation of a ketone with an active methylene nitrile in the presence of elemental sulfur and a base.[4]
Proposed Synthetic Pathway
A plausible synthetic route would involve the reaction of benzoylacetonitrile, 2-butanone, and elemental sulfur in the presence of a morpholine catalyst. The resulting 2-amino-5-cyano-4-methyl-3-phenylthiophene can then be converted to the target carboxamide through hydrolysis of the nitrile to a carboxylic acid, followed by amidation.
Caption: Proposed synthetic pathway for this compound.
Protocol for Structural Elucidation
The synthesized compound's structure and purity would be confirmed using a suite of analytical techniques:
-
High-Resolution Mass Spectrometry (HR-MS): To confirm the molecular formula.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and connectivity of atoms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups (C≡N, C=O, N-H).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Solubility Profile: A Critical Parameter for Drug Development
The solubility of a compound is a critical determinant of its bioavailability and therapeutic efficacy. The presence of both a lipophilic phenyl group and polar cyano and carboxamide groups in this compound suggests that its solubility will be highly dependent on the solvent system.
Experimental Protocol for Solubility Determination
A standard shake-flask method would be employed to determine the equilibrium solubility in various solvents relevant to pharmaceutical development.
-
Preparation: An excess amount of the compound is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO) in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath (typically at 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC with UV detection.
Caption: Experimental workflow for solubility determination using the shake-flask method.
Melting Point and Thermal Properties
The melting point is a fundamental physical property that provides an indication of a compound's purity and crystal lattice energy. For a crystalline solid, a sharp melting point range is indicative of high purity.
Experimental Protocol for Melting Point Determination
The melting point would be determined using a digital melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube.
-
Measurement: The capillary tube is placed in the heating block of the apparatus.
-
Observation: The temperature is slowly ramped up, and the temperature range over which the compound melts is recorded.
For a more detailed thermal analysis, Differential Scanning Calorimetry (DSC) can be employed to investigate thermal transitions such as melting, crystallization, and decomposition.
Lipophilicity (LogP) and its Impact on Pharmacokinetics
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocol for LogP Determination
The octanol-water partition coefficient (P) can be determined using the shake-flask method.
-
System Preparation: Equal volumes of n-octanol and water (or a relevant buffer) are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed and shaken vigorously to allow for partitioning.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Ionization Constant (pKa): Predicting Behavior in Biological Systems
The pKa of a compound is the pH at which it is 50% ionized. The carboxamide group in the target molecule can exhibit both weakly acidic and weakly basic properties. Knowing the pKa is essential for predicting the compound's charge state and behavior in different physiological environments.
Experimental Protocol for pKa Determination
Potentiometric titration is a classic and reliable method for pKa determination.
-
Sample Preparation: A solution of the compound is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.
-
Analysis: The pKa is determined from the inflection point of the resulting titration curve.
Potential Biological Significance and Applications
Thiophene-2-carboxamide derivatives have been extensively investigated for their therapeutic potential.[5] Structurally related compounds have shown promising activity as:
-
Anticancer Agents: Thiophene carboxamides have been reported to exhibit cytotoxic effects against various cancer cell lines, potentially through the inhibition of protein tyrosine phosphatase 1B (PTP1B) or by acting as biomimetics of combretastatin A-4 (CA-4).[1][2]
-
Antimicrobial Agents: The thiophene scaffold is present in several antimicrobial drugs, and novel derivatives continue to be explored for their activity against both Gram-positive and Gram-negative bacteria.[5]
-
Enzyme Inhibitors: Thiophene carboxamides have been identified as potent inhibitors of various enzymes, including sphingomyelin synthase 2 (SMS2), which is a target for dry eye disease therapy.[6]
The specific substitution pattern of this compound suggests that it could be a valuable candidate for screening in these and other therapeutic areas.
Conclusion
This compound is a compound with significant potential in drug discovery and development. This guide has provided a comprehensive framework for its synthesis and the characterization of its key physicochemical properties. By following the outlined experimental protocols, researchers can obtain the critical data needed to advance this promising molecule through the drug development pipeline. The insights into its potential biological activities, based on the extensive literature on related thiophene derivatives, further underscore the importance of its continued investigation.
References
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Preparation of 5-amino-4-cyano-N-(phenyl)-3-methylthiophene- 2-carboxamides. ResearchGate. Available at: [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health (NIH). Available at: [Link]
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Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. National Institutes of Health (NIH). Available at: [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health (NIH). Available at: [Link]
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Versatile thiophene 2-carboxamide derivatives. ResearchGate. Available at: [Link]
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Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. National Institutes of Health (NIH). Available at: [Link]
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Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. ResearchGate. Available at: [Link]
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Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. National Institutes of Health (NIH). Available at: [Link]
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Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. PubChem. Available at: [Link]
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Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. PubChem. Available at: [Link]
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(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid. MolPort. Available at: [Link]
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Methyl 3-Amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. Amerigo Scientific. Available at: [Link]
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Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. National Institutes of Health (NIH). Available at: [Link]
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5-Cyano-3,4-dimethylthiophene-2-carboxamide. PubChem. Available at: [Link]
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"5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide" IUPAC name and CAS number
An In-Depth Technical Guide to 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of the Thiophene Scaffold
Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their structural and electronic properties make them versatile building blocks in the design of novel therapeutic agents.[3][4] Thiophene-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5] This guide focuses on a specific, potentially novel derivative, This compound , providing a comprehensive overview of its chemical identity, a proposed synthetic route, and its potential significance in drug discovery based on the activities of structurally related compounds.
PART 1: Chemical Identity and Physicochemical Properties
IUPAC Name and CAS Number
The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is This compound .
As of the latest search, a specific CAS (Chemical Abstracts Service) number for this compound has not been found in major chemical databases. This suggests that "this compound" may be a novel compound that is not yet widely synthesized or commercially available.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound, calculated based on its chemical structure. These values are essential for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂OS |
| Molecular Weight | 242.30 g/mol |
| Predicted LogP | 2.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area | 81.9 Ų |
PART 2: Proposed Synthesis
While no direct synthesis for this compound has been documented, a plausible multi-step synthetic pathway can be proposed based on well-established reactions for analogous thiophene derivatives, particularly the Gewald reaction for the initial ring formation.[6][7][8]
Synthetic Workflow Overview
The proposed synthesis involves a four-stage process:
-
Stage 1: Gewald Aminothiophene Synthesis: Formation of a 2-aminothiophene precursor.
-
Stage 2: Sandmeyer Reaction: Conversion of the amino group to a cyano group.
-
Stage 3: Suzuki-Miyaura Coupling: Introduction of the phenyl group at the 3-position.
-
Stage 4: Amidation: Conversion of a carboxyl group (introduced via hydrolysis of an ester) to the final carboxamide.
Caption: Proposed multi-stage synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Stage 1: Synthesis of Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate
-
To a stirred solution of ethyl acetoacetate (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Add morpholine (0.5 eq) as a basic catalyst.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the desired 2-aminothiophene intermediate.
Causality: The Gewald reaction is a robust and efficient one-pot method for the synthesis of polysubstituted 2-aminothiophenes.[6][8][9] The choice of morpholine as a catalyst is based on its established efficacy in promoting the initial Knoevenagel condensation and subsequent cyclization.[10]
Stage 2: Synthesis of Ethyl 2-bromo-5-cyano-4-methylthiophene-3-carboxylate
-
Dissolve the 2-aminothiophene intermediate (1.0 eq) in an aqueous solution of hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a variety of functional groups, including halides, via a diazonium salt intermediate. This step is crucial for enabling the subsequent cross-coupling reaction.
Stage 3: Synthesis of Ethyl 5-cyano-4-methyl-3-phenylthiophene-2-carboxylate
-
In a round-bottom flask, combine the 2-bromothiophene intermediate (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) as the catalyst.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) until TLC indicates the consumption of the starting material.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Causality: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for the arylation of heterocyclic compounds.[11] The use of a palladium catalyst and a base is standard for this transformation.
Stage 4: Synthesis of this compound
-
Hydrolyze the ethyl ester (1.0 eq) by refluxing with an excess of sodium hydroxide in an ethanol/water mixture.
-
After the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry.
-
Treat the resulting carboxylic acid with thionyl chloride to form the acyl chloride.
-
Carefully add the crude acyl chloride to an excess of concentrated aqueous ammonia to form the final carboxamide.
-
Collect the product by filtration, wash with water, and purify by recrystallization.
Causality: This two-step amidation process, proceeding through an acyl chloride intermediate, is a standard and high-yielding method for converting a carboxylic acid to a primary carboxamide.
PART 3: Biological Significance and Potential Applications
The therapeutic potential of this compound can be inferred from the extensive research on structurally similar thiophene-2-carboxamide derivatives.
Anticancer Activity
Thiophene-2-carboxamides have emerged as a promising class of anticancer agents.[12][13] Studies have shown that aryl-substituted thiophene carboxamides exhibit significant cytotoxicity against various cancer cell lines, including those of the breast, liver, and colon.[5][12]
Potential Mechanism of Action: Tubulin Polymerization Inhibition
A key mechanism of action for some anticancer thiophene derivatives is the inhibition of tubulin polymerization, similar to the well-known drug Combretastatin A-4 (CA-4).[14] By binding to the colchicine-binding site on β-tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Hypothesized mechanism of anticancer activity via tubulin polymerization inhibition.
Antimicrobial Activity
Various thiophene-2-carboxamide derivatives have demonstrated notable antibacterial and antifungal activities.[15][16] The presence of the thiophene ring and the carboxamide moiety appears to be crucial for this biological effect. The specific substitution pattern on the thiophene ring can modulate the antimicrobial spectrum and potency.
Applications in Drug Discovery and Research
Given the promising biological activities of its structural analogs, this compound represents a valuable candidate for further investigation.
-
Lead Compound for Optimization: Once synthesized, this compound can serve as a lead structure for the development of more potent and selective therapeutic agents through medicinal chemistry efforts.
-
Screening in Biological Assays: The compound should be subjected to a battery of in vitro assays, including:
-
Probing Biological Pathways: As a novel chemical entity, it can be used as a tool to probe biological pathways and identify new therapeutic targets.
Conclusion
While "this compound" is not a well-documented compound, its structural features, based on the highly active thiophene-2-carboxamide scaffold, suggest significant potential in drug discovery. This guide provides a robust, albeit hypothetical, framework for its synthesis and outlines the key biological activities that should be investigated. The exploration of such novel chemical entities is crucial for the continued development of new and effective therapies for a range of diseases, from cancer to infectious diseases.
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- Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation... ResearchGate. [URL: https://www.researchgate.
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- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36810281/]
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10959067/]
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6269930/]
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10925208/]
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- Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6128410/]
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Foreword: The 2-Aminothiophene Core - A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Substituted 2-Aminothiophenes
To the dedicated researcher, scientist, and drug development professional, the quest for novel therapeutic agents is a journey of navigating vast chemical landscapes. Within this landscape, certain molecular architectures consistently emerge as foundational pillars for innovation. The substituted 2-aminothiophene ring is unequivocally one such "privileged scaffold".[1][2][3] This five-membered sulfur-containing heterocycle is not merely a synthetic curiosity; it is a versatile and potent pharmacophore that has given rise to a remarkable spectrum of biologically active compounds.[4][5]
This guide eschews a conventional, rigid template. Instead, it is structured to mirror the logical flow of a drug discovery program: beginning with the foundational synthesis of the core scaffold, delving into its diverse biological activities with a focus on the underlying mechanisms, and providing actionable, field-tested experimental protocols. As a Senior Application Scientist, my objective is to bridge theoretical knowledge with practical application, explaining not just how an experiment is done, but why specific choices are made, ensuring each protocol is a self-validating system.
We will explore the chemistry that brings these molecules to life, primarily through the elegant and efficient Gewald reaction, and then journey through their impressive therapeutic potential, from anticancer and antimicrobial to potent anti-inflammatory effects.[6][7][8][9] Every mechanistic claim and protocol is grounded in authoritative, verifiable literature, providing a trustworthy resource for your research and development endeavors.
Chapter 1: The Synthetic Cornerstone - The Gewald Multicomponent Reaction
The widespread utility of the 2-aminothiophene scaffold in medicinal chemistry is directly attributable to the accessibility and efficiency of its synthesis.[5] The Gewald reaction, a one-pot multicomponent condensation, stands as the most universal and robust method for constructing this heterocyclic core.[10][11][12] First reported in 1961, its enduring prominence stems from the ready availability of starting materials, mild reaction conditions, and operational simplicity.[11]
The reaction involves the condensation of a ketone or aldehyde with an α-cyano ester or other activated nitrile and elemental sulfur in the presence of a basic catalyst.[12][13] The causality of the reaction sequence is a testament to chemical elegance: a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile initiates the process, followed by the addition of elemental sulfur, and a subsequent intramolecular cyclization and aromatization to yield the final 2-aminothiophene product.[5][6][13]
Caption: The mechanistic pathway of the Gewald reaction.
Field-Proven Protocol: L-Proline Catalyzed Green Synthesis of a 2-Aminothiophene Derivative
This protocol details an environmentally benign, one-pot synthesis utilizing the cost-effective and green catalyst L-proline.[6] The choice of L-proline is deliberate; it efficiently catalyzes both the initial Knoevenagel condensation and the subsequent sulfur addition, often leading to high yields under mild conditions without the need for hazardous solvents.[6]
Materials:
-
Cyclohexanone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Elemental Sulfur (1.1 mmol)
-
L-Proline (0.1 mmol, 10 mol%)
-
N,N-Dimethylformamide (DMF, 3 mL)
-
Stir plate with heating, round-bottom flask, condenser
-
Ethyl acetate and hexane for chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.1 mmol), and L-proline (0.1 mmol).
-
Solvent Addition: Add 3 mL of DMF to the flask. The choice of DMF is critical as it effectively solubilizes the reactants and facilitates the reaction at a moderate temperature.[6]
-
Reaction Execution: Attach a condenser to the flask and place it in a preheated oil bath at 60 °C. Stir the mixture vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion (typically 2-4 hours, as indicated by TLC), allow the reaction mixture to cool to room temperature. Pour the mixture into 20 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). The organic layers are combined, washed with brine (1 x 20 mL), and dried over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Chapter 2: Anticancer and Antiproliferative Activity
The 2-aminothiophene scaffold is a cornerstone in the development of novel anticancer agents, with numerous derivatives exhibiting potent antiproliferative activity against a range of human cancer cell lines, including cervical (HeLa) and pancreatic (PANC-1) adenocarcinomas.[8][14][15] These compounds often act as cytostatic agents, interfering with cell growth and multiplication rather than inducing immediate cell death.[8][15]
The mechanism of action is diverse. Some derivatives function as inhibitors of atypical protein kinase C (aPKC), a key enzyme in signaling pathways related to inflammation and vascular permeability, which are crucial for tumor growth.[16] Others have been shown to arrest the cell cycle, preventing cancer cells from progressing through the phases required for division.[15] This targeted activity, coupled with a frequent protective effect on non-tumoral cells, makes these derivatives highly promising candidates for further development.[15]
| Compound ID | Target Cell Line | Activity Metric | Result | Reference |
| 6CN14 | HeLa (Cervical) | % Proliferation Inhibition (50µM, 48h) | >90% | [14][15] |
| 7CN09 | HeLa (Cervical) | % Proliferation Inhibition (50µM, 48h) | >90% | [14][15] |
| 6CN14 | PANC-1 (Pancreatic) | % Proliferation Inhibition (50µM, 48h) | ~85% | [14][15] |
| 7CN09 | PANC-1 (Pancreatic) | % Proliferation Inhibition (50µM, 48h) | ~80% | [14][15] |
| Doxorubicin | HeLa (Cervical) | % Proliferation Inhibition (50µM, 48h) | ~90% | [14][15] |
| Table 1: Comparative antiproliferative activity of lead 2-aminothiophene derivatives. |
Self-Validating Protocol: MTT Assay for In Vitro Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric-based method for evaluating the preliminary anticancer activity of compounds.[17][18] Its reliability and applicability across a wide range of cell lines make it an essential tool in drug screening.[18] The causality is based on the metabolic activity of viable cells: mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product, the quantity of which is directly proportional to the number of living cells.
Caption: Standard workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding: Culture human cancer cells (e.g., HeLa) in appropriate media. Trypsinize and seed the cells into a 96-well plate at a density of 5 x 10³ cells/well. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare stock solutions of the test 2-aminothiophene derivatives in DMSO. Create serial dilutions in culture media to achieve final concentrations ranging from 5 to 50 µM. Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated plates for the desired period (e.g., 24 or 48 hours) at 37 °C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours. This step is critical as it allows viable cells to metabolize the MTT.
-
Formazan Solubilization: Carefully remove the media containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. This self-validating system directly correlates color intensity with cell viability, providing a robust measure of the compound's antiproliferative effect.
Chapter 3: Broad-Spectrum Antimicrobial Activity
Substituted 2-aminothiophenes are recognized for their significant antimicrobial properties, exhibiting activity against a wide range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus), Gram-negative bacteria (Escherichia coli), and various fungal species.[5][6][7][10] The versatility of the scaffold allows for extensive pharmacomodulation to optimize potency and spectrum.
Structure-activity relationship (SAR) studies are crucial for guiding this optimization. For instance, research on thiophene-2-carboxamide derivatives has revealed key insights:
-
The 3-Position is Key: Derivatives with an amino group at the 3-position (-NH2) are significantly more potent antimicrobials than those with hydroxyl (-OH) or methyl (-CH3) groups.[19] The electron-donating nature of the amino group is believed to enhance the molecule's activity.[19]
-
Aryl Substituents Modulate Activity: The presence and nature of substituents on aryl rings attached to the core can fine-tune activity against specific strains. Methoxy (-OCH3) groups, for example, have been shown to enhance activity against both Gram-positive and Gram-negative bacteria.[19]
| Compound Type | Test Organism | Activity | Reference |
| 3-Amino Thiophene-2-Carboxamides | S. aureus (Gram +) | High Activity | [19] |
| 3-Amino Thiophene-2-Carboxamides | B. subtilis (Gram +) | High Activity | [19] |
| 3-Hydroxy Thiophene-2-Carboxamides | S. aureus (Gram +) | Moderate Activity | [19] |
| 3-Methyl Thiophene-2-Carboxamides | S. aureus (Gram +) | Low to No Activity | [19] |
| Methoxy-substituted derivatives | P. aeruginosa (Gram -) | Good Activity | [19] |
| Table 2: Structure-Activity Relationship Summary for Antimicrobial Thiophene Derivatives. |
Field-Proven Protocol: Agar Well Diffusion Assay for Antimicrobial Screening
The agar well diffusion assay is a standard, reliable method for preliminary screening of antimicrobial activity.[7] The principle is straightforward and self-validating: an antimicrobial agent diffuses radially from a well through a solid agar medium seeded with a test microorganism. The area where the concentration of the agent is sufficient to inhibit microbial growth appears as a clear "zone of inhibition." The diameter of this zone is proportional to the agent's potency and diffusion characteristics.
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar by suspending 38g of the medium in 1 liter of purified water. Heat with agitation until completely dissolved, then autoclave at 121°C for 15 minutes.[7]
-
Plate Preparation: Allow the sterile agar to cool to 45-50°C. Inoculate the molten agar with a standardized suspension (e.g., 0.5 McFarland standard) of the test microorganism (e.g., S. aureus). Pour the inoculated agar into sterile Petri dishes and allow it to solidify completely in a level space.[7]
-
Well Creation: Using a sterile cork borer or pipette tip, create uniform wells (e.g., 6 mm diameter) in the solidified agar.
-
Compound Application: Prepare solutions of the test 2-aminothiophene derivatives at a known concentration (e.g., 2 mg/mL) in a suitable solvent like acetone or chloroform.[7] Carefully pipette a fixed volume (e.g., 50 µL) of each test solution into a separate well. Also, prepare wells for a positive control (e.g., Streptomycin, 5 mg/mL) and a negative control (solvent only).[7]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) for each well. A larger diameter indicates greater antimicrobial activity.
Chapter 4: Anti-inflammatory Mechanisms via NRF2 Activation
Beyond direct cytotoxicity and antimicrobial action, certain 2-aminothiophene derivatives exhibit potent anti-inflammatory properties through a sophisticated and highly sought-after mechanism: activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[20][21] NRF2 is a master regulator of the cellular antioxidant response and is also critically involved in modulating inflammation.[20]
Under normal conditions, NRF2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1). Certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes act as non-electrophilic NRF2 activators.[20][21] They bind to KEAP1, inducing a conformational change that releases NRF2. The freed NRF2 then translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and suppressing inflammatory responses, such as the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[20]
Caption: NRF2 activation by 2-aminothiophene derivatives.
Field-Proven Protocol: Griess Assay for Nitric Oxide Quantification
The Griess assay is a simple, colorimetric method for quantifying nitrite (NO₂⁻), a stable and quantifiable breakdown product of nitric oxide (NO).[20] It is widely used to assess the anti-inflammatory activity of compounds in cell culture models, such as LPS-stimulated RAW 264.7 macrophages. The causality is a two-step diazotization reaction: acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a vibrant magenta-colored azo compound, with an absorbance proportional to the initial nitrite concentration.
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the 2-aminothiophene derivatives for 1 hour.
-
Inflammatory Challenge: Induce inflammation by adding lipopolysaccharide (LPS) to the wells (final concentration ~1 µg/mL). Incubate for 24 hours. Include control wells (cells only, cells + LPS).
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in culture medium.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well containing supernatant or standard. Incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent II (NED solution) to each well. Incubate for another 10 minutes at room temperature, protected from light. A magenta color will develop.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. A reduction in NO production in LPS-stimulated cells treated with the compound indicates anti-inflammatory activity.
Chapter 5: Future Perspectives and Conclusion
The substituted 2-aminothiophene scaffold continues to demonstrate its immense value in drug discovery.[2] Its synthetic tractability via the Gewald reaction allows for the rapid generation of large, diverse chemical libraries, facilitating robust SAR studies.[3][5] The breadth of its biological activities—from anticancer and antimicrobial to targeted anti-inflammatory and receptor modulation[9][22][23]—ensures its relevance across multiple therapeutic areas.
Future research will undoubtedly focus on several key areas:
-
Mechanism Deconvolution: Elucidating the precise molecular targets for derivatives with promising phenotypic effects.
-
Hit-to-Lead Optimization: Leveraging SAR data to enhance potency, selectivity, and pharmacokinetic properties (ADMET).[1][4]
-
Bioisosteric Replacement: Exploring modifications, such as the replacement of sulfur with selenium, to modulate activity and physicochemical properties.[1]
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An In-depth Technical Guide to 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide: Synthesis, Structural Analogs, and Therapeutic Potential
Foreword: The Thiophene Carboxamide Scaffold as a Privileged Structure in Medicinal Chemistry
The thiophene ring is a cornerstone in the architecture of medicinally active compounds, prized for its unique electronic properties and ability to serve as a bioisostere for the phenyl ring.[1] Its incorporation into molecular frameworks often enhances pharmacological activity by improving drug-receptor interactions and modifying physicochemical properties.[1] When functionalized with a carboxamide group at the 2-position, the resulting thiophene-2-carboxamide scaffold emerges as a particularly versatile platform for drug discovery. This core structure is prevalent in a multitude of compounds exhibiting a broad spectrum of biological activities, including anticancer,[2][3] antimicrobial,[4][5][6] and anti-inflammatory properties.[7][8] This guide focuses on a specific, highly functionalized derivative, 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide (1) , providing a comprehensive overview of its proposed synthesis, the landscape of its structural analogs, and the therapeutic promise inherent to this chemical class. While direct literature on compound 1 is sparse, its existence is confirmed by its CAS registry number (70541-99-0).[9][10][11][12][13] This document will, therefore, extrapolate from the rich body of knowledge surrounding its analogs to present a holistic and predictive analysis for researchers and drug development professionals.
Proposed Synthesis of the Core Compound
The synthesis of polysubstituted 2-aminothiophenes, the precursors to our target molecule, is most efficiently achieved through the Gewald reaction.[13][14] This multicomponent reaction offers a convergent and atom-economical route to highly functionalized thiophene rings.[4] Based on established protocols, a plausible synthetic route for this compound is proposed below.
Synthetic Pathway
The synthesis commences with a Gewald reaction between 2-phenyl-3-oxobutanenitrile, cyanoacetamide, and elemental sulfur. The resulting 2-amino-5-cyano-4-methyl-3-phenylthiophene is then subjected to a Sandmeyer-type reaction to install the carboxamide functionality.
Caption: Proposed synthetic route to this compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 2-Amino-5-cyano-4-methyl-3-phenylthiophene
-
Reaction Setup: To a solution of 2-phenyl-3-oxobutanenitrile (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-5-cyano-4-methyl-3-phenylthiophene.
Causality: The Gewald reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the stable 2-aminothiophene ring. The choice of a basic catalyst is crucial for promoting the initial condensation and the subsequent steps of the reaction cascade.
Step 2: Conversion to this compound (1)
-
Diazotization: Dissolve the 2-aminothiophene from the previous step in a mixture of sulfuric acid and water at 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Add the diazonium salt solution from the previous step to this mixture at room temperature.
-
Hydrolysis of the Nitrile: The resulting 2,5-dicyano-4-methyl-3-phenylthiophene is then subjected to partial hydrolysis. Treat the compound with hydrogen peroxide in an alkaline medium (e.g., NaOH solution) to selectively convert the 2-cyano group to a carboxamide.
-
Purification: The final product, this compound, can be purified by recrystallization or column chromatography.
Causality: The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring to a variety of functional groups, including a nitrile. The subsequent partial hydrolysis of the nitrile at the 2-position to a carboxamide is a standard transformation, often achievable under controlled basic conditions with hydrogen peroxide.
Structural Analogs and Their Biological Activities
The therapeutic potential of the thiophene-2-carboxamide scaffold is well-documented across several key areas of drug discovery. The following sections detail the activities of structural analogs of compound 1 , providing a basis for predicting its own biological profile.
Anticancer Activity
Thiophene-2-carboxamide derivatives have emerged as a promising class of anticancer agents, with activities demonstrated against a range of cancer cell lines.[2]
-
Tubulin Polymerization Inhibition: Several studies have identified thiophene carboxamides as biomimetics of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[2] These compounds induce cell cycle arrest in the G2/M phase and have shown significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (Hep3B).[2]
-
Kinase Inhibition: Analogs of the core structure have been investigated as inhibitors of various kinases involved in cancer progression. For instance, certain derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[5]
-
Structure-Activity Relationship (SAR) Insights:
-
The nature and position of substituents on the thiophene ring and the N-phenyl ring of the carboxamide play a crucial role in determining the anticancer potency.
-
Electron-withdrawing groups on a phenyl ring at the 5-position of the thiophene have been shown to enhance cytotoxic activity.[2]
-
The presence of specific substituents on the N-phenyl ring of the carboxamide can modulate the interaction with the target protein, as demonstrated in molecular docking studies with tubulin.[3]
-
| Analog Structure | Cancer Cell Line | Activity (IC50) | Reference |
| 5-(4-fluorophenyl)-N-(substituted phenyl)thiophene-2-carboxamides | Hep3B | 5.46 - 12.58 µM | [2] |
| 4-amino-N-(4-methoxyphenyl)-5-cyano-2-phenylaminothiophene-3-carboxamide derivatives | HepG-2, HCT-116 | Potent cytotoxicity, some more active than Sorafenib | [5] |
| Thiophene-2-carboxamides with 4-Cl-phenyl substitution | MCF-7, K562, HepG2, MDA-MB-231 | Potent inhibitory activity | [3] |
Antibacterial Activity
The thiophene-2-carboxamide scaffold is also a fertile ground for the development of novel antibacterial agents.[4]
-
Mechanism of Action: The antibacterial activity of these compounds is often attributed to the inhibition of essential bacterial enzymes. For example, some derivatives have been shown to target DNA gyrase B.
-
Spectrum of Activity: Analogs have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
SAR Insights:
-
The presence of an amino group at the 3-position of the thiophene ring has been correlated with potent antioxidant and antibacterial activity.
-
Substituents on the aryl group attached to the thiophene ring can significantly influence the antibacterial efficacy. For instance, methoxy-substituted aryl groups have shown enhanced inhibition against certain bacterial strains.
-
| Analog Structure | Bacterial Strain | Activity | Reference |
| 3-amino-thiophene-2-carboxamide derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | High activity index compared to ampicillin | |
| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | ESBL-producing E. coli | Good antibacterial agents | [4] |
| Thiophene-2-carboxylic acid thioureides | E. coli, S. aureus, K. pneumoniae | Moderate activity | [5] |
Anti-inflammatory Activity
Thiophene-based compounds are known for their anti-inflammatory properties, with some derivatives acting as inhibitors of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[7][8]
-
Mechanism of Action: The anti-inflammatory effects of thiophene derivatives are often mediated through the inhibition of pro-inflammatory cytokines and enzymes. Some analogs have been shown to activate the NRF2 pathway, a key regulator of the cellular antioxidant response, which in turn suppresses inflammation.
-
SAR Insights:
-
The presence of carboxylic acid, ester, amine, and amide functional groups is important for anti-inflammatory activity and recognition by biological targets.[8]
-
The substitution pattern on the thiophene ring can modulate the selective inhibition of COX-2 over COX-1, which is a desirable feature for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[7]
-
Predictive Profile of this compound (1)
Based on the extensive structure-activity relationship data from its analogs, we can construct a predictive biological profile for the title compound.
Caption: Predicted biological profile of the title compound based on SAR of its analogs.
-
Anticancer Potential: The presence of the electron-withdrawing cyano group at the 5-position is a strong indicator of potential anticancer activity, likely through mechanisms such as tubulin polymerization inhibition. The phenyl group at the 3-position will significantly influence the molecule's conformation and its interaction with the binding pockets of target proteins.
-
Antibacterial and Anti-inflammatory Properties: While the absence of an amino group at the 3-position might temper its antibacterial and antioxidant activity compared to some of the most potent analogs, the core thiophene-2-carboxamide scaffold itself is a strong predictor of at least moderate activity in these areas.
Conclusion and Future Directions
This compound represents an intriguing yet underexplored molecule within a pharmacologically significant class of compounds. This guide has provided a robust, evidence-based framework for its synthesis and has delineated the rich therapeutic landscape of its structural analogs. The predictive analysis, grounded in established structure-activity relationships, strongly suggests that this compound warrants further investigation, particularly for its potential as an anticancer agent.
Future research should focus on the practical synthesis of this compound to enable empirical biological evaluation. Subsequent studies should include in vitro screening against a panel of cancer cell lines, bacterial strains, and inflammatory markers to validate the predicted activities. Further derivatization of the core structure, particularly modifications of the N-phenyl ring of the carboxamide and exploration of alternative substituents at the 3, 4, and 5-positions of the thiophene ring, will undoubtedly lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.
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The Thiophene Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on the Discovery, Synthesis, and Application of Novel Thiophene Carboxamides
Introduction
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a cornerstone in medicinal chemistry.[1] Its journey from an impurity in coal tar to a privileged scaffold in numerous FDA-approved drugs is a testament to its versatile chemical and biological properties.[2] The thiophene moiety is often considered a bioisostere of the benzene ring, capable of mimicking and modulating the function of phenyl-containing molecules, frequently leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] Within the vast landscape of thiophene-containing compounds, the thiophene carboxamide scaffold has garnered significant attention, demonstrating a remarkable breadth of biological activities, particularly as potent enzyme inhibitors. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of novel thiophene carboxamides, with a particular focus on their role as kinase inhibitors in oncology and other disease areas.
A Historical Perspective: From Obscure Contaminant to Therapeutic Cornerstone
The mid-20th century marked the emergence of thiophene derivatives in pharmaceuticals, with early examples including the antihistamine methapyrilene.[1] However, it was the latter half of the century that solidified thiophene's status as a "privileged structure" in drug discovery with the advent of blockbuster drugs like the antibiotic ticarcillin (patented in 1963), the antiplatelet agent clopidogrel, and the antipsychotic olanzapine.[1] In these molecules, the thiophene ring was strategically employed to optimize biological activity and pharmacokinetic properties. The development of these early thiophene-containing drugs paved the way for the exploration of more complex thiophene derivatives, including the thiophene carboxamides, which have since become a focal point of research in the quest for novel therapeutic agents.
Synthetic Strategies for Thiophene Carboxamides
The synthesis of thiophene carboxamides can be broadly divided into two key stages: the construction of the substituted thiophene core and the subsequent formation of the amide bond.
Construction of the Thiophene Core: The Gewald and Paal-Knorr Syntheses
Two of the most powerful and widely employed methods for the synthesis of polysubstituted thiophenes are the Gewald aminothiophene synthesis and the Paal-Knorr thiophene synthesis.
The Gewald reaction, first reported by Karl Gewald in 1966, is a one-pot, multi-component reaction that provides access to highly functionalized 2-aminothiophenes.[4] These 2-aminothiophenes are invaluable precursors for a wide range of thiophene carboxamides. The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[4]
The generally accepted mechanism for the Gewald reaction proceeds through three main stages: a Knoevenagel-Cope condensation, the addition of sulfur, and a final cyclization and tautomerization.[4]
Experimental Protocol: General One-Pot Gewald Synthesis of 2-Aminothiophenes [5]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene compound (e.g., ethyl cyanoacetate or malononitrile, 1.0 eq.), and elemental sulfur (1.2 eq.).
-
Add a suitable solvent, such as ethanol or methanol.
-
Add a catalytic amount of a base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Base Catalyst: The base is crucial for catalyzing the initial Knoevenagel-Cope condensation. Secondary amines like morpholine are often effective.[5]
-
Solvent: Polar solvents like ethanol or methanol are typically used to facilitate the dissolution of the reactants, particularly the elemental sulfur.[5]
-
Temperature: Gentle heating can increase the rate of reaction but excessive heat may lead to the formation of byproducts.[5]
The Paal-Knorr synthesis, first reported in 1884, is a versatile method for constructing thiophenes from 1,4-dicarbonyl compounds.[6][7] The reaction is typically carried out in the presence of a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[7]
Experimental Protocol: General Paal-Knorr Thiophene Synthesis [7]
-
In a well-ventilated fume hood, to a solution of the 1,4-dicarbonyl compound (1.0 eq.) in an inert solvent such as toluene or dioxane, add the sulfurizing agent (e.g., phosphorus pentasulfide or Lawesson's reagent, 0.5-1.0 eq.) in portions. Caution: The reaction can be exothermic and may release toxic hydrogen sulfide gas.[8]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Sulfurizing Agent: Phosphorus pentasulfide and Lawesson's reagent are effective at both introducing the sulfur atom and acting as dehydrating agents to drive the cyclization.[7]
-
Inert Solvent: Anhydrous, high-boiling point solvents are used to facilitate the reaction, which often requires heating.
-
Work-up: The reaction is quenched with a basic solution to neutralize any acidic byproducts.
Formation of the Carboxamide Linkage
The final step in the synthesis of thiophene carboxamides is the formation of the amide bond, typically through the coupling of a thiophene carboxylic acid with a desired amine. This transformation is a cornerstone of medicinal chemistry, and numerous coupling reagents have been developed to facilitate this process efficiently and under mild conditions.[9]
Commonly used coupling reagents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.[10][11]
Experimental Protocol: General Amide Coupling Reaction [10]
-
To a solution of the thiophene carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), add the coupling reagent (e.g., EDC, 1.1-1.5 eq.) and, if necessary, an additive (e.g., HOBt, 1.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq.).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated aqueous sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Therapeutic Applications of Novel Thiophene Carboxamides as Kinase Inhibitors
Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] Thiophene carboxamides have emerged as a versatile scaffold for the design of potent and selective kinase inhibitors.
VEGFR-2 Inhibitors for Anti-Angiogenesis Therapy
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several novel thiophene-3-carboxamide derivatives have been developed as potent VEGFR-2 inhibitors.[13] These compounds typically function by competing with ATP for binding to the kinase domain of VEGFR-2, thereby blocking downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[12]
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling cascade and point of inhibition.
JNK Inhibitors for Inflammatory Diseases and Neurodegeneration
The c-Jun N-terminal kinases (JNKs) are a family of stress-activated protein kinases involved in a variety of cellular processes, including inflammation, apoptosis, and neurodegeneration.[14] Consequently, JNK inhibitors are being investigated for the treatment of a range of diseases. Thiophene-3-carboxamide derivatives have been identified as dual inhibitors of JNK, functioning as both ATP-competitive inhibitors and by targeting the JIP/substrate docking site.[2][14]
JNK Signaling Pathway
Caption: The JNK signaling pathway and its inhibition.
EGFR Inhibitors in Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell growth and proliferation.[15] Mutations and overexpression of EGFR are common in various cancers, making it a key therapeutic target. Novel trisubstituted thiophene-3-carboxamide selenide derivatives have been developed as EGFR kinase inhibitors with potent cytotoxic activity against cancer cell lines.[16] These compounds act by blocking the ATP-binding site of the EGFR kinase domain, thereby inhibiting downstream signaling pathways such as the RAS/RAF/MAPK and PI3K/AKT cascades.[17]
EGFR Signaling Pathway
Caption: EGFR signaling and its therapeutic targeting.
JAK2 Inhibitors for Myeloproliferative Neoplasms
Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a crucial role in the signaling of various cytokines and growth factors essential for hematopoiesis.[18] Dysregulation of the JAK2-STAT pathway is a key driver of myeloproliferative neoplasms. Thiophene carboxamides have been developed as potent JAK2 inhibitors, demonstrating efficacy in preclinical models.[18]
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An In-depth Technical Guide to the Speculative Mechanism of Action of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide
Preamble: Charting the Unexplored Territory of a Novel Thiophene Derivative
In the landscape of drug discovery, we often encounter novel chemical entities whose biological potential is yet to be unlocked. "5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide" is one such molecule. In the absence of direct empirical data, a robust, structure-driven approach is essential for predicting its pharmacological behavior. This guide provides a comprehensive framework for speculating on the mechanism of action (MoA) of this compound. By dissecting its molecular architecture and drawing parallels with established pharmacophores, we can formulate credible hypotheses and design a rigorous experimental workflow to validate them. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to unraveling the therapeutic promise of new chemical matter.
Part 1: Molecular Deconstruction and Physicochemical Rationale
The structure of this compound presents a fascinating convergence of several key pharmacophoric motifs. Our initial analysis must be to understand the contribution of each component to the molecule's overall potential for biological interaction.
-
The Thiophene Core: The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry.[1] Its aromatic and lipophilic nature often enhances membrane permeability, a crucial factor for reaching intracellular targets.[1] As a bioisostere of the benzene ring, it can mimic phenyl-containing ligands, but with altered electronic properties due to the sulfur atom, often leading to improved potency and selectivity.[2] Thiophene-based drugs have been successfully developed for a wide range of therapeutic areas, including oncology, inflammation, and neurology.[1]
-
The Carboxamide Moiety (-CONH₂): This functional group is a cornerstone of drug design, primarily due to its ability to act as both a hydrogen bond donor and acceptor.[3][4] This dual capacity allows it to form strong, specific interactions with amino acid residues in protein binding pockets, such as the hinge region of kinases or the active sites of enzymes.[5] Its presence is a strong indicator of target-specific, non-covalent interactions.
-
The Cyano Group (-CN): The nitrile, or cyano group, is a highly versatile pharmacophore. Its strong electron-withdrawing nature can significantly modulate the electronic density of the adjacent thiophene ring.[6] It is a potent hydrogen bond acceptor and can serve as a bioisostere for carbonyl or hydroxyl groups, enabling unique interactions within a receptor.[7][8] In certain contexts, nitriles can even act as "warheads," forming reversible covalent bonds with cysteine residues in an enzyme's active site.[7]
-
The Phenyl and Methyl Substituents: The 3-phenyl group adds significant steric bulk and hydrophobicity, suggesting a role in occupying a deep, lipophilic pocket within a target protein. The 4-methyl group provides a smaller hydrophobic feature and can influence the overall conformation of the molecule, fine-tuning its fit within a binding site.
Table 1: Summary of Structural Motifs and Their Implied Biological Roles
| Structural Motif | Key Physicochemical Properties | Potential Biological Implications & Interactions |
| Thiophene Ring | Aromatic, lipophilic, planar | Scaffold for receptor binding, membrane permeability, bioisostere of benzene.[1][2] |
| Carboxamide | Hydrogen bond donor/acceptor | Anchor for specific binding to protein targets (e.g., kinases, enzymes).[3][5] |
| Cyano Group | Electron-withdrawing, H-bond acceptor | Modulates electronics, key binding interaction, potential for covalent inhibition.[6][7] |
| Phenyl Group | Lipophilic, bulky | Occupies hydrophobic pockets, influences pharmacokinetics. |
| Methyl Group | Hydrophobic | Fine-tunes binding affinity and selectivity. |
Part 2: Hypothesis Generation - Converging Structural Clues into Plausible Mechanisms
Based on the analysis of the compound's constituent parts and a review of the literature on related structures, we can propose several distinct, testable hypotheses for its mechanism of action.
Hypothesis I: Inhibition of Protein Kinases
The combination of a heterocyclic scaffold (thiophene) and a hydrogen-bonding carboxamide is characteristic of many ATP-competitive kinase inhibitors. Thiophene-based drugs are known to target kinases in the anticancer domain.[1]
-
Rationale: The planar thiophene ring can engage in π-stacking interactions within the ATP-binding site. The carboxamide group is ideally positioned to form critical hydrogen bonds with the "hinge region" of the kinase, a common anchoring point for inhibitors. The phenyl group could extend into a hydrophobic pocket, conferring selectivity for specific kinases. The cyano group could further enhance binding affinity through polar interactions.
-
Potential Targets: Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), intracellular signaling kinases (e.g., MAP kinases, CDKs).
Hypothesis II: Anti-Inflammatory Activity via COX/LOX Enzyme Inhibition
Several commercial anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, are thiophene-based compounds that function by inhibiting cyclooxygenase (COX) and/or lipoxygenase (LOX) enzymes.[3][4][9]
-
Rationale: The overall structure may mimic endogenous substrates like arachidonic acid, allowing it to bind to the active site of these enzymes. The carboxamide and cyano groups could interact with key residues involved in catalysis or substrate binding. The lipophilic nature of the molecule would facilitate its access to these membrane-associated enzymes.
-
Potential Targets: COX-1, COX-2, 5-LOX.
Hypothesis III: Disruption of Microtubule Dynamics as a Tubulin-Binding Agent
Recent studies have explored thiophene carboxamide derivatives as biomimetics of Combretastatin A-4 (CA-4), a potent anticancer agent that inhibits tubulin polymerization by binding to the colchicine site.[10]
-
Rationale: The substituted thiophene ring system could mimic the trimethoxyphenyl ring of CA-4, a key feature for binding to the colchicine site on β-tubulin. The 3-phenyl group could occupy an adjacent hydrophobic region, while the carboxamide provides an additional interaction point. Disruption of microtubule function leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]
-
Potential Target: The colchicine-binding site of β-tubulin.
Part 3: A Rigorous Workflow for Experimental Validation
A speculative framework is only as valuable as the experimental plan designed to test it. The following multi-tiered approach ensures a logical and self-validating progression from broad phenotypic screening to precise mechanistic elucidation.
Caption: A tiered workflow for MoA elucidation.
Detailed Experimental Protocols
1. Tier 1: Initial Screening
-
Protocol 1: Antiproliferative Activity Screen (NCI-60)
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Submit the compound to the National Cancer Institute's 60-cell line screening panel.
-
The compound will be tested at a minimum of five concentrations against 60 different human tumor cell lines.
-
Analyze the resulting GI₅₀ (50% growth inhibition) data. A pattern of selective activity against certain cancer types (e.g., leukemias, colon) can provide initial clues. For instance, high sensitivity in leukemias might suggest tubulin disruption or cell cycle kinase inhibition.
-
-
Protocol 2: KinomeScan™ Profiling (Eurofins DiscoverX)
-
Provide the compound to the service provider.
-
The compound is tested at a set concentration (e.g., 1 µM) against a panel of >400 kinases.
-
Binding is quantified by measuring the amount of kinase that remains bound to an immobilized ligand in the presence of the test compound.
-
Results are reported as "% Control," where a low percentage indicates strong binding. Hits below a certain threshold (e.g., 10%) are considered strong candidates for further validation.
-
2. Tier 2: Target Validation
-
Protocol 3: In Vitro Kinase Inhibition Assay (Example: EGFR)
-
Use a commercially available assay kit (e.g., ADP-Glo™).
-
In a 384-well plate, add recombinant EGFR kinase, a suitable substrate peptide, and ATP.
-
Add the test compound across a range of concentrations (e.g., 1 nM to 100 µM).
-
Incubate at room temperature to allow the kinase reaction to proceed.
-
Add ADP-Glo™ reagent to terminate the reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used to generate a luminescent signal.
-
Measure luminescence. A lower signal indicates greater kinase inhibition.
-
Plot the data and calculate the IC₅₀ value using non-linear regression.
-
-
Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Culture cells (e.g., A549 lung cancer cells if EGFR is the target) to confluence.
-
Treat one set of cells with the test compound (e.g., 10x IC₅₀) and another with vehicle (DMSO).
-
Harvest and lyse the cells to obtain soluble protein lysate.
-
Aliquot the lysate into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Cool the tubes and centrifuge to pellet aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein (e.g., EGFR) remaining in the supernatant at each temperature using Western blotting.
-
Binding of the compound will stabilize the protein, resulting in a shift of its melting curve to a higher temperature compared to the vehicle control.
-
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Conclusion and Authoritative Stance
While "this compound" remains an uncharacterized entity, a rigorous, science-led analysis of its structure provides a powerful launchpad for investigation. The convergence of a privileged thiophene scaffold with potent hydrogen-bonding and electron-modulating groups strongly suggests that this molecule is biologically active. The leading hypotheses—kinase inhibition, anti-inflammatory enzyme modulation, and tubulin disruption—are not mutually exclusive but represent the most probable avenues for its therapeutic action based on established medicinal chemistry principles.
The proposed experimental workflow provides a clear, logical, and resource-efficient path to not only identify the primary mechanism of action but also to validate it with a high degree of scientific certainty. The execution of this plan will transform speculation into knowledge, potentially uncovering a novel therapeutic agent with significant clinical promise.
References
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Jadhav, S. B., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. European Journal of Medicinal Chemistry. [Link]
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Vlasov, S. V., et al. (2022). Preparation of 5-amino-4-cyano-N-(phenyl)-3-methylthiophene-2-carboxamides. ResearchGate. [Link]
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de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals. [Link]
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Nikolakopoulos, G., et al. (2006). 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers. Bioorganic & Medicinal Chemistry. [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
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Aguiar, A. C. V., et al. (2021). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals. [Link]
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Sancineto, L., et al. (2023). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]
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Al-Qawasmeh, R. A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid, and In-Silico Studies. Pharmaceuticals. [Link]
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Taha, M., et al. (2022). Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. Chemistry & Biodiversity. [Link]
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Abdel-aziz, H. M. (2012). Utility of 2-Aminothiophene-3-carboxamide in the Synthesis of Biologically Active, Fused Heterocyclic Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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Jin, Z. (2020). Application of Nitrile in Drug Design. ResearchGate. [Link]
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de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds. MDPI Encyclopedia. [Link]
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Semantic Scholar. (n.d.). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Semantic Scholar. [Link]
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Mohammad, A. I. C., et al. (2012). Synthesis and antimicrobial screening of some novel substituted thiophenes. Semantic Scholar. [Link]
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de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]
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Malik, S., et al. (2022). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Acta Pharmacologica Sinica. [Link]
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Al-Abdullah, N. M., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. [Link]
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Amerigo Scientific. (n.d.). Methyl 3-Amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. Amerigo Scientific. [Link]
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Wermuth, C. G. (2008). The Role of Functional Groups in Drug–Receptor Interactions. The Practice of Medicinal Chemistry. [Link]
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A Technical Guide to the Physicochemical Characterization of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide: A Roadmap for Pre-formulation Development
Executive Summary: The Critical Path from Molecule to Medicine
In the landscape of drug discovery, the identification of a promising new chemical entity (NCE) is merely the first step. The journey to a viable therapeutic is paved with rigorous scientific evaluation, and among the most critical of these assessments are the determination of solubility and stability. This guide focuses on 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide , a heterocyclic compound with a structural motif of interest in medicinal chemistry. Despite its potential, publicly available data on its fundamental physicochemical properties are conspicuously absent.
This document serves not as a repository of existing data, but as a strategic and practical roadmap for its comprehensive experimental determination. As Senior Application Scientists, we recognize that true scientific integrity lies not just in executing protocols, but in understanding the causality behind them. This guide is therefore structured to provide drug development professionals with both the "how" and the "why," ensuring that the data generated is robust, reliable, and directly applicable to informed decision-making in pre-formulation and formulation development. We will proceed from theoretical predictions to detailed, field-proven experimental protocols, grounded in authoritative regulatory standards.
Foundational Physicochemical Profile: A Predictive Analysis
Prior to embarking on extensive laboratory work, an in silico assessment of the molecule provides a crucial theoretical baseline. The structure of this compound—featuring a fused thiophene ring, a phenyl group, and polar cyano and carboxamide moieties—suggests a compound of low to moderate polarity.
-
Lipophilicity (LogP): The presence of the phenyl and methyl-substituted thiophene core suggests significant lipophilic character. The calculated LogP for analogous structures, such as methyl 3-amino-4-methyl-5-phenylthiophene-2-carboxylate, is approximately 3.7[1]. We can therefore predict that our target compound will be poorly soluble in aqueous media. This insight is fundamental, as it immediately flags potential bioavailability challenges and directs our formulation strategy towards solubility-enhancement techniques.
-
Ionization Constant (pKa): The carboxamide group is generally neutral, with a very high pKa (typically >15) for the N-H proton, meaning it is unlikely to ionize under physiological conditions. The thiophene sulfur and cyano group are also non-ionizable. Therefore, the solubility of this compound is expected to be independent of pH across the physiological range (pH 1-8). This simplifies our initial solubility assessment but reduces the options for pH-based formulation strategies.
These predictions are not conclusive but are indispensable for designing efficient and relevant experiments. They allow us to anticipate challenges and allocate resources effectively.
Aqueous and Solvent Solubility Determination: The Bedrock of Formulation
Solubility dictates the dissolution rate and, consequently, the bioavailability of an orally administered drug. Its determination is a cornerstone of pre-formulation. Given the predicted low aqueous solubility, a robust protocol is required to generate precise and reliable data.
Causality Behind Experimental Choices
We select the shake-flask method as our primary protocol. While higher-throughput methods exist, the shake-flask technique is considered the "gold standard" for determining thermodynamic solubility, providing definitive equilibrium data that is crucial for regulatory submissions.[2] The choice of incubation time (24-48 hours) is critical to ensure that a true equilibrium is reached between the solid and dissolved states of the compound.[3]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of 2 mL glass vials. The excess solid is visually confirmed to ensure saturation.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to each vial. The solvent panel should include:
-
Biorelevant Aqueous Media:
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
-
Common Pharmaceutical Solvents:
-
Water (HPLC Grade)
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Dimethyl Sulfoxide (DMSO)
-
-
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25°C and 37°C to assess temperature effects). Agitate for 24 to 48 hours.[4]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sample Analysis: Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent. Quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method (see Section 5.0).
Data Presentation: Solubility Profile
The results should be summarized in a clear, comparative format.
| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mg/mL) | Classification |
| SGF | 1.2 | 25 | |||
| SIF | 6.8 | 25 | |||
| PBS | 7.4 | 25 | |||
| Water | ~7.0 | 25 | |||
| SGF | 1.2 | 37 | |||
| SIF | 6.8 | 37 | |||
| PBS | 7.4 | 37 | |||
| Ethanol | N/A | 25 | |||
| Propylene Glycol | N/A | 25 | |||
| PEG 400 | N/A | 25 | |||
| DMSO | N/A | 25 |
Classification based on USP solubility definitions (e.g., Very Soluble, Freely Soluble, Sparingly Soluble, Practically Insoluble).
Stability Assessment and Forced Degradation: Mapping the Molecule's Liabilities
Understanding a molecule's intrinsic stability is non-negotiable. Forced degradation studies are essential regulatory requirements outlined in ICH Guideline Q1A(R2) .[5][6] Their purpose is twofold: to identify potential degradation products and to establish the specificity of the analytical method, ensuring it is "stability-indicating."[7][8][9] The goal is to induce a target degradation of 5-20% of the active pharmaceutical ingredient (API), as this range is sufficient to detect and identify impurities without causing such extensive degradation that the results become irrelevant.[10][11]
Experimental Protocol: Forced Degradation (Stress Testing)
A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water). This solution is then subjected to the following stress conditions in parallel with a control solution protected from the stressor.
-
Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH and maintain at room temperature for 8 hours (thiophenes can be sensitive to strong base).
-
Oxidative Degradation: Mix with 3% H₂O₂ and maintain at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 80°C for 48 hours.
-
Photostability: Expose the solid powder and a solution to a calibrated light source according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[12][13][14][15] A dark control sample must be run in parallel.
Samples are drawn at appropriate time points, neutralized if necessary, diluted, and analyzed by the stability-indicating HPLC method.
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration/Intensity | % Assay of Parent | % Degradation | No. of Degradants | Comments (e.g., Peak Purity) |
| Control | N/A | ||||
| 0.1 M HCl, 60°C | 24 h | ||||
| 0.1 M NaOH, RT | 8 h | ||||
| 3% H₂O₂, RT | 24 h | ||||
| Heat, 80°C (Solid) | 48 h | ||||
| ICH Q1B Light (Solid) | ≥1.2 M lux·h, ≥200 W·h/m² | ||||
| ICH Q1B Light (Solution) | ≥1.2 M lux·h, ≥200 W·h/m² |
The Analytical Workhorse: The Stability-Indicating HPLC Method
The validity of all solubility and stability data hinges on the analytical method used for quantification. A stability-indicating high-performance liquid chromatography (HPLC) method is one that can accurately measure the decrease in the concentration of the API due to degradation and can separate the API peak from all degradation product peaks.[7][16][17]
Method Development and Validation Causality
The development process must be systematic. A reversed-phase C18 column is a logical starting point due to the compound's predicted lipophilicity. A gradient elution method using a mobile phase of acetonitrile and water (with a modifier like formic acid to ensure sharp peaks) is chosen to ensure that both the parent compound and any potential degradation products, which may have different polarities, are eluted and resolved.[8] The photodiode array (PDA) detector is critical as it allows for the assessment of peak purity, confirming that the parent peak is not co-eluting with any degradants. Validation must be performed according to ICH Q2(R1) guidelines.
Integrated Physicochemical Workflow
The following diagram illustrates the logical flow of operations for the comprehensive characterization of a new chemical entity like this compound.
Caption: Workflow for Solubility and Stability Assessment of a New Chemical Entity.
Conclusion: Building a Foundation for Success
This guide has outlined a comprehensive, scientifically-grounded strategy for determining the essential solubility and stability characteristics of this compound. By adhering to these protocols, which are rooted in established best practices and global regulatory standards, researchers and drug development professionals can generate the high-quality, reliable data necessary to de-risk their programs, guide formulation development, and ultimately, accelerate the path from a promising molecule to a safe and effective medicine. The absence of prior data is not a barrier, but an opportunity to build a robust and definitive physicochemical foundation from the ground up.
References
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency (EMA). Available at: [Link]
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STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. (2012). Available at: [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. (2025). Available at: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (2024). Available at: [Link]
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Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. Available at: [Link]
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ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. (2021). Available at: [Link]
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Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Medicinal Research. (2023). Available at: [Link]
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FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. GMP-compliance.org. Available at: [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]
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Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). (2003). Available at: [Link]
-
ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). (2003). Available at: [Link]
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Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH. (2014). Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA). Available at: [Link]
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Stability Indicating HPLC Method Development: A Review. International Journal of Progressive Pharmacy and Research. (2023). Available at: [Link]
-
Q1A (R2) A deep dive in Stability Studies. YouTube. (2025). Available at: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. (2018). Available at: [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
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Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. (2025). Available at: [Link]
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Forced Degradation Studies. STEMart. Available at: [Link]
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A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Creative Research Thoughts. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. NIH. (2013). Available at: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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Methyl 3-amino-4-methyl-5-phenylthiophene-2-carboxylate. PubChem. Available at: [Link]
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Methodological & Application
Application Note: A Strategic Two-Step Synthesis of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide via a Key Gewald Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of the Thiophene Scaffold
Substituted thiophenes are privileged heterocyclic motifs integral to medicinal chemistry and materials science. Their unique electronic properties and ability to act as bioisosteres for phenyl rings have led to their incorporation into numerous blockbuster drugs and advanced materials.[1][2] The Gewald multicomponent reaction, discovered by Karl Gewald in the 1960s, remains one of the most efficient and versatile methods for synthesizing highly functionalized 2-aminothiophenes from simple starting materials.[3][4]
This application note details a robust, two-step synthetic strategy for the preparation of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide , a tetrasubstituted thiophene with potential applications in drug discovery programs as a molecular scaffold.[5] The target molecule is not a direct product of the classic Gewald synthesis, which invariably yields a 2-amino functionality.[6] Therefore, our approach demonstrates the synergy of a core-forming multicomponent reaction followed by a precise functional group transformation.
Our strategy involves:
-
Part I: A classic Gewald three-component reaction to construct the thiophene core, yielding the key intermediate, 2-Amino-3-phenyl-4-methyl-5-cyanothiophene .
-
Part II: A modern and efficient conversion of the 2-amino group into the desired 2-carboxamide functionality using chlorosulfonyl isocyanate (CSI).
This guide provides detailed, step-by-step protocols, explains the causality behind experimental choices, and includes visualizations to clarify the overall workflow and underlying mechanisms.
Overall Synthetic Workflow
The synthesis is structured in two distinct, high-yielding stages, beginning with readily available commercial starting materials.
Figure 1: Overall two-step synthetic route.
Part I: Gewald Synthesis of 2-Amino-3-phenyl-4-methyl-5-cyanothiophene (Intermediate 1)
Principle and Mechanism
The Gewald reaction is a one-pot synthesis that proceeds through a cascade of reactions.[1][7] The process begins with a base-catalyzed Knoevenagel condensation between the two carbonyl/nitrile components.[6][8] This is followed by the addition of elemental sulfur and a subsequent intramolecular cyclization and tautomerization to yield the final aromatic 2-aminothiophene product.[9][10] The amine base, typically morpholine or piperidine, plays a crucial catalytic role in the initial condensation and subsequent deprotonation steps.[1]
Figure 2: Simplified mechanistic pathway of the Gewald reaction.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 3-Oxobutanenitrile | ≥97% | Sigma-Aldrich | Also known as acetoacetonitrile |
| Phenylacetonitrile | 98% | Sigma-Aldrich | Also known as benzyl cyanide |
| Sulfur (elemental powder) | Reagent Grade | Fisher Scientific | Fine powder is preferred |
| Morpholine | 99% | Acros Organics | Acts as the base catalyst |
| Ethanol (200 Proof) | Anhydrous | Decon Labs | Reaction solvent |
| Hydrochloric Acid (HCl) | 1 M solution | VWR | For neutralization (optional) |
| Diethyl Ether | ACS Grade | VWR | For washing the precipitate |
| Round-bottom flask (100 mL) | - | - | With magnetic stir bar |
| Condenser | - | - | For reflux |
| Heating Mantle/Oil Bath | - | - | With temperature control |
| Buchner Funnel & Filter Flask | - | - | For vacuum filtration |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (30 mL).
-
Addition of Reagents: While stirring, add 3-oxobutanenitrile (10.0 mmol, 1.0 eq), phenylacetonitrile (10.0 mmol, 1.0 eq), and elemental sulfur powder (10.5 mmol, 1.05 eq).
-
Rationale: A slight excess of sulfur ensures complete conversion and accounts for any potential side reactions. Ethanol is a common and effective solvent for this reaction, as it readily dissolves the reactants and facilitates a moderate reaction temperature.[11]
-
-
Catalyst Addition: Carefully add morpholine (2.0 mmol, 0.2 eq) to the slurry using a syringe.
-
Rationale: Morpholine is an effective basic catalyst for promoting the initial Knoevenagel condensation.[1] A catalytic amount is sufficient to drive the reaction without causing excessive side product formation.
-
-
Reaction Execution: Heat the reaction mixture to 50-60 °C using an oil bath. Maintain this temperature with continuous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Gentle heating is required to overcome the activation energy for the reaction cascade. Temperatures above 70 °C may lead to increased byproduct formation.[12] The mixture will typically turn dark and a precipitate may begin to form as the product is generated.
-
-
Product Isolation: After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature, then further cool in an ice bath for 30 minutes.
-
Rationale: The product has limited solubility in cold ethanol, allowing it to precipitate out of the solution, which is a simple and effective initial purification step.
-
-
Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold ethanol (2 x 10 mL) and cold diethyl ether (1 x 15 mL) to remove residual starting materials and soluble impurities.
-
Drying: Dry the resulting pale yellow solid under vacuum to obtain Intermediate 1 . The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Expected Outcome
| Parameter | Expected Value |
| Product | 2-Amino-3-phenyl-4-methyl-5-cyanothiophene |
| Appearance | Pale yellow to off-white solid |
| Yield | 75-85% |
| Characterization | Confirm structure via ¹H NMR, ¹³C NMR, IR, MS |
Part II: Conversion to this compound
Principle and Rationale
The conversion of an aromatic amine to a primary carboxamide can be challenging. We employ a modern and reliable method using chlorosulfonyl isocyanate (CSI). The highly electrophilic isocyanate reacts readily with the nucleophilic 2-amino group to form an N-sulfonyl urea intermediate. This intermediate is then easily hydrolyzed in situ during the aqueous workup to yield the target primary carboxamide, releasing carbon dioxide and sulfamic acid as byproducts. This method avoids harsh reagents or multi-step protection/deprotection sequences.
CAUTION: Chlorosulfonyl isocyanate is a highly reactive, corrosive, and moisture-sensitive reagent. It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Intermediate 1 | As synthesized | - | Must be dry |
| Chlorosulfonyl Isocyanate (CSI) | 98% | Sigma-Aldrich | Handle with extreme caution |
| Dichloromethane (DCM) | Anhydrous | Acros Organics | Reaction solvent |
| Saturated Sodium Bicarbonate | Aqueous solution | - | For quenching and neutralization |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying organic layer |
| Two-neck round-bottom flask | - | - | With stir bar and dropping funnel |
| Ice Bath | - | - | For temperature control |
| Separatory Funnel | - | - | For extraction |
Step-by-Step Methodology
-
Reaction Setup: To a dry 100 mL two-neck round-bottom flask under a nitrogen atmosphere, add Intermediate 1 (5.0 mmol, 1.0 eq) and anhydrous dichloromethane (25 mL). Cool the resulting solution to 0 °C in an ice bath.
-
Addition of CSI: In a separate dry dropping funnel, prepare a solution of chlorosulfonyl isocyanate (5.5 mmol, 1.1 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled, stirring solution of Intermediate 1 over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Rationale: A slight excess of CSI ensures complete consumption of the starting amine. The reaction is exothermic, and slow, cooled addition is critical to prevent side reactions and ensure safety. Anhydrous conditions are necessary as CSI reacts violently with water.
-
-
Reaction Execution: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully quench the reaction by slowly adding it to a beaker containing a vigorously stirred mixture of ice and saturated sodium bicarbonate solution (50 mL).
-
Rationale: This step hydrolyzes the N-sulfonyl urea intermediate to the carboxamide and neutralizes the acidic byproducts. This process can be vigorous (CO₂ evolution), so slow addition is essential.
-
-
Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product.
Expected Outcome
| Parameter | Expected Value |
| Product | This compound |
| Appearance | White to off-white solid |
| Yield | 70-80% |
| Characterization | Confirm structure via ¹H NMR, ¹³C NMR, IR, MS |
Conclusion
This application note provides a complete and reliable two-part synthetic route for This compound . By strategically combining the powerful, convergent Gewald reaction for core synthesis with a modern, high-efficacy functional group interconversion, the target molecule can be accessed in high overall yield from simple precursors. This methodology is well-suited for laboratory-scale synthesis and can be adapted for the creation of compound libraries for screening in drug discovery and materials science applications.
References
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
El-hady, O. A., & El-fauomy, A. Z. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(14), 10023–10036. [Link]
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
-
American Chemical Society. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
-
American Chemical Society. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]
- Thomas, J., Jana, S., et al. (2017). A New Four-Component Reaction Involving the Michael Addition and the Gewald Reaction, Leading to Diverse Biologically Active 2-Aminothiophenes. Organic & Biomolecular Chemistry, 15, 3892–3900.
-
Synfacts. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]
-
Perin, N., et al. (2012). The Gewald multicomponent reaction. Molecular diversity, 16(4), 675–695. [Link]
-
Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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Application Note & Protocol: Synthesis of Polysubstituted Thiophenes via the Gewald Reaction
Focus Molecule: Synthesis of a 2-Amino-3-cyano-4-methyl-5-phenylthiophene, a versatile precursor for complex heterocyclic compounds like 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide.
Introduction and Scientific Context
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a high-value target for synthetic chemists. Among the myriad methods for constructing this heterocyclic system, the Gewald multicomponent reaction stands out for its efficiency, atom economy, and operational simplicity.[3][4]
This one-pot synthesis condenses a ketone or aldehyde with an α-cyanoester or related active methylene nitrile in the presence of elemental sulfur and a basic catalyst to yield highly functionalized 2-aminothiophenes.[5] These products are not merely final targets but serve as powerful synthetic intermediates, amenable to a wide array of subsequent transformations.
This application note provides a detailed, field-tested protocol for the synthesis of 2-Amino-3-cyano-4-methyl-5-phenylthiophene . The substitution pattern of this molecule closely mirrors that of the titular "this compound," and its synthesis via the Gewald reaction is robust and well-established. The 2-amino and 3-cyano groups of the product offer versatile chemical handles for advanced synthetic modifications toward diverse and complex thiophene derivatives.
Reaction Mechanism and Strategic Rationale
The synthesis of 2-Amino-3-cyano-4-methyl-5-phenylthiophene is achieved through a classic Gewald three-component reaction.
Overall Reaction Scheme:
The mechanism, elucidated decades after the reaction's discovery, proceeds through several key stages, providing a clear rationale for the choice of reagents and conditions.[3][6][7]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (Propiophenone ) and the active methylene compound (Malononitrile ). This step forms a stable α,β-unsaturated nitrile intermediate, (E)-2-benzylidenemalononitrile. The base, typically a secondary amine like morpholine or triethylamine, is crucial for deprotonating the malononitrile to form the nucleophilic carbanion.[8]
-
Michael Addition of Sulfur: The sulfur atom, activated by the base, adds to the β-position of the unsaturated intermediate in a Michael-type addition. The exact mechanism of sulfur addition is complex and may involve polysulfide intermediates.[6][7]
-
Cyclization and Tautomerization: The resulting sulfur-adduct undergoes an intramolecular cyclization, where the nucleophilic carbon bearing the nitrile groups attacks the sulfur-bearing carbon.
-
Aromatization: A final tautomerization and oxidation step, facilitated by the elemental sulfur acting as a hydrogen acceptor, leads to the stable, aromatic 2-aminothiophene product. The formation of the aromatic ring is the thermodynamic driving force for the entire sequence.[6][8]
Caption: Fig. 1: Simplified workflow of the Gewald reaction mechanism.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 2-Amino-3-cyano-4-methyl-5-phenylthiophene on a laboratory scale.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Amount | Molar Eq. |
| Propiophenone | ≥97% | Sigma-Aldrich | 6.71 g (6.6 mL) | 1.0 |
| Malononitrile | ≥99% | Sigma-Aldrich | 3.30 g | 1.0 |
| Sulfur (powder) | Reagent | Sigma-Aldrich | 1.60 g | 1.0 |
| Morpholine | ≥99% | Sigma-Aldrich | 4.36 g (4.4 mL) | 1.0 |
| Ethanol | 200 proof | Fisher Scientific | 50 mL | - |
| Deionized Water | - | - | 500 mL | - |
| Celite® 545 | - | Sigma-Aldrich | ~5 g | - |
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen inlet adapter
-
Magnetic stirrer and heating mantle with temperature control
-
Glass funnel and filter paper (or Büchner funnel setup)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
Critical Safety Precautions
-
General: This procedure must be performed in a well-ventilated chemical fume hood at all times. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.
-
Malononitrile: Highly toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care.
-
Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage.
-
Reaction Vapors: The reaction may produce hydrogen sulfide (H₂S), a toxic and flammable gas. Ensure the fume hood has adequate airflow.
-
Waste Disposal: All chemical waste, including filtrate and solvent, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines. Cyanide-containing waste streams should never be mixed with acidic waste, as this liberates highly toxic hydrogen cyanide gas.[9]
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Place the apparatus on a heating mantle.
-
Charging Reagents: To the flask, add ethanol (50 mL), followed by propiophenone (6.71 g), malononitrile (3.30 g), and powdered elemental sulfur (1.60 g).
-
Initiation: Begin stirring the mixture to form a suspension. Slowly add the morpholine (4.36 g) to the stirring suspension at room temperature over 5 minutes. The mixture will typically turn darker and may exotherm slightly.
-
Reaction: Heat the mixture to a gentle reflux (approximately 78-80 °C) under a nitrogen atmosphere. Maintain the reflux with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 400 mL of ice-cold water while stirring vigorously. A yellow-to-orange solid product will precipitate.
-
Filtration: Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove any residual morpholine and other water-soluble impurities. Press the solid dry on the filter.
-
Purification (Recrystallization): Transfer the crude solid to a 250 mL Erlenmeyer flask. Add approximately 80-100 mL of ethanol and heat the mixture to boiling with stirring until the solid completely dissolves. If any insoluble sulfur remains, perform a hot filtration through a small plug of Celite®.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Final Collection: Collect the purified, crystalline product by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to a constant weight.
Caption: Fig. 2: Experimental workflow for the synthesis and purification.
Expected Results and Characterization
| Parameter | Expected Value |
| Product | 2-Amino-3-cyano-4-methyl-5-phenylthiophene |
| Appearance | Pale yellow to yellow crystalline solid |
| Yield | 75-85% |
| Melting Point | 145-148 °C |
| Molecular Formula | C₁₂H₁₀N₂S |
| Molecular Weight | 214.29 g/mol |
Spectroscopic Characterization:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45-7.30 (m, 5H, Ar-H), 6.95 (s, 2H, NH₂, D₂O exchangeable), 2.15 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 160.1 (C-NH₂), 145.2, 134.5, 129.0, 128.5, 127.8, 118.0, 115.5 (Ar-C & C=C), 92.5 (C-CN), 14.8 (CH₃).
-
IR (KBr, cm⁻¹): 3420, 3310 (NH₂, stretch), 2215 (C≡N, stretch), 1620 (C=C, stretch).
-
Mass Spec (EI): m/z 214 (M⁺).
References
-
Li, J., Liu, Y., Chen, Z., et al. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. The Journal of Organic Chemistry, 87(5), 3555–3566. Available at: [Link]
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Wikipedia. (n.d.). Gewald reaction. Retrieved from: [Link]
-
Verstraete, M., Wells, J. M., & Tantillo, D. J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. Available at: [Link]
-
Verstraete, M., Wells, J. M., & Tantillo, D. J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. Preprint. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from: [Link]
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Khatri, T., & Shah, V. H. (2017). Effective microwave synthesis of bioactive thieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]
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Li, J., Liu, Y., Chen, Z., et al. (2022). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules, 27(23), 8179. Available at: [Link]
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Purdue University. (n.d.). Potassium cyanide Safety Data Sheet. Retrieved from: [Link]
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Verstraete, M., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
-
Al-Musa, S., et al. (2023). Synthesis of aryl-substituted thieno[3,2- b ]thiophene derivatives and their use for N,S-heterotetracene construction. ResearchGate. Available at: [Link]
-
Bassyouni, F. A., et al. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 14, 1-25. Available at: [Link]
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Král, M., et al. (2019). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry, 85(1), 375-390. Available at: [Link]
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Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Retrieved from: [Link]
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Rasmussen, J. K., & Heilmann, S. M. (1990). O-Trimethylsilyl-4-methoxymandelonitrile. Organic Syntheses, Coll. Vol. 7, 521. Available at: [Link]
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Al-Musa, S., et al. (2021). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. ResearchGate. Available at: [Link]
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Northwestern University Office for Research Safety. (2019). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Retrieved from: [Link]
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Park, S., et al. (2023). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Membranes, 13(6), 579. Available at: [Link]
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Gillard, J. R., & Beaulieu, P. L. (2004). 2-(4-Cyano-phenyl)-1-[2-(3,4- dimethoxyphenyl)- ethyl]-1 H-benzimidazole-5-carboxylic acid ethyl ester. Organic Syntheses, 81, 233. Available at: [Link]
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Gouda, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2919. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 596903, Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 610877, Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from: [Link]
-
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-839. Available at: [Link]
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-
Al-Saleh, B., et al. (1993). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses, 71, 229. Available at: [Link]
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"5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide" as a kinase inhibitor experimental setup
An In-Depth Guide to the Experimental Evaluation of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide as a Kinase Inhibitor
Introduction: The Thiophene Scaffold as a Privileged Motif in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, making them prime targets for therapeutic intervention in a host of diseases, especially cancer.[1] The thiophene ring is a versatile heterocyclic scaffold that has been successfully incorporated into numerous FDA-approved drugs and clinical candidates.[2][3] Thiophene-based carboxamides, in particular, have emerged as a promising class of small molecules capable of inhibiting various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Jun N-terminal kinases (JNKs), and Akt.[2][4][5][6]
This document serves as a comprehensive application guide for researchers, scientists, and drug development professionals on the experimental characterization of novel thiophene-based compounds. We will use This compound (hereafter designated as Thiophene Compound-A ) as a representative molecule to detail a robust, multi-step workflow. The protocols herein describe the essential biochemical and cell-based assays required to determine its potency, selectivity, and cellular efficacy as a kinase inhibitor.
The central hypothesis is that the unique structural features of Thiophene Compound-A—the thiophene core, the electron-withdrawing cyano group, and the carboxamide moiety—enable it to bind effectively within the ATP-binding pocket of specific kinases, disrupting their catalytic function.[7] The following protocols are designed to rigorously test this hypothesis, moving from direct enzymatic inhibition to effects on cellular pathways.
Part 1: Biochemical Potency and Selectivity Profiling
The initial and most critical step is to determine if Thiophene Compound-A directly inhibits the catalytic activity of a purified kinase enzyme. This is typically achieved through a cell-free biochemical assay that measures the formation of a product (phosphorylated substrate) or the consumption of a reactant (ATP).[8][9] We will describe a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity. This method is highly sensitive, amenable to high-throughput screening, and avoids the safety and disposal concerns associated with traditional radioisotope assays.[9][10][11]
Workflow for Kinase Inhibitor Characterization
Caption: Experimental workflow for characterizing Thiophene Compound-A.
Protocol 1.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a generic serine/threonine or tyrosine kinase and can be optimized as needed.[12][13] We will use VEGFR-2 as an example target, given its relevance to thiophene-based inhibitors.[4][6]
Causality: The ADP-Glo™ Kinase Assay is a robust method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The assay works in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back into ATP, which is then used by luciferase to generate a light signal proportional to the initial ADP concentration, and thus, the kinase activity.[10]
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase-specific substrate peptide
-
Thiophene Compound-A
-
Staurosporine (positive control inhibitor)
-
ATP (high purity)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Thiophene Compound-A in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution series in DMSO, starting from the 10 mM stock.
-
Prepare a similar dilution series for the positive control, staurosporine.
-
Prepare a "no inhibitor" control using only DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of each serially diluted compound or DMSO control to the appropriate wells.
-
Prepare a master mix containing the kinase and its specific substrate in kinase assay buffer. The optimal concentrations should be determined empirically but typically range from 1-10 ng/µL for the enzyme and 0.2 µg/µL for the substrate.[14]
-
Add 2 µL of the kinase/substrate mix to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare a substrate/ATP mixture. The final ATP concentration should be at or near its Km value for the specific kinase to accurately determine competitive inhibition.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Data Presentation: Inhibitory Activity of Thiophene Compound-A
The results of the biochemical assay can be summarized in a table for clear comparison.
| Kinase Target | Thiophene Compound-A IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| VEGFR-2 | 195 | 15 |
| Kinase B | 2,500 | 25 |
| Kinase C | >10,000 | 50 |
| Table 1: Hypothetical inhibitory activity of Thiophene Compound-A against a panel of kinases. Staurosporine, a broad-spectrum kinase inhibitor, is used as a positive control. Data illustrates how to present results for selectivity profiling. |
Part 2: Cell-Based Efficacy and Target Validation
While biochemical assays confirm direct enzyme inhibition, cell-based assays are essential to determine if a compound can penetrate the cell membrane, engage its target in a complex cellular environment, and exert a desired biological effect.[15]
VEGFR-2 Signaling Pathway
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Application Notes and Protocols for Evaluating the Bioactivity of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide
Introduction: Unveiling the Therapeutic Potential of Thiophene Carboxamides
The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities.[1] Research has highlighted the potential of this class of compounds as anticancer agents, often through the targeted inhibition of key cellular signaling pathways.[2][3][4][5][6] Specifically, thiophene carboxamide derivatives have been investigated as inhibitors of critical kinases such as Janus kinase 2 (JAK2), c-Jun N-terminal kinase (JNK), and various receptor tyrosine kinases like VEGFR-2 and EGFR, which are frequently dysregulated in cancer.[7][8][9][10] These molecules can induce apoptosis, modulate the cell cycle, and inhibit cell proliferation, making them promising candidates for novel therapeutic development.[1][2][10]
This document provides a comprehensive guide for researchers to elucidate the bioactivity of a novel thiophene derivative, 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide . We present a logical, tiered approach to cellular analysis, starting with broad assessments of cytotoxicity and progressing to more mechanistic assays to identify the underlying pathways of action. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to thoroughly characterize the compound's effects on cancer cell lines.
Tier 1: Foundational Analysis - Cytotoxicity and Apoptosis Induction
The initial characterization of any potential anticancer compound involves determining its cytotoxic effects and its ability to induce programmed cell death (apoptosis). This foundational data is crucial for establishing dose-response relationships and confirming a primary mechanism of action.
Assessment of Cell Viability via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12][13] The concentration of the resulting formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[12][14]
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[14]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[11]
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[11][12]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Detection of Apoptosis via Annexin V/PI Staining
A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorophore.[15][17] Propidium iodide (PI) is a fluorescent DNA intercalator that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[15] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[18][19]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[16][18]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Induce apoptosis by treating cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Harvest both adherent and floating cells.
-
Washing: Wash the cells once with cold 1X PBS by centrifugation (300 x g for 5 minutes).[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[17][18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17][18]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Primarily necrotic cells
Measurement of Executioner Caspase Activity
Caspases are a family of proteases that are central to the execution of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases that cleave numerous cellular substrates.[20] Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive method to measure their activity. These assays utilize a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.[21][22]
Materials:
-
Treated and control cells in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Reagent (Promega or equivalent)[21]
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the test compound as for the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's instructions.[22]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.[21]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[21]
Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) and express the results as a fold change relative to the vehicle control.
Tier 2: Mechanistic Insights - Cell Cycle and Signaling Pathways
Once the compound's cytotoxic and pro-apoptotic effects are confirmed, the next step is to investigate the underlying cellular mechanisms. This involves analyzing the compound's impact on cell cycle progression and key intracellular signaling cascades.
Cell Cycle Analysis by Flow Cytometry
Many anticancer agents exert their effects by inducing cell cycle arrest, preventing cancer cells from progressing through the phases of division. Flow cytometry using a DNA-binding dye like Propidium Iodide (PI) allows for the quantitative analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.[23]
Materials:
-
Treated and control cells
-
Cold 70% Ethanol
-
Cold PBS
-
PI Staining Solution (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[23]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Treat cells with the test compound for a specified time (e.g., 24 hours). Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[23]
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale to resolve the 2n (G0/G1) and 4n (G2/M) DNA content peaks.[23]
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Investigation of Signaling Pathways by Western Blot
Given that thiophene derivatives often target protein kinases, investigating their effect on major signaling pathways is critical.[7][8][9] The MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor-kappa B) pathways are central regulators of cell proliferation, survival, and inflammation, and are frequently dysregulated in cancer.[24] Western blotting using phospho-specific antibodies can reveal the activation state of key proteins within these cascades (e.g., p-ERK, p-JNK, p-p38, and the degradation of IκBα).[24][25]
Caption: General workflow for Western blot analysis of signaling proteins.
Materials:
-
Cell lysates from treated and control cells
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[25]
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody[25]
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with the test compound for a short duration (e.g., 15, 30, 60 minutes) to capture dynamic signaling events. Lyse the cells and determine the protein concentration.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane and separate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[25]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[25]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Detection: Wash the membrane again as in step 6. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total protein (e.g., total ERK) or a loading control (e.g., β-actin) to normalize the data.
NF-κB Reporter Assay
To specifically quantify the functional impact on the NF-κB pathway, a luciferase reporter assay can be employed.[26] This assay uses a cell line engineered to express luciferase under the control of NF-κB response elements.[26][27] Activation of the pathway leads to luciferase expression, which can be measured as a luminescent signal.[27] Inhibition of the pathway by the test compound will result in a decrease in luminescence.
Materials:
-
NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)
-
96-well white-walled plates
-
Test compound
-
NF-κB activator (e.g., TNF-α or LPS)
-
Luciferase assay reagent (containing luciferin)[27]
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well white-walled plate and incubate overnight.[27]
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[26]
-
Stimulation: Add the NF-κB activator (e.g., TNF-α at 10 ng/mL) to the wells (except for the unstimulated control) and incubate for 6-24 hours.[28]
-
Cell Lysis and Signal Generation: Remove the medium and add the luciferase assay reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.[26][29]
-
Data Acquisition: After a brief incubation (5-10 minutes) at room temperature, measure the luminescence using a plate-reading luminometer.[26][29]
Data Analysis: Normalize the data by expressing the luminescence of each well as a percentage of the stimulated vehicle control after subtracting the background from the unstimulated control.
Data Presentation and Interpretation
Summarizing quantitative data in a clear, tabular format is essential for comparison and interpretation.
Table 1: Hypothetical Cytotoxicity and Apoptosis Induction Data
| Cell Line | Compound Conc. (µM) | % Cell Viability (MTT, 48h) | % Early Apoptosis (Annexin V+/PI-) | Caspase-3/7 Activity (Fold Change) |
| A549 | 0 (Vehicle) | 100 ± 4.5 | 4.2 ± 0.8 | 1.0 ± 0.1 |
| 1 | 85.2 ± 5.1 | 15.6 ± 1.2 | 2.5 ± 0.3 | |
| 10 | 51.3 ± 3.8 (IC₅₀) | 45.8 ± 3.5 | 6.8 ± 0.7 | |
| 50 | 15.7 ± 2.2 | 60.1 ± 4.1 | 8.2 ± 0.9 | |
| MCF-7 | 0 (Vehicle) | 100 ± 5.2 | 3.8 ± 0.5 | 1.0 ± 0.2 |
| 1 | 90.1 ± 4.7 | 12.3 ± 1.5 | 2.1 ± 0.4 | |
| 10 | 48.9 ± 4.1 (IC₅₀) | 49.5 ± 2.9 | 7.5 ± 0.6 | |
| 50 | 12.4 ± 1.9 | 65.3 ± 3.8 | 9.1 ± 1.0 |
Table 2: Hypothetical Cell Cycle and Signaling Pathway Modulation
| Treatment (10 µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | p-ERK/Total ERK (Relative Intensity) | IκBα/β-actin (Relative Intensity) |
| Vehicle | 55.1 ± 2.5 | 30.2 ± 1.8 | 14.7 ± 1.1 | 1.0 ± 0.1 | 1.0 ± 0.08 |
| Compound (24h) | 70.3 ± 3.1 | 15.5 ± 1.5 | 14.2 ± 1.3 | N/A | N/A |
| Compound (1h) | N/A | N/A | N/A | 0.4 ± 0.05 | 0.95 ± 0.07 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This application note provides a structured and comprehensive framework for characterizing the bioactivity of this compound. By systematically applying the detailed protocols for cell viability, apoptosis, cell cycle, and signaling pathway analysis, researchers can generate a robust dataset to elucidate the compound's mechanism of action. The findings from these assays will be instrumental in determining its potential as a novel therapeutic agent and guiding future drug development efforts.
References
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Roche. MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])
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Prathyusha, V. G., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 2018. (URL: [Link])
-
Gande, S. L., et al. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 2013. (URL: [Link])
-
NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. (URL: [Link])
-
Chauhan, D., et al. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 2022. (URL: [Link])
-
Kim, J. S., et al. Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 2016. (URL: [Link])
-
Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. (URL: [Link])
-
Wang, Y., et al. Design, synthesis and antitumor activity of novel thiophene-pyrimidine derivatives as EGFR inhibitors overcoming T790M and L858R/T790M mutations. European Journal of Medicinal Chemistry, 2020. (URL: [Link])
-
El-Sayed, N. N. E., et al. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Chemistry & Biodiversity, 2024. (URL: [Link])
-
Protocols.io. Caspase 3/7 Activity. (URL: [Link])
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El-Sayed, N. N. E., et al. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. PubMed, 2024. (URL: [Link])
-
Al-wsmani, M. F., et al. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 2022. (URL: [Link])
-
Indigo Biosciences. Human NF-κB Reporter Assay System. (URL: [Link])
-
Ho, H., et al. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 2014. (URL: [Link])
-
Li, Y., et al. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 2019. (URL: [Link])
-
Haidle, A. M., et al. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myeloproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters, 2014. (URL: [Link])
-
Biocompare. Cell Cycle Analysis with Flow Cytometry. (URL: [Link])
-
Indigo Biosciences. Human NF-κB Reporter Assay System. (URL: [Link])
-
Cilibrizzi, A., et al. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 2023. (URL: [Link])
-
Zhang, Y., et al. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 2022. (URL: [Link])
-
University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. (URL: [Link])
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Assay Genie. Technical Manual Caspase 3/7 Activity Assay Kit. (URL: [Link])
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Indigo Biosciences. Human NF-κB Reporter Assay System. (URL: [Link])
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Lichius, J. J., & Tudzynski, B. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 2012. (URL: [Link])
-
Lawhon, S. D., et al. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, 2020. (URL: [Link])
-
ResearchGate. Preparation of 5-amino-4-cyano-N-(phenyl)-3-methylthiophene-2-carboxamides. (URL: [Link])
-
ResearchGate. Western blot analysis of proteins in the mitogen-activated protein... (URL: [Link])
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Application Notes and Protocols for Structure-Activity Relationship Studies of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide
Introduction: The Thiophene Carboxamide Scaffold in Modern Drug Discovery
The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, prized for its versatile pharmacological properties.[1] Its unique electronic distribution and geometry, arising from the presence of a sulfur atom within the aromatic system, allow for a wide range of interactions with biological targets.[1][2] When functionalized to form thiophene carboxamides, this core structure gives rise to a class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5]
This document provides a comprehensive guide for researchers and drug development professionals on the utilization of a specific, highly functionalized derivative, 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide , as a lead compound in structure-activity relationship (SAR) studies. We will delve into the synthetic rationale, key biological evaluation protocols, and the interpretation of SAR data to guide the rational design of next-generation therapeutic agents based on this promising scaffold.
The strategic placement of a cyano group at the 5-position, a methyl group at the 4-position, and a phenyl group at the 3-position creates a molecule with distinct electronic and steric properties. These substituents provide multiple vectors for chemical modification, allowing for a systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Part 1: Synthesis of the Core Scaffold and Analogues
The synthesis of this compound and its analogues typically begins with the versatile Gewald three-component reaction.[6][7][8] This reaction provides a straightforward and efficient method for constructing the highly substituted 2-aminothiophene core, which serves as a key intermediate.
Rationale for the Synthetic Route
The Gewald reaction is a one-pot synthesis that combines a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[9] This approach is favored for its atom economy and the ability to introduce multiple substituents in a single step. For the synthesis of the precursor to our target molecule, phenylacetone would serve as the ketone component, providing the phenyl group at the 3-position and the methyl group at the 4-position of the resulting thiophene ring. Cyanoacetamide provides the crucial amino and carboxamide functionalities at the 2- and 3-positions, respectively. Subsequent modification of the amino group would then be performed to arrive at the final carboxamide.
Experimental Protocol: Synthesis of the 2-Aminothiophene Intermediate
This protocol outlines the synthesis of the key intermediate, 2-amino-5-cyano-4-methyl-3-phenylthiophene, via the Gewald reaction.
Materials:
-
Phenylacetone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or another suitable basic catalyst)
-
Ethanol
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylacetone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Add a catalytic amount of morpholine (approximately 0.1-0.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.
-
Collect the crude product by filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel to yield the pure 2-amino-5-cyano-4-methyl-3-phenylthiophene.
General Workflow for Analogue Synthesis
The 2-aminothiophene intermediate is a versatile building block for creating a library of analogues for SAR studies. The primary point of modification is the 2-amino group, which can be acylated to form various carboxamides.
Caption: Workflow for generating a library of thiophene-2-carboxamide analogues.
Part 2: Biological Evaluation Protocols for SAR Studies
Based on the known biological activities of thiophene carboxamides, we present protocols for assessing the anticancer and antimicrobial potential of the synthesized analogues.
Anticancer Activity Assessment
Thiophene carboxamide derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling kinases like c-Jun N-terminal kinase (JNK).[10][11]
This assay directly measures the effect of the test compounds on the polymerization of purified tubulin into microtubules.[12][13]
Principle:
The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.[13] Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified tubulin (e.g., from porcine brain) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a GTP stock solution (e.g., 100 mM).
-
Prepare stock solutions of the test compounds and a positive control (e.g., colchicine) in DMSO.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and a polymerization enhancer (e.g., glycerol).
-
Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the IC₅₀ value (the concentration that inhibits tubulin polymerization by 50%) for each compound by plotting the maximum polymerization rate or the final absorbance against the compound concentration.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
This assay measures the ability of the test compounds to inhibit the kinase activity of JNK.[14][15]
Protocol:
-
Reagent Preparation:
-
Prepare a kinase assay buffer.
-
Prepare solutions of recombinant JNK enzyme, a JNK substrate (e.g., ATF2 or c-Jun), and ATP.
-
Prepare serial dilutions of the test compounds and a known JNK inhibitor (positive control) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the JNK enzyme and the substrate.
-
Add the test compounds or controls and pre-incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., ELISA-based detection with a phospho-specific antibody or a luminescence-based ATP detection kit like ADP-Glo™).
-
-
Data Analysis:
-
Calculate the percentage of JNK inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Antimicrobial Activity Assessment
Thiophene derivatives have shown promise as antibacterial agents, potentially acting by disrupting the bacterial membrane.[16]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Bacterial Culture Preparation:
-
Grow the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to the mid-logarithmic phase.
-
Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).
-
-
Assay Procedure:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no compound).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.
-
This assay assesses the ability of the test compounds to disrupt the integrity of the bacterial membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN).[1][16]
Principle:
NPN exhibits weak fluorescence in aqueous environments but becomes highly fluorescent in the hydrophobic interior of a cell membrane. In healthy Gram-negative bacteria, the outer membrane excludes NPN. If a compound damages the outer membrane, NPN can enter the phospholipid bilayer, resulting in a significant increase in fluorescence.
Protocol:
-
Bacterial Culture Preparation:
-
Grow Gram-negative bacteria to the mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer (e.g., HEPES buffer with glucose).
-
-
Assay Procedure:
-
In a 96-well black plate, add the bacterial suspension.
-
Add NPN to a final concentration of 10 µM.
-
Add the test compounds at various concentrations. Include a negative control (no compound) and a positive control (e.g., polymyxin B).
-
Immediately measure the fluorescence intensity (excitation ~350 nm, emission ~420 nm) kinetically for 10-15 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
An increase in fluorescence intensity indicates membrane permeabilization. The rate and magnitude of the increase are proportional to the extent of membrane damage.
-
Part 3: Structure-Activity Relationship (SAR) Analysis
The data generated from the biological assays will be used to establish a robust SAR for the this compound series.
Key Structural Features and Their Hypothesized Roles
-
Thiophene Core: Acts as a rigid scaffold to orient the substituents for optimal interaction with the biological target. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions.
-
2-Carboxamide Group: This group is crucial for activity in many thiophene-based inhibitors. The N-H and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively. Modifications to the substituent on the amide nitrogen can be used to explore different binding pockets and modulate physicochemical properties like solubility and cell permeability.
-
3-Phenyl Group: This bulky aromatic group can engage in hydrophobic and π-stacking interactions within a binding site. Substituents on this phenyl ring (e.g., electron-donating or -withdrawing groups) can be varied to probe the electronic requirements of the binding pocket.
-
4-Methyl Group: This small alkyl group can provide favorable van der Waals interactions and influence the overall conformation of the molecule. Replacing it with other groups (e.g., hydrogen, larger alkyls) can reveal the steric tolerance at this position.
-
5-Cyano Group: This strong electron-withdrawing group significantly influences the electronic properties of the thiophene ring. It can also act as a hydrogen bond acceptor. Its replacement with other groups (e.g., amides, esters, halogens) is a key strategy in SAR studies.
Caption: Logical flow of a structure-activity relationship study.
Data Presentation for SAR Analysis
The following tables should be used to systematically organize the data from the biological assays, facilitating the identification of SAR trends.
Table 1: Anticancer Activity of this compound Analogues
| Compound ID | R (Substituent on 2-Carboxamide) | Tubulin Polymerization IC₅₀ (µM) | JNK Inhibition IC₅₀ (µM) |
| Lead | H | ||
| Analogue 1 | Methyl | ||
| Analogue 2 | Ethyl | ||
| Analogue 3 | Phenyl | ||
| Analogue 4 | 4-Fluorophenyl | ||
| ... | ... |
Table 2: Antimicrobial Activity of this compound Analogues
| Compound ID | R (Substituent on 2-Carboxamide) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | Membrane Permeabilization (Relative Fluorescence Units) |
| Lead | H | |||
| Analogue 1 | Methyl | |||
| Analogue 2 | Ethyl | |||
| Analogue 3 | Phenyl | |||
| Analogue 4 | 4-Fluorophenyl | |||
| ... | ... |
By systematically modifying each substituent and correlating the changes with the observed biological activity, researchers can build a comprehensive understanding of the SAR for this promising class of compounds. This knowledge is essential for the rational design of more potent and selective drug candidates.
References
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett.
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Gewald Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances.
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2009). ARKIVOC.
-
Preparation of 5-amino-4-cyano-N-(phenyl)-3-methylthiophene- 2-carboxamides. (2017). ResearchGate.
-
Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Chemistry Central Journal.
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023). Molecules.
-
5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. (2019). Journal of Experimental & Clinical Cancer Research.
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Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc.
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Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. (n.d.). BenchChem.
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Application Notes and Protocols for Assessing Membrane Permeability of Antibacterial Agent 206. (n.d.). BenchChem.
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2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (2022). Molecules.
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Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (2020). Journal of Nanobiotechnology.
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JNK Inhibitor VIII (TCS JNK 6o): Application Notes and Protocols for Researchers. (n.d.). BenchChem.
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Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2020). Molecules.
-
Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. (2022). International Journal of Molecular Sciences.
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Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2017). Molbank.
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Inhibition of tubulin polymerization evaluated by cell-free tubulin... (2021). ResearchGate.
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(PDF) Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and. (2004). ResearchGate.
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Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. (2015). Journal of Medicinal Chemistry.
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega.
-
Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. (2019). Applied Microbiology and Biotechnology.
-
A Fast Assay of Bacteria Cell Permeability for Genetic Transformation. (2023). DSpace@MIT.
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In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022). Molecules.
-
Discovery of potent and selective covalent inhibitors of JNK. (2012). ACS Chemical Biology.
-
Inner Membrane Permeability Assay (ONPG Assay). (n.d.). Hancock Lab.
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). Biomimetics.
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2024). Pharmaceuticals.
-
N-(3-cyano-5-phenylfuran-2-yl)thiophene-2-carboxamide. (n.d.). BenchChem.
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(PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). ResearchGate.
-
(PDF) Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (2024). ResearchGate.
-
Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Chemistry Central Journal.
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Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1 benzothiophen-2-yl)-2-(arylphenyl)acetamide. (2015). Der Pharma Chemica.
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Application Notes and Protocols for the Derivatization of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide to Enhance Biological Potency
Introduction
The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The compound 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide represents a promising starting point for a lead optimization campaign. Its multifunctionality offers several avenues for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. This guide provides a detailed technical overview and step-by-step protocols for the strategic derivatization of this core structure. We will explore rational design principles based on established structure-activity relationships (SAR) to guide the synthesis of novel analogs with improved therapeutic potential.
Strategic Overview for Derivatization
The derivatization strategy for this compound will focus on three primary modification points on the thiophene core. The rationale for these modifications is based on published SAR studies of similar thiophene carboxamide derivatives, which have shown that substitutions at these positions can significantly impact biological activity.[1][2]
Our approach will involve:
-
Modification of the C5-Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid, which can then be converted to a series of amides or esters. This introduces new hydrogen bond donors and acceptors, potentially leading to improved interactions with biological targets.
-
Modification of the C2-Carboxamide: The terminal amide provides a handle for introducing a variety of substituents. By varying the amine component, we can modulate the lipophilicity, polarity, and steric bulk of this region of the molecule.
-
Modification of the C3-Phenyl Ring: The phenyl group at the C3 position can be functionalized using cross-coupling reactions. This allows for the introduction of a diverse range of aryl and heteroaryl moieties, which can explore additional binding pockets in the target protein.
The following diagram illustrates the proposed derivatization workflow:
Caption: Derivatization workflow for this compound.
Experimental Protocols
Protocol 1: Hydrolysis of the C5-Cyano Group to a Carboxylic Acid
This protocol describes the conversion of the C5-cyano group to a carboxylic acid, a key intermediate for further derivatization. Acid-catalyzed hydrolysis is a robust method for this transformation.[3][4][5][6][7]
Materials:
-
This compound
-
Concentrated Sulfuric Acid
-
1,4-Dioxane
-
Water
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in 1,4-dioxane, add a 1:1 mixture of concentrated sulfuric acid and water.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield 4-methyl-3-phenyl-2-carboxamidothiophene-5-carboxylic acid.
Protocol 2: Amide Coupling at the C2-Carboxamide
This protocol details the synthesis of a library of C2-amide derivatives from the corresponding carboxylic acid (prepared via hydrolysis of the starting material's ester precursor, not detailed here but a standard procedure). Peptide coupling reagents such as HATU provide a reliable method for amide bond formation.
Materials:
-
5-carboxy-4-methyl-3-phenylthiophene-2-carboxylic acid
-
Oxalyl chloride
-
Dimethylformamide (DMF, catalytic)
-
Desired primary or secondary amine (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
HATU (1.1 eq)
-
Anhydrous solvents
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Suspend the 5-carboxy-4-methyl-3-phenylthiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.5 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases and the solution becomes homogeneous.
-
In a separate flask, dissolve the desired amine (1.2 eq) and TEA or DIPEA (2.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Cross-Coupling on a Halogenated C3-Phenyl Ring
This protocol outlines the introduction of diverse aryl or heteroaryl groups at the C3-phenyl position, assuming a bromo-substituted precursor. The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction with broad substrate scope.[8][9][10][11][12]
Materials:
-
5-Cyano-4-methyl-3-(4-bromophenyl)thiophene-2-carboxamide (starting material needs to be pre-brominated)
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.05 eq)
-
Base (e.g., K2CO3, Cs2CO3) (2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Standard workup and purification equipment
Procedure:
-
To a Schlenk flask, add the 5-Cyano-4-methyl-3-(4-bromophenyl)thiophene-2-carboxamide (1.0 eq), the boronic acid derivative (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation and Biological Evaluation
The newly synthesized derivatives should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, LRMS, HRMS) to confirm their identity and purity.
Hypothetical Potency Data
The following table presents hypothetical IC50 values for a series of derivatives against a cancer cell line (e.g., HeLa) to illustrate how the data could be structured.
| Compound ID | R1 (C5-position) | R2 (C2-position) | R3 (C3-position) | IC50 (µM) |
| Parent | -CN | -NH2 | -Ph | 15.2 |
| D1-COOH | -COOH | -NH2 | -Ph | 10.5 |
| D1-Amide1 | -CONH(CH2)2OH | -NH2 | -Ph | 5.8 |
| D2-Amine1 | -CN | -NH-cHex | -Ph | 8.1 |
| D3-Aryl1 | -CN | -NH2 | -4-F-Ph | 7.3 |
| D3-Aryl2 | -CN | -NH2 | -4-OMe-Ph | 12.4 |
Biological Assay Protocol: MTT Assay for Cytotoxicity
This protocol provides a general method for assessing the cytotoxic effects of the synthesized compounds on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
The following diagram illustrates the MTT assay workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of a diverse library of analogs. By systematically exploring the chemical space around this privileged scaffold, researchers can gain valuable insights into the structure-activity relationships and identify lead candidates with enhanced potency and drug-like properties.
References
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Preparation of 5-amino-4-cyano-N-(phenyl)-3-methylthiophene- 2-carboxamides. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Al-Ostath, A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 23. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8933. [Link]
-
PubChem. (n.d.). Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved January 17, 2026, from [Link]
-
Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 389. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). Organic & Biomolecular Chemistry, 13(31), 8479-8482. [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 2(5), 1163–1168. [Link]
-
Hydrolysis of nitriles. (n.d.). Chemguide. Retrieved January 17, 2026, from [Link]
-
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-839. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 17, 2026, from [Link]
-
Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. (2023, March 24). YouTube. Retrieved January 17, 2026, from [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2019, August 12). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Ohtani, K., et al. (2002). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. Chemical & Pharmaceutical Bulletin, 50(8), 1047-1054. [Link]
-
Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. (2024). Journal of Medicinal Chemistry. [Link]
- Hydrolysis of nitriles to carboxylic acids. (n.d.). Google Patents.
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2013). ChemInform, 44(32). [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry, 13(31), 8479–8482. [Link]
-
Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]
-
Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. (2006). Organic Letters, 8(3), 471–474. [Link]
-
Methyl 3-Amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. (n.d.). Amerigo Scientific. Retrieved January 17, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. Retrieved January 17, 2026, from [Link]
-
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
- Process for preparing thiophene derivatives. (n.d.). Google Patents.
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- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
Topic: High-Throughput Screening of Thiophene Carboxamide Libraries for Novel Kinase Inhibitors
An Application Note and Protocol Guide from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Thiophene Carboxamides
The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its ability to engage with a variety of biological targets. Members of this chemical class have been investigated for a range of therapeutic applications, from anticancer to antimicrobial agents.[1] A particularly promising area is the development of kinase inhibitors. Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[2] Consequently, identifying small molecules that can modulate kinase activity is a cornerstone of modern drug discovery.[2][3]
Recent studies have highlighted the potential of thiophene carboxamide derivatives as potent inhibitors of key angiogenesis-related kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6] These findings underscore the value of screening libraries of novel thiophene carboxamides to discover next-generation therapeutics. High-Throughput Screening (HTS) provides the necessary scale and efficiency to interrogate large chemical libraries and identify promising hit compounds for further development.[7]
This guide provides a detailed, field-proven framework for conducting an HTS campaign targeting a model kinase (e.g., VEGFR-2) with a thiophene carboxamide library. We will cover assay selection, detailed protocols for primary screening, hit confirmation, and data analysis, ensuring a robust and reliable hit identification process.
Pillar 1: Assay Selection & Development Strategy
The success of any HTS campaign hinges on the selection of a robust and appropriate assay.[8] For kinase targets, a multitude of assay technologies are available, each with its own advantages and limitations.[9][10] Our strategy employs a multi-assay approach to ensure the highest confidence in our results:
-
Primary Screen: A Fluorescence Polarization (FP) based binding assay. This format is homogenous, highly sensitive, and well-suited for HTS.[11][12] It directly measures the displacement of a fluorescently labeled ligand (tracer) from the kinase active site by a compound from the library, providing a direct readout of binding affinity.
-
Confirmatory (Orthogonal) Assay: A luminescence-based enzymatic assay (e.g., ADP-Glo™). This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[2] By using a different detection modality that measures enzymatic inhibition rather than just binding, we can eliminate artifacts specific to the primary assay format.[13]
-
Counter-Screen: To identify and discard frequent hitters or compounds that interfere with the assay technology itself (e.g., autofluorescent compounds), a counter-screen is essential.
This tiered approach ensures that resources are focused on hits that are specific, reproducible, and genuinely modulate the target's function.
Pillar 2: The HTS Workflow: From Primary Screen to Validated Hit
A successful HTS campaign is a systematic process. The following diagram illustrates the logical flow from initial screening to the identification of validated hits ready for lead optimization.
Caption: High-Throughput Screening cascade for thiophene carboxamide library.
Experimental Protocols
Protocol 1: Primary HTS - Fluorescence Polarization (FP) Binding Assay
Principle: This assay measures the binding of library compounds to the kinase target by detecting the displacement of a fluorescently labeled tracer molecule. When the small tracer is bound to the large kinase, it tumbles slowly in solution, resulting in a high polarization value. When a "hit" compound displaces the tracer, the free tracer tumbles rapidly, leading to a low polarization value.
Materials:
-
Kinase Target (e.g., recombinant human VEGFR-2), purified
-
Fluorescent Tracer (a small molecule ligand for the kinase labeled with a fluorophore like TAMRA)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20
-
Thiophene Carboxamide Library (10 mM in 100% DMSO)
-
384-well, low-volume, black assay plates
-
Fluorescence plate reader with polarization filters
Methodology:
-
Reagent Preparation:
-
Prepare a 2X Kinase solution in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range, sufficient to bind 50-80% of the tracer.[11]
-
Prepare a 2X Tracer solution in Assay Buffer. The concentration should be equal to its dissociation constant (Kd) for the kinase to ensure assay sensitivity.[11]
-
Dilute the thiophene carboxamide library from 10 mM DMSO stocks to an intermediate concentration (e.g., 100 µM) in Assay Buffer. This minimizes the final DMSO concentration.
-
-
Assay Plate Preparation (384-well format):
-
Columns 1-2 (Negative Control - Max Polarization): Add 10 µL of Assay Buffer containing DMSO (at the same final concentration as the compound wells).
-
Columns 3-4 (Positive Control - Min Polarization): Add 10 µL of a known, potent inhibitor of the kinase (e.g., 100 µM unlabeled tracer) in Assay Buffer with DMSO.
-
Columns 5-48 (Library Compounds): Dispense 10 µL of the diluted library compounds (final concentration 10 µM).
-
-
Kinase Addition:
-
Add 5 µL of the 2X Kinase solution to all wells in columns 3-48.
-
Add 5 µL of Assay Buffer (without kinase) to columns 1-2.
-
Mix gently by shaking the plate for 30 seconds.
-
Incubate for 30-60 minutes at room temperature. This pre-incubation allows compounds to bind to the kinase before the tracer is introduced.
-
-
Tracer Addition & Measurement:
-
Add 5 µL of the 2X Tracer solution to all wells. The final volume is now 20 µL.
-
Mix gently and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence polarization reader.
-
Data Analysis:
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
-
mP_sample: Millipolarization value of the test compound well.
-
mP_max: Average mP from negative control wells (DMSO only).
-
mP_min: Average mP from positive control wells (potent inhibitor).
-
-
Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of assay robustness. An assay with a Z' > 0.5 is considered excellent for HTS.[11] Z' = 1 - [(3 * (SD_max + SD_min)) / |Avg_max - Avg_min|]
-
SD_max and SD_min: Standard deviations of the max and min controls.
-
Avg_max and Avg_min: Averages of the max and min controls.
-
| Parameter | Acceptable Value | Rationale |
| Z'-Factor | > 0.5 | Ensures sufficient separation between positive and negative controls for reliable hit identification.[11] |
| Signal-to-Background | > 3 | Indicates a robust signal window for the assay. |
| DMSO Tolerance | < 10% signal change | Confirms that the solvent for the compound library does not interfere with the assay. |
| CV of Controls | < 10% | Demonstrates low variability and high reproducibility across the plate. |
Protocol 2: Orthogonal Hit Validation - Luminescence-Based Kinase Activity Assay
Principle: This assay quantifies the amount of ADP produced during the kinase-catalyzed phosphorylation of a substrate. The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to kinase activity. Inhibitors will reduce the amount of ADP produced, resulting in a lower luminescence signal.
Materials:
-
Confirmed hits from the primary screen
-
Kinase Target (e.g., VEGFR-2)
-
Kinase-specific substrate (e.g., a peptide substrate)
-
ATP
-
Kinase Assay Buffer (similar to FP buffer, but optimized for enzymatic activity)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well, solid white assay plates
Methodology:
-
Compound Plating:
-
Perform a serial dilution of the hit compounds in DMSO.
-
Dispense a small volume (e.g., 100 nL) of the diluted compounds into the assay plate using acoustic dispensing or pin tool transfer. This will create a dose-response curve.
-
-
Kinase Reaction:
-
Prepare a master mix containing the Kinase and Substrate in Kinase Assay Buffer.
-
Add 5 µL of the master mix to each well containing the compound.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
To initiate the reaction, add 5 µL of ATP solution (at a concentration near the Km for the kinase).
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
True hits should demonstrate a dose-dependent inhibition of kinase activity.
Pillar 3: Ensuring Trustworthiness - Counter-Screens and Hit Prioritization
Not all activity observed in a primary screen is genuine. False positives can arise from compound interference with the assay technology (e.g., autofluorescence in an FP assay) or from non-specific mechanisms.[14] A rigorous hit validation process is therefore critical.[14][15]
Counter-Screen Protocol: Fluorescence Interference
Purpose: To identify compounds that intrinsically fluoresce at the same wavelengths used in the FP assay, which can create false positive or false negative results.
Methodology:
-
Add library compounds at the screening concentration (10 µM) to wells of a black 384-well plate containing only Assay Buffer (no kinase or tracer).
-
Read the plate on the FP reader using the same excitation and emission settings as the primary screen.
-
Compounds that show a high fluorescence intensity signal should be flagged as potential interferers and either deprioritized or re-evaluated with caution.
Hit Prioritization
Following the confirmation and counter-screening cascade, hits are prioritized based on a combination of factors:
| Priority Tier | Potency (IC50) | Orthogonal Assay Confirmation | Assay Interference |
| Tier 1 (High) | < 1 µM | Confirmed, similar potency | None |
| Tier 2 (Medium) | 1 - 10 µM | Confirmed | None |
| Tier 3 (Low) | > 10 µM or Inactive | Inactive in orthogonal assay | Flagged for interference |
This structured approach ensures that the most promising compounds—those that are potent, act on the target via the expected mechanism, and are free of assay artifacts—are advanced to the next stage of drug discovery.
Conclusion
The screening of thiophene carboxamide libraries represents a fertile ground for the discovery of novel kinase inhibitors. By employing a strategic, multi-tiered HTS approach that combines a high-throughput primary binding assay with a robust, orthogonal enzymatic assay and appropriate counter-screens, researchers can confidently identify and validate high-quality hit compounds. The protocols and workflows detailed in this guide provide a comprehensive and trustworthy framework to navigate the complexities of HTS, ultimately accelerating the journey from chemical library to potential therapeutic candidate.
References
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Title: High-throughput biochemical kinase selectivity assays: panel development and screening applications Source: PubMed URL: [Link]
-
Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]
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Title: AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions Source: National Institutes of Health (NIH) URL: [Link]
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Title: Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements Source: nanomicrospheres URL: [Link]
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Title: Kinase Screening Assay Services Source: Reaction Biology URL: [Link]
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Title: GPCR Functional Cell-based Assays Source: GenScript URL: [Link]
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Title: A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 Source: National Institutes of Health (NIH) URL: [Link]
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Title: High-throughput screening assays to discover small-molecule inhibitors of protein interactions. Source: Semantic Scholar URL: [Link]
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Title: High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions Source: Bentham Science Publisher URL: [Link]
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Title: A pragmatic approach to hit validation following biochemical high-throughput screening Source: Drug Discovery World (DDW) URL: [Link]
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Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase Source: ACS Chemical Biology URL: [Link]
-
Title: Advances in G Protein-Coupled Receptor High-throughput Screening Source: National Institutes of Health (NIH) URL: [Link]
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Title: High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes Source: PLOS One URL: [Link]
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Title: Establishing and optimizing a fluorescence polarization assay Source: Molecular Devices URL: [Link]
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Title: Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors Source: PubMed URL: [Link]
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Title: In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) Source: Bio-protocol URL: [Link]
-
Title: Recent progress in assays for GPCR drug discovery Source: Physiological Reviews URL: [Link]
-
Title: Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors Source: ResearchGate URL: [Link]
-
Title: High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening Source: RSC Publishing URL: [Link]
-
Title: High Throughput Drug Screening Source: Sygnature Discovery URL: [Link]
-
Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation Source: MDPI URL: [Link]
-
Title: Comprehensive analysis of high-throughput screens with HiTSeekR Source: Oxford Academic URL: [Link]
-
Title: Fluorescence Polarization Assays: Principles & Applications Source: BPS Bioscience URL: [Link]
-
Title: Assay Validation in High Throughput Screening – from Concept to Application Source: IntechOpen URL: [Link]
-
Title: Data Mining and Computational Modeling of High Throughput Screening Datasets Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development Source: Sussex Drug Discovery Centre URL: [Link]
-
Title: Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays Source: Molecular Devices URL: [Link]
-
Title: In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) Source: PubMed Central (PMC) URL: [Link]
-
Title: Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors Source: Semantic Scholar URL: [Link]
-
Title: CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA Source: Pacific Symposium on Biocomputing URL: [Link]
-
Title: Challenges in secondary analysis of high throughput screening data Source: PubMed URL: [Link]
-
Title: HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS Source: ResearchGate URL: [Link]
-
Title: A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays Source: BellBrook Labs URL: [Link]
-
Title: Challenges of HTS in early-stage drug discovery Source: Axxam S.p.A. URL: [Link]
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Application Notes and Protocols: The 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide Scaffold in Modern Drug Discovery
Introduction: The Emergence of the Thiophene Carboxamide Scaffold
The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its bioisosteric similarity to a phenyl ring but with distinct electronic properties that can enhance biological activity and modulate pharmacokinetic profiles.[1][2] When functionalized into the 5-cyano-4-methyl-3-phenylthiophene-2-carboxamide core, this scaffold presents a synthetically accessible and highly versatile platform for the development of novel therapeutics. Its rigid, planar structure, coupled with multiple points for chemical diversification, allows for the precise spatial orientation of functional groups to interact with various biological targets.[3]
Notably, derivatives of this and similar thiophene carboxamide scaffolds have demonstrated significant potential as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[4] The cyano and carboxamide moieties are key hydrogen bonding participants, while the phenyl group and other positions on the thiophene ring can be modified to achieve selectivity and potency against specific targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5]
This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis of the core scaffold and its subsequent evaluation as a potential drug candidate, with a focus on its application as an anticancer agent targeting protein kinase signaling.
PART 1: Synthesis of the Core Scaffold
The synthesis of the this compound scaffold is efficiently achieved through a multi-component Gewald reaction, followed by amidation. The Gewald reaction is a powerful one-pot synthesis for highly substituted 2-aminothiophenes.[6][7]
Workflow for Scaffold Synthesis
Sources
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- 2. encyclopedia.pub [encyclopedia.pub]
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- 4. atcc.org [atcc.org]
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- 6. Gewald Reaction [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: A Multi-faceted Approach to the Purity Assessment of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide
Abstract: This document provides a comprehensive guide to the analytical techniques for determining the purity of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This application note details robust methodologies employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis). Each section explains the theoretical basis of the technique, provides detailed experimental protocols, and discusses the interpretation of results for a comprehensive purity assessment.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a substituted thiophene derivative. Thiophene-based compounds are significant scaffolds in medicinal chemistry due to their diverse pharmacological activities.[2][3][4] The purity of such intermediates directly impacts the impurity profile of the final API, which is subject to stringent regulatory scrutiny.[5] Therefore, robust and validated analytical methods are essential to ensure the quality and consistency of the synthetic process.[6][7][8] This guide presents a multi-technique approach, leveraging the strengths of chromatography, spectroscopy, and thermal analysis to provide a holistic view of the compound's purity.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for quantitative purity assessment and impurity profiling due to its high resolution, sensitivity, and accuracy.[1] It separates the main compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase.[1]
Principle of Separation
Reverse-phase HPLC (RP-HPLC) is the most common mode for analyzing moderately polar compounds like this compound. The separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. A polar mobile phase is used to elute the components, with more polar compounds eluting earlier.
Experimental Protocol: RP-HPLC Method
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard and sample
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: Water, B: Acetonitrile (Gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes (or until all impurities have eluted) |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.[1]
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution to achieve a similar final concentration.[1]
Data Analysis: The purity is typically calculated using the area normalization method. The percentage purity is determined by dividing the peak area of the main component by the total area of all peaks in the chromatogram.[1]
Causality in Method Development
The choice of a C18 column is based on the nonpolar nature of the phenyl and methylthiophene moieties. Acetonitrile is a common organic modifier providing good peak shape and resolution. A gradient elution is often necessary to resolve both polar and nonpolar impurities within a reasonable timeframe. The detection wavelength of 254 nm is a common choice for aromatic compounds, but should be optimized by running a UV scan of the main component to find the wavelength of maximum absorbance.
Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules.[9] It provides detailed information about the chemical environment of each nucleus, allowing for unambiguous identification and quantification of the main component and any structurally related impurities.[9]
Principle of NMR
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is highly sensitive to the electron distribution around the nucleus, providing a unique fingerprint of the molecule's structure.[9] Both ¹H and ¹³C NMR are crucial for a complete structural assignment.[10][11]
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)[9]
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm)[9]
Sample Preparation:
-
Weigh approximately 5-10 mg of the high-purity sample.[9]
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[9]
-
Add a small amount of TMS.[9]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[9]
Data Acquisition and Processing:
-
Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.[9]
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.[9]
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[9]
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.[9]
Interpreting NMR for Purity
The ¹H NMR spectrum should show the expected signals with the correct chemical shifts, splitting patterns, and integration values corresponding to the protons of this compound. The presence of unexpected signals may indicate the presence of impurities. Quantitative NMR (qNMR) can be performed by adding a certified internal standard of known concentration to accurately determine the purity of the sample.
Thermal Analysis: Assessing Purity and Stability
Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the physical properties and purity of pharmaceutical materials.[12][13][14][15]
Principles of DSC and TGA
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect impurities which can cause a melting point depression and broadening.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time. It is used to determine the presence of residual solvents, water content, and the thermal stability of the compound.[13]
Experimental Protocol: DSC and TGA
Instrumentation:
-
DSC instrument
-
TGA instrument
Experimental Conditions:
| Parameter | DSC | TGA |
| Sample Pan | Aluminum, crimped lid | Alumina or platinum |
| Sample Weight | 2-5 mg | 5-10 mg |
| Heating Rate | 10 °C/min | 10 °C/min |
| Temperature Range | Ambient to a temperature above the melting point | Ambient to a temperature above the decomposition point |
| Atmosphere | Nitrogen (inert) | Nitrogen (inert) |
| Purge Gas Flow Rate | 50 mL/min | 50 mL/min |
Data Analysis:
-
DSC: The onset temperature of the melting endotherm is taken as the melting point. A sharp melting peak indicates high purity. The presence of impurities will broaden the peak and lower the melting point.
-
TGA: A weight loss at temperatures below 150°C typically corresponds to the loss of volatile solvents or water. A significant weight loss at higher temperatures indicates thermal decomposition.
Workflow for Comprehensive Purity Assessment
The following diagram illustrates the logical flow of analysis for a thorough purity assessment of this compound.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 15. tsijournals.com [tsijournals.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Gewald Synthesis of Substituted Thiophenes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Gewald three-component reaction (G-3CR). This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in the synthesis of polysubstituted 2-aminothiophenes, with a focus on structures derived from aryl ketones.
The topic of "5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide" suggests a complex substitution pattern. It's important to note that the specific arrangement of substituents in a one-pot Gewald synthesis is dictated directly by the starting materials. This guide will use the synthesis of 2-Amino-4-phenylthiophene-3-carboxamide from acetophenone, cyanoacetamide, and elemental sulfur as a core example. The principles and troubleshooting strategies discussed are broadly applicable to a wide range of analogous Gewald reactions.
The Gewald reaction is a powerful and versatile multicomponent reaction for synthesizing 2-aminothiophenes.[1][2][3][4] It proceeds by condensing a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[5][6] Despite its utility, the reaction can be sensitive to various parameters, leading to diminished yields. This document provides a structured, causality-driven approach to diagnosing and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned into a dark brown, tarry mess. What happened and how can I prevent it?
A1: This is a common issue, often indicative of polymerization or the formation of complex polysulfides.[7] The primary cause is typically excessive reaction temperature.[7]
-
Causality: At elevated temperatures, starting materials or the reactive Knoevenagel intermediate can polymerize.[7] Additionally, sulfur can form complex polysulfides, leading to the dark, intractable mixture.
-
Solution:
-
Strict Temperature Control: Carefully monitor and control the reaction temperature. A systematic screen to find the optimal temperature for your specific substrates is highly recommended.[7] For many Gewald reactions, a gentle reflux in a solvent like ethanol (around 50-60°C) is sufficient.[8][9]
-
Reagent Purity: Ensure the purity of your starting materials, as impurities can catalyze these unwanted side reactions.[7][10]
-
Proper Workup: If you do encounter this issue, a challenging workup and purification will be necessary to remove the colored impurities.[7]
-
Q2: The yield of my desired thiophene is very low, and I've isolated a significant amount of a byproduct. What is it likely to be?
A2: The most common significant byproduct is a dimer of the α,β-unsaturated nitrile (the Knoevenagel-Cope condensation product).[7][11] This dimerization competes directly with the desired intramolecular cyclization step.[11]
-
Causality: The anion of the Knoevenagel intermediate can undergo a Michael addition with another molecule of the intermediate, followed by a Thorpe-Ziegler cyclization to form a six-membered ring, diverting material from your desired thiophene product.[11]
-
Solution:
-
Optimize Temperature: Dimer formation is highly sensitive to temperature. Lowering the reaction temperature often favors the desired intramolecular reaction.[7]
-
Rate of Addition: Slow, controlled addition of reagents can maintain a low concentration of the intermediate, disfavoring the bimolecular dimerization.[7]
-
Solvent Choice: The solvent can influence the relative rates of cyclization versus dimerization. Experimenting with different polar solvents like methanol, ethanol, or DMF is advisable.[7][8]
-
Q3: I suspect the initial Knoevenagel-Cope condensation is not working efficiently. How can I confirm and fix this?
A3: Inefficient Knoevenagel condensation is a frequent cause of low overall yield.[7] The reaction may stall at this first step, leaving unreacted starting materials.
-
Causality: The condensation is a base-catalyzed equilibrium reaction that produces water. The choice of base is critical, and the presence of water can inhibit the reaction.[7]
-
Solution:
-
Base Selection: The base is not just a catalyst but a key reagent. Morpholine is highly effective and commonly used.[12][13] If yields are low, screening other bases like piperidine or triethylamine may be beneficial.[7] For challenging phenolic starting materials, additional equivalents of base may be required to deprotonate the phenol before the desired reaction can proceed.[2]
-
Water Removal: While not always necessary in a one-pot protocol, if you suspect condensation is the issue, performing the reaction in a two-step manner where water is removed (e.g., with a Dean-Stark trap) after the initial condensation can improve the yield of the intermediate.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting ketone and the appearance of the α,β-unsaturated nitrile intermediate. If the ketone spot remains prominent after a significant time, the condensation is likely the problem.
-
Q4: Are aryl ketones like acetophenone known to be difficult substrates?
A4: Yes, ketones, in general, can be less reactive than aldehydes.[13] Alkyl aryl ketones and sterically hindered ketones can be particularly challenging substrates for the one-pot Gewald synthesis.[8]
-
Causality: The steric bulk and electronic properties of the ketone can slow down the initial Knoevenagel condensation.
-
Solution:
-
Two-Step Procedure: For these less reactive ketones, a two-step approach is often more effective.[8] First, synthesize and isolate the α,β-unsaturated nitrile from the Knoevenagel condensation. Then, in a separate step, react the purified intermediate with sulfur and a base.[7]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly improve yields and reduce reaction times, especially for challenging substrates.[5][10]
-
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing low-yield issues.
Caption: A logical workflow for troubleshooting low yields in the Gewald synthesis.
Reaction Mechanism Overview
Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds through several key stages.[4][5]
Caption: The multi-step mechanism of the Gewald aminothiophene synthesis.
Optimized Protocol: Synthesis of 2-Amino-4-phenylthiophene-3-carboxamide
This protocol provides a robust starting point. Optimization of temperature and reaction time may be necessary.
Materials:
-
Acetophenone (1.0 eq)
-
Cyanoacetamide (1.0 eq)
-
Elemental Sulfur (1.1 eq), finely powdered
-
Morpholine (2.0 eq)
-
Ethanol (Solvent)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1.0 eq), cyanoacetamide (1.0 eq), finely powdered elemental sulfur (1.1 eq), and ethanol.[10]
-
Base Addition: With stirring, add morpholine (2.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 50-60°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the mixture into ice-cold water.[14]
-
Isolation: The product will often precipitate out as a solid. Collect the solid by vacuum filtration. Wash the crude product with cold water and then a small amount of cold ethanol to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[14]
Data Comparison: Impact of Reaction Parameters
The choice of solvent and base is critical and can significantly impact yield. The following table summarizes general observations from the literature.
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Citation |
| Solvent | Ethanol | Methanol | DMF | Polar solvents are preferred to enhance the condensation and cyclization steps. Ethanol often provides a good balance of solubility and boiling point.[8][9][15] |
| Base | Morpholine | Piperidine | Triethylamine | Morpholine is a highly effective secondary amine base for this reaction. The choice of base can be critical for success.[7][12] |
| Temperature | 50-60°C | Room Temp | 80-100°C | Moderate temperatures often provide the best yields by minimizing polymerization and dimerization side reactions.[7] |
| Approach | One-Pot | Two-Step | Microwave | For less reactive ketones, a two-step protocol or microwave assistance can significantly improve yields.[5][8] |
By systematically addressing the potential points of failure outlined in this guide, researchers can effectively troubleshoot and optimize the Gewald synthesis to achieve higher yields and product purity.
References
- BenchChem. (2025). Common side reactions in the Gewald synthesis of aminothiophenes.
- Khatri, T., & Shah, V. H. (2017). Effective microwave synthesis of bioactive thieno[2,3-d]pyrimidines.
- ResearchGate. (n.d.). Reaction optimization studies of the modified Gewald reaction.
- Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Wikipedia. (n.d.). Gewald reaction.
- BenchChem. (2025). Troubleshooting low yields in domino reactions for thiophene synthesis.
- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules.
- Semantic Scholar. (n.d.).
- Organic Syntheses. (n.d.).
- ResearchGate. (n.d.). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF.
- J&K Scientific LLC. (2025). Gewald Reaction.
- ResearchGate. (n.d.). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction.
- Arkivoc. (2010).
- Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Dömling, A., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited.
- ResearchGate. (n.d.). Gewald reaction and apply in drug synthesis.
- ChemRxiv. (2024).
- ResearchGate. (n.d.). Reactions of p-substituted acetophenones with malononitrile, sulfur and morpholine by high speed ball milling.
- ResearchGate. (n.d.). The Gewald Multicomponent Reaction | Request PDF.
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- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Side product formation in the synthesis of substituted thiophenes
Welcome to the technical support center for the synthesis of substituted thiophenes. This resource is designed for researchers, medicinal chemists, and materials scientists who encounter challenges in the synthesis of these important heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate common side product formations and optimize your reaction outcomes.
Troubleshooting Guide: Common Side Product Formations
This section addresses specific issues that may arise during the synthesis of substituted thiophenes, providing explanations for the underlying causes and actionable solutions.
Gewald Aminothiophene Synthesis
Question 1: My Gewald reaction is producing a significant amount of a high molecular weight, insoluble material, and my yields are low. What is happening and how can I fix it?
Answer: This is a classic presentation of competing side reactions in the Gewald synthesis, namely dimerization of the Knoevenagel condensation intermediate and polymerization.[1][2]
-
Causality: The Knoevenagel condensation of an active methylene nitrile with a ketone or aldehyde is the first step in the Gewald reaction.[3] This intermediate can then undergo an intermolecular reaction with another molecule of the intermediate (dimerization) or polymerize, especially at elevated temperatures.[1] The desired intramolecular cyclization with sulfur to form the thiophene is in competition with these side reactions.
-
Troubleshooting Protocol:
-
Temperature Control: Carefully control the reaction temperature. Often, running the reaction at a lower temperature for a longer period can favor the desired intramolecular cyclization over the higher activation energy pathways of dimerization and polymerization.[1]
-
Order of Addition: Consider a stepwise approach. First, perform the Knoevenagel condensation at an optimized temperature. Once the intermediate is formed (monitor by TLC), add the sulfur and the base for the cyclization step. This can minimize the concentration of the reactive intermediate available for side reactions.
-
Base Selection: The choice of base is critical. A weaker base, such as triethylamine or morpholine, may be sufficient to catalyze the reaction without promoting excessive side reactions.[2]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents, such as ethanol, DMF, or a mixture, to find the optimal conditions for your specific substrates.
-
Question 2: My reaction mixture turns dark brown or black, and I have difficulty isolating my desired 2-aminothiophene. What is the cause of this coloration?
Answer: The dark coloration is often due to the formation of complex polysulfides and polymeric materials.[1]
-
Causality: Elemental sulfur can react with the base and intermediates to form various polysulfide species. At higher temperatures, these can lead to complex, often intractable, mixtures.
-
Troubleshooting Protocol:
-
Lower Reaction Temperature: As with dimerization, lowering the reaction temperature is the primary strategy to minimize polysulfide formation.[1]
-
Stoichiometry of Sulfur: Use the minimum effective amount of sulfur. An excess of sulfur can increase the likelihood of polysulfide formation.
-
Purification: If polysulfide formation is unavoidable, consider purification by column chromatography on silica gel, which can often separate the desired product from the colored impurities.[4]
-
Paal-Knorr Thiophene Synthesis
Question 3: I am synthesizing a thiophene via the Paal-Knorr reaction and I am consistently isolating a significant amount of the corresponding furan as a byproduct. How can I improve the selectivity for the thiophene?
Answer: The formation of a furan byproduct is a well-known issue in the Paal-Knorr thiophene synthesis.[5]
-
Causality: The reaction relies on a sulfurizing agent to convert a 1,4-dicarbonyl compound to a thiophene.[6][7] However, common sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) are also potent dehydrating agents, which can catalyze the cyclization and dehydration of the 1,4-dicarbonyl to form the furan.[5]
-
Troubleshooting Protocol:
-
Choice of Sulfurizing Agent: Switch from P₄S₁₀ to a milder thionating agent like Lawesson's reagent.[6] Lawesson's reagent is often more selective for thionation over dehydration.
-
Temperature and Reaction Time: Maintain the lowest possible temperature that allows the reaction to proceed to completion. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed to prevent further conversion to the furan byproduct.
-
Solvent: Use a non-polar, high-boiling solvent like toluene or xylene to facilitate the reaction at a controlled temperature.
-
| Parameter | Recommendation for Minimizing Furan Byproduct | Rationale |
| Sulfurizing Agent | Use Lawesson's reagent instead of P₄S₁₀. | Lawesson's reagent is a milder and more selective thionating agent. |
| Temperature | Maintain the lowest effective reaction temperature. | Higher temperatures favor the dehydration pathway leading to furan formation. |
| Reaction Time | Monitor closely and stop when starting material is consumed. | Prolonged reaction times can increase furan formation. |
Metal-Catalyzed Cross-Coupling Reactions (Suzuki and Stille)
Question 4: In my Suzuki coupling reaction to functionalize a bromothiophene, I am observing a significant amount of homocoupling of my boronic acid starting material. How can I suppress this side reaction?
Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura cross-coupling reactions.[8]
-
Causality: This side reaction is often promoted by the presence of oxygen, which can lead to oxidative homocoupling of the boronic acid. It can also be influenced by the choice of catalyst, base, and solvent.
-
Troubleshooting Protocol:
-
Degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Catalyst and Ligand: Screen different palladium catalysts and phosphine ligands. For example, using a more electron-rich and bulky ligand can sometimes suppress homocoupling.
-
Base Selection: The choice of base can have a significant impact. Weaker bases may be less prone to promoting homocoupling.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to ensure complete consumption of the more valuable bromothiophene.
-
Question 5: I am performing a Stille coupling with a stannylated thiophene and am getting a significant amount of the homocoupled distannylated thiophene. What is the cause and how can I avoid it?
Answer: Homocoupling of the organostannane reagent is a well-documented side reaction in Stille couplings.[9]
-
Causality: This can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, or a radical process involving the Pd(0) catalyst.[9] Recently, direct C-H stannylation of the thiophene α-hydrogen has also been identified as a side reaction.[10][11]
-
Troubleshooting Protocol:
-
Reaction Conditions: Optimize the reaction temperature and time. Lower temperatures and shorter reaction times can sometimes minimize homocoupling.
-
Additives: The addition of a radical scavenger, such as benzoquinone, can sometimes suppress radical-mediated homocoupling pathways.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling reaction, outcompeting the homocoupling pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the general strategies for purifying substituted thiophenes from common reaction byproducts?
A1: The purification strategy depends on the physical properties of the desired thiophene and the byproducts. Common methods include:
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating thiophenes from both more polar and less polar impurities.[4]
-
Recrystallization: If your substituted thiophene is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification.
-
Distillation: For liquid thiophenes, distillation under reduced pressure can be used for purification, provided the boiling points of the product and byproducts are sufficiently different.[12]
Q2: Can polymerization of the thiophene ring itself be a problem during synthesis?
A2: Yes, thiophenes can undergo polymerization, especially under oxidative or acidic conditions, or at high temperatures.[13][14] This is particularly true for unsubstituted or electron-rich thiophenes. The resulting polythiophenes are often insoluble and can complicate product isolation.[15][16] To avoid this, it is important to use mild reaction conditions and to purify the product promptly after the reaction is complete.
Q3: Are there any safety concerns I should be aware of when synthesizing thiophenes?
A3: Yes, several safety precautions should be taken:
-
Hydrogen Sulfide (H₂S): Reactions using sulfurizing agents, such as the Paal-Knorr synthesis, can produce highly toxic and flammable hydrogen sulfide gas.[17] These reactions must be performed in a well-ventilated fume hood.
-
Organotin Reagents: Organostannanes used in Stille couplings are highly toxic.[9] Handle these reagents with appropriate personal protective equipment and dispose of tin-containing waste according to institutional guidelines.
-
Pyrophoric Reagents: Some reactions may involve pyrophoric reagents like n-butyllithium for the metalation of thiophenes.[13] Handle these with extreme care under an inert atmosphere.
Visualizing Reaction Pathways
Caption: Competing reaction pathways in the Gewald synthesis.
Caption: Furan formation as a side reaction in the Paal-Knorr synthesis.
References
-
Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing). Link
-
Common side reactions in the Gewald synthesis of aminothiophenes - Benchchem. Link
-
Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis - Benchchem. Link
-
Thiophene - Wikipedia. Link
-
The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation | Request PDF - ResearchGate. Link
-
Troubleshooting low yields in domino reactions for thiophene synthesis - Benchchem. Link
-
Thiophene‐Based Polymers: Synthesis and Applications - ResearchGate. Link
-
Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Link
-
Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym - DTIC. Link
-
Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal. Link
-
Thiophenes: reactions and synthesis - ResearchGate. Link
-
Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. Link
-
(PDF) Synthesis, properties and biological activity of thiophene: A review - ResearchGate. Link
-
Stille reaction - Wikipedia. Link
-
Paal–Knorr synthesis - Wikipedia. Link
-
Mechanism of the polymerization of thiophene - ResearchGate. Link
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Link
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Link
-
Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation - RSC Publishing. Link
-
1fiesselmann Thiophene Synthesis | PDF | Ketone | Aldehyde - Scribd. Link
-
Fiesselmann thiophene synthesis - Wikipedia. Link
-
Fiesselmann thiophene synthesis - Filo. Link
-
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Link
-
Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review - ResearchOnline@JCU. Link
-
What is the Paal-Knorr synthesis of a thiophene mechanism? - Quora. Link
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Link
-
Thiophene synthesis - Organic Chemistry Portal. Link
-
A green chemistry approach to gewald reaction - Der Pharma Chemica. Link
-
Gewald reaction - Wikipedia. Link
-
Gewald Reaction - Organic Chemistry Portal. Link
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. Link
-
The Stille Reaction - Chem 115 Myers. Link
-
Protecting Groups for Thiols Suitable for Suzuki Conditions - ResearchGate. Link
-
Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. Link
-
Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method... - ResearchGate. Link
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. Link
-
CHB-401: Heterocyclic Compounds (Section B) THIOPHENE - Banaras Hindu University. Link
-
EP1518859A1 - Process for the purification of thiophenes - Google Patents. Link
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. Link
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Link
-
Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions | The Journal of Organic Chemistry - ACS Publications. Link
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- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
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- 12. EP1518859A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
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Technical Support Center: Purification of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide
Welcome to the technical support center for the purification of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this molecule with high purity. The following troubleshooting guides and FAQs are based on established chemical principles and analogous procedures for related thiophene carboxamide derivatives.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and offering robust solutions.
Question 1: My final product is an oil or a sticky solid that refuses to crystallize after solvent evaporation. How can I obtain a pure, crystalline solid?
Answer:
This is a common issue often caused by the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice.
Causality: The highly functionalized nature of the target molecule, with its polar carboxamide and cyano groups alongside non-polar phenyl and thiophene rings, can lead to strong interactions with a variety of solvents. Furthermore, byproducts from its synthesis, often via the Gewald reaction, can have similar properties and act as "crystallization poisons."[1]
Step-by-Step Solution:
-
Initial Solvent Removal: Ensure your crude product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove all volatile organic solvents. An NMR spectrum can confirm the absence of residual solvent peaks.
-
Trituration: This is the first technique to attempt.
-
Add a non-polar solvent in which the desired product is expected to be insoluble or sparingly soluble (e.g., hexanes, diethyl ether, or a mixture).
-
Stir or sonicate the mixture vigorously. The goal is for the impurities to dissolve in the solvent while your product remains as a solid.
-
Filter the resulting solid and wash it with a fresh portion of the trituration solvent. Dry under vacuum.
-
-
Recrystallization from a Co-Solvent System: If trituration fails, a binary solvent system for recrystallization is the next logical step.
-
Dissolve the oily product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane (DCM), Ethyl Acetate, or Acetone).
-
Slowly add a "poor" or "anti-solvent" in which the product is insoluble (e.g., Hexanes, Heptane, or Petroleum Ether) dropwise at room temperature or while gently warming, until the solution becomes faintly cloudy.[2]
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer (-20°C).
-
If no crystals form, gently scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation.
-
Question 2: After performing column chromatography, my product fractions are still contaminated with a closely-eluting impurity. How can I improve the separation?
Answer:
Achieving baseline separation of structurally similar impurities is a frequent challenge in the purification of complex organic molecules. The key is a systematic optimization of your chromatographic conditions.
Causality: Thiophene derivatives synthesized via multi-component reactions can produce isomers or related byproducts with very similar polarities to the target compound, leading to overlapping spots on TLC and co-elution during column chromatography.[3]
Step-by-Step Solution:
-
Analyze the Eluent System:
-
The standard Hexane/Ethyl Acetate system may not provide sufficient resolution. Experiment with different solvent systems that offer alternative selectivities.
-
Alternative Systems to Try:
-
Dichloromethane/Methanol: A more polar system that can be effective for polar compounds. Start with a low percentage of methanol (0.5-1%) and gradually increase.
-
Toluene/Acetone: Offers different pi-pi interaction possibilities which can help separate aromatic compounds.
-
-
-
Modify the Stationary Phase:
-
If you are using standard silica gel (slightly acidic), consider using neutralized silica gel (by washing with a triethylamine solution) or alumina (basic or neutral). This can mitigate issues of product degradation on the column and alter the elution profile.
-
-
Optimize Column Parameters:
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel, dry it completely, and then carefully add the powdered sample to the top of your column. This often results in sharper bands and better separation than wet loading.
-
Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.
-
Flow Rate: A slower flow rate generally improves resolution.
-
Workflow for Chromatography Optimization:
Caption: Decision tree for optimizing chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A: There is no single "ideal" solvent, as it depends on the specific impurities present. However, polar protic solvents like Methanol and Ethanol are excellent starting points, as related thiophene derivatives have been successfully recrystallized from them.[2][4] A systematic solvent screen is highly recommended.
Solvent Selection Guide for Recrystallization
| Solvent Class | Example Solvents | Properties & Typical Use |
| Alcohols | Methanol, Ethanol | Good for moderately polar compounds. Often dissolve product when hot and yield crystals upon cooling. |
| Esters | Ethyl Acetate | Medium polarity. Good general-purpose solvent for dissolving the crude product. |
| Chlorinated | Dichloromethane (DCM) | High solvating power. Often used as the "good" solvent in a co-solvent system with an anti-solvent. |
| Hydrocarbons | Hexanes, Heptane | Non-polar. Primarily used as "anti-solvents" or for trituration to wash away non-polar impurities. |
| Ethers | Diethyl Ether, MTBE | Low polarity. Good for trituration. Can sometimes be used for recrystallization of less polar compounds. |
Q2: My compound appears to have low solubility in most common organic solvents. What are my options?
A: This can be a significant challenge. The combination of a rigid, planar structure and intermolecular hydrogen bonding from the carboxamide can lead to poor solubility.
-
Try more polar, aprotic solvents: Consider solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve the compound, followed by the addition of an anti-solvent like water or an alcohol to induce precipitation or crystallization.[4] Be aware that removing these high-boiling point solvents can be difficult.
-
Heating: Ensure you are attempting to dissolve the compound at the solvent's boiling point.
-
Chromatography: If recrystallization is not feasible due to low solubility, column chromatography may be the only viable option. Dissolving the crude material in a stronger solvent (e.g., DCM with a small amount of MeOH) for dry loading onto silica can be an effective strategy.
Q3: How can I effectively monitor the purification process by Thin-Layer Chromatography (TLC)?
A: Effective TLC analysis is crucial. Use a combination of visualization techniques.
-
UV Light: The aromatic rings in the molecule should make it visible under UV light (254 nm).
-
Staining: After UV visualization, use a chemical stain. A permanganate (KMnO₄) stain is a good general-purpose choice as it reacts with the electron-rich thiophene ring. An isatin/sulfuric acid spray can also be used, which is often specific for thiophene derivatives, producing colored spots.
Experimental Protocols
Protocol 1: Systematic Recrystallization Solvent Screening
-
Preparation: Place small amounts (approx. 10-20 mg) of your crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different test solvent (e.g., methanol, ethanol, ethyl acetate, toluene) dropwise at room temperature until the solid dissolves or about 1 mL has been added.
-
Solubility Assessment (Cold): If the solid dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization.
-
Solubility Assessment (Hot): If the solid is insoluble or sparingly soluble at room temperature, heat the test tube in a sand or water bath to the boiling point of the solvent. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling and Crystallization: Allow the clear, hot solution to cool slowly to room temperature. If crystals form, you have found a potentially good solvent.
-
Induce Crystallization: If no crystals form upon cooling, scratch the inside of the tube or place it in an ice bath.
-
Selection: The best solvent is one that dissolves the compound poorly at room temperature but completely at its boiling point, and yields a good recovery of crystalline material upon cooling.
Recrystallization Workflow
Caption: Standard workflow for a successful recrystallization.
References
- US4847386A - Process for preparing thiophene derivatives.
-
Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. (2025). YouTube. [Link]
-
Preparation of 5-amino-4-cyano-N-(phenyl)-3-methylthiophene- 2-carboxamides. ResearchGate. [Link]
-
Tas, M., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Tzikalos, T., et al. (2022). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences. [Link]
-
3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses. [Link]
-
Gouda, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. [Link]
-
Gouda, M. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. [Link]
-
Gillard, J. R., & Beaulieu, P. L. (2012). Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. Organic Syntheses. [Link]
-
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. PubChem. [Link]
-
Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. PubChem. [Link]
-
Zare, P., et al. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega. [Link]
-
Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules. [Link]
-
Burtescu, M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences. [Link]
-
Zare, P., et al. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega. [Link]
-
Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. [Link]
-
Kurbanov, S. S., & Onishchenko, A. M. (2009). Adsorption and Chromatographic Separation of Thiophene Derivatives on Graphitized Thermal Carbon Black. Russian Journal of Physical Chemistry A. [Link]
-
Curtis, R. F., & Jones, D. M. (1962). THIN-LAYER CHROMATOGRAPHY OF THIOPHENE DERIVATIVES. Journal of Chromatography A. [Link]
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- 4. researchgate.net [researchgate.net]
"5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide" stability issues in solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and stability of this compound in solution. While specific published stability data for this molecule is limited, this guide synthesizes field-proven insights and core chemical principles to help you anticipate and troubleshoot potential challenges in your experiments.
Troubleshooting Guide: Common Issues in Solution
This section addresses specific problems you might encounter during your work. Each issue is followed by a diagnostic process and recommended solutions based on extensive experience with similar heterocyclic compounds.
Issue 1: Precipitate Formation in DMSO Stock or Aqueous Assay Buffer
Scenario: "I dissolved my compound in DMSO to make a 10 mM stock solution, and it was clear. However, after a few freeze-thaw cycles or upon dilution into my aqueous assay buffer, I observed a precipitate."
Root Cause Analysis:
Precipitation is the most common issue for organic molecules and typically stems from exceeding the compound's solubility limit in a given solvent system.[1][2] A clear stock in 100% DMSO does not guarantee solubility in a final aqueous buffer, as the drastic change in solvent polarity can cause the compound to "crash out."[1][3] This is an issue of kinetic versus thermodynamic solubility.
Diagnostic Workflow & Solutions:
Caption: Troubleshooting workflow for compound precipitation.
Step-by-Step Protocol to Determine Maximum Soluble Concentration:
-
Prepare Stock: Create a high-concentration stock (e.g., 20 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of your stock in DMSO.
-
Transfer to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new plate containing your aqueous assay buffer (e.g., 98 µL). This creates a consistent final DMSO concentration.[1]
-
Incubate & Observe: Let the plate sit for 1-2 hours at the assay temperature.
-
Measure: Read the plate on a nephelometer or plate reader at 620 nm to quantify precipitation. Visual inspection can also be used. The highest concentration that remains clear is your working maximum.
Issue 2: Loss of Compound Activity or Inconsistent Results Over Time
Scenario: "My initial experiments worked well, but when I re-use the same stock solution or diluted working solutions a week later, the compound's potency seems to have decreased."
Root Cause Analysis:
This suggests chemical degradation. Based on the structure of this compound, the most likely degradation pathways in solution are hydrolysis and photodegradation.
-
Hydrolysis: The carboxamide (-CONH₂) and cyano (-C≡N) groups are susceptible to hydrolysis under strongly acidic or basic conditions, which would convert them to a carboxylic acid.[4][5] This reaction is often slow at neutral pH but can become significant over time, especially at non-optimal temperatures.[6]
-
Photodegradation: Thiophene rings and other aromatic systems can be sensitive to UV light.[7][8][9][10] Exposure to ambient lab lighting over several days can lead to compound degradation. Studies on various thiophene derivatives confirm their susceptibility to photodegradation.[7][8][9][10]
Predicted Degradation Pathways:
Caption: Potential hydrolytic degradation pathways.
Preventative Measures & Solutions:
-
pH Control: Ensure aqueous buffers are maintained within a neutral pH range (6.5-7.5). Avoid preparing working solutions in unbuffered water.
-
Light Protection: Store all stock and working solutions in amber vials or wrap clear vials in aluminum foil. Minimize exposure to direct light during experiments.[7][8][9][10]
-
Storage:
-
Purity Check: If degradation is suspected, verify the purity of your stock solution using HPLC-MS to check for the appearance of new peaks corresponding to degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a stock solution?
A: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for initial stock preparation.[11][12] It has a high solubilizing power for many organic compounds. Ensure you are using a high-purity, anhydrous grade, as DMSO is hygroscopic (absorbs water from the air), which can compromise the long-term stability and solubility of your compound.[13][14]
Q2: How should I store the solid (powder) form of the compound?
A: The solid compound should be stored in a tightly sealed container in a cool, dark, and dry place. A desiccator at room temperature is ideal.
Q3: My assay is sensitive to DMSO. What is the maximum final concentration I should use?
A: A final DMSO concentration of 0.5% to 1% is generally well-tolerated in most biological assays.[1] However, it is critical to run a vehicle control (assay buffer + equivalent percentage of DMSO) to confirm that the solvent has no independent effect on your experimental system.
Q4: Can I sonicate or heat the solution to help dissolve the compound?
A: Gentle warming (e.g., to 37°C) and brief sonication can be effective for dissolving compounds.[3] However, avoid excessive heating, as it can accelerate the degradation of thermally sensitive molecules. Always visually inspect the solution after it returns to room temperature to ensure the compound hasn't precipitated back out.
Q5: I'm observing high variability between replicate wells in my assay. Could this be a stability issue?
A: Yes, poor solubility or incipient precipitation is a common cause of well-to-well variability.[15] If a compound is not fully dissolved, the actual concentration in solution can differ between wells, leading to inconsistent results. Refer to the precipitation troubleshooting guide to ensure your compound is fully solubilized at the tested concentration.
Data Summary Table
The following table provides a general guideline for handling this compound based on the principles discussed. Specific values should be determined experimentally.
| Parameter | Recommended Solvent | Guideline / Best Practice | Rationale |
| Stock Solution | Anhydrous DMSO | 1-10 mM, store at -20°C or -80°C in aliquots | Maximizes solubility and long-term stability; avoids water absorption and freeze-thaw cycles.[11][12][14] |
| Working Solution | Assay Buffer (pH 6.5-7.5) | Prepare fresh for each experiment | Minimizes risk of hydrolysis and other time-dependent degradation in aqueous media.[16] |
| Final DMSO % | N/A | ≤ 1% (assay dependent) | Balances co-solvent needs with potential for assay interference or toxicity.[1] |
| Light Exposure | N/A | Use amber vials or foil | Protects against potential photodegradation of the thiophene ring.[7][8][9][10] |
| Dissolution Aid | DMSO or Buffer | Gentle warming (≤37°C), brief sonication | Can overcome kinetic solubility barriers without promoting thermal degradation.[3] |
References
-
New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. [Link]
-
Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH. Analytical and Bioanalytical Chemistry. [Link]
-
New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | Request PDF. ResearchGate. [Link]
-
Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. [Link]
-
New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. American Chemical Society. [Link]
-
What is the best way of storing a DMSO in a research lab?. Quora. [Link]
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New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. [Link]
-
Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace. [Link]
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(PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]
-
How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics. [Link]
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What is the best right way of storing DMSO in research lab?. ResearchGate. [Link]
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Troubleshooting. BioAssay Systems. [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
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Cyanide. Wikipedia. [Link]
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How do I avoid precipitation of DMSO soluble compounds in water based culture media?. ResearchGate. [Link]
- Process for making thiophene carboxamide derivative.
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Synthesis of Thiophene Carboxamide Derivatives and Inhibitory Activity against Gaeumannomyces graminis var. tritici. ResearchGate. [Link]
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Clopidogrel. Wikipedia. [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]
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The hydrolysis reactions of nitriles via C−N bond cleavage. ResearchGate. [Link]
-
Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Engineered Science. [Link]
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Nitrile. Wikipedia. [Link]
-
Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. PubChem. [Link]
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Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. PubChem. [Link]
-
Reactions of Nitriles. Chemistry Steps. [Link]
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Technical Support Center: Improving the Solubility of Thiophene Carboxamide Derivatives for Bioassays
Introduction
Welcome to the technical support center for researchers working with thiophene carboxamide derivatives. This class of compounds holds significant promise in drug discovery, particularly in oncology, due to its versatile pharmacological properties.[1][2] However, a common challenge encountered is their low aqueous solubility, which can significantly impact the accuracy and reproducibility of bioassay results.[1][3] Poor solubility can lead to compound precipitation, underestimated potency, and variable data, ultimately hindering the drug development process.[3]
This guide provides a comprehensive resource for troubleshooting and overcoming solubility issues with thiophene carboxamide derivatives in a question-and-answer format. We will delve into the underlying principles of various solubilization techniques and provide practical, step-by-step protocols to help you obtain reliable and meaningful data in your bioassays.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My thiophene carboxamide derivative precipitated immediately after I diluted my DMSO stock into the aqueous assay buffer. What happened and how can I fix it?
A1: This phenomenon, often called "crashing out," is a classic sign that your compound's aqueous solubility limit has been exceeded.[4] The compound is highly soluble in the organic solvent (DMSO), but when introduced to the aqueous buffer, the rapid solvent shift causes it to fall out of solution.[4]
Initial Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of your compound in the assay.[5] Perform a serial dilution to identify the maximum concentration that remains soluble in your specific assay medium.[5]
-
Optimize DMSO Concentration: While DMSO is an excellent solvent, its final concentration in the assay should typically be kept below 0.5% to avoid artifacts and cellular toxicity.[4] However, for some poorly soluble compounds, a slightly higher concentration (e.g., up to 1%) might be necessary and tolerated by the assay system. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Gentle Warming: In some cases, gentle warming of the assay buffer before adding the compound stock can help improve solubility. However, be cautious as this can also accelerate the degradation of thermally sensitive compounds.
Q2: I've tried lowering the concentration, but my compound still seems to be precipitating over the course of my long-term (24-72 hour) cell-based assay. What are the likely causes?
A2: Delayed precipitation is a common and often frustrating issue. Several factors in a dynamic cell culture environment can contribute to this:
-
Temperature and pH Shifts: The incubator environment (37°C, 5% CO2) maintains cell health but can also influence compound solubility.[4] The slightly alkaline pH of many culture media can affect the ionization state and, consequently, the solubility of your compound.[4]
-
Interaction with Media Components: Your compound may be interacting with proteins (like those in fetal bovine serum), salts, or other components in the culture medium, leading to the formation of insoluble complexes over time.[4][5]
-
Metabolism by Cells: Cells can metabolize your parent compound into a less soluble metabolite, which then precipitates.
-
Evaporation: Minor evaporation from the wells of a culture plate over several days can increase the effective concentration of your compound, pushing it past its solubility limit.[4]
Troubleshooting Delayed Precipitation:
-
Kinetic vs. Thermodynamic Solubility: What you are observing is likely related to the difference between kinetic and thermodynamic solubility. The initial clear solution is a supersaturated state (kinetic solubility), which is thermodynamically unstable and eventually crashes out to reach its true equilibrium (thermodynamic solubility).[6][7]
-
Serum Protein Binding: Test the solubility of your compound in both serum-free and serum-containing media. If solubility is worse in the presence of serum, consider reducing the serum percentage if your assay allows.[5]
Q3: What are the next steps if basic troubleshooting fails? Can I use other solvents or additives?
A3: Yes, when simple adjustments are insufficient, a more formulated approach using co-solvents or other excipients is the next logical step. The goal is to increase the aqueous solubility of the compound without interfering with the biological assay.
Advanced Solubilization Strategies:
-
Alternative Co-solvents: Besides DMSO, other water-miscible organic solvents can be used.[8][9]
-
pH Modification: For thiophene carboxamides with ionizable groups (acidic or basic centers), adjusting the pH of the buffer can significantly enhance solubility.[10][11][12]
-
Use of Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate poorly soluble drugs and increase their apparent water solubility.[13][14][15]
-
Surfactants: Non-ionic surfactants can form micelles that solubilize hydrophobic compounds in their core.
Part 2: In-Depth Technical Guides & Protocols
Guide 1: Co-Solvent Optimization
The principle behind using co-solvents is to reduce the polarity of the aqueous medium, thereby increasing the solubility of a lipophilic compound.
Workflow for Co-Solvent Selection
Caption: Workflow for selecting an optimal co-solvent.
Table 1: Common Co-solvents and Their Properties
| Co-solvent | Typical Final Conc. | Advantages | Disadvantages |
| DMSO (Dimethyl Sulfoxide) | 0.1% - 1.0% | Powerful solvent for many organic compounds.[16] | Can be toxic to some cell lines at >0.5%; may interfere with some enzyme assays.[4] |
| Ethanol | 0.5% - 2.0% | Less toxic than DMSO for many cell types. | Can have biological effects (e.g., receptor modulation); more volatile. |
| PEG 400 (Polyethylene Glycol 400) | 1.0% - 5.0% | Low toxicity; good for in vivo studies. | More viscous; may not be as strong a solvent as DMSO for highly lipophilic compounds. |
| DMA (N,N-Dimethylacetamide) | 0.5% - 1.0% | Strong solvent, can be effective when others fail.[17] | Higher potential for toxicity; must be carefully validated.[16] |
Guide 2: Utilizing Cyclodextrins for Enhanced Solubility
Cyclodextrins are powerful tools for solubilizing hydrophobic molecules.[13][14][] They form non-covalent inclusion complexes, effectively shielding the drug from the aqueous environment.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in biological research due to its high aqueous solubility and low toxicity.[19]
Mechanism of Cyclodextrin Solubilization
Caption: Formation of a soluble drug-cyclodextrin inclusion complex.
Protocol: Preparing a Thiophene Carboxamide Derivative with HP-β-CD
This protocol is a starting point for creating a stock solution where the compound is complexed with HP-β-CD.
-
Materials:
-
Thiophene carboxamide derivative (powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Vortex mixer and sonicator
-
-
Step-by-Step Method:
-
Prepare HP-β-CD Solution: Weigh out HP-β-CD and dissolve it in your buffer to make a concentrated stock solution (e.g., 40% w/v). Gentle warming (to ~40-50°C) can aid dissolution. Let the solution cool to room temperature.
-
Add Compound: Weigh the thiophene carboxamide derivative and add it directly to the HP-β-CD solution. The molar ratio of compound to cyclodextrin is a critical parameter to optimize, with ratios from 1:1 to 1:10 being a good starting range.
-
Complexation: Tightly cap the vial and vortex vigorously for 5-10 minutes.
-
Sonication: Place the vial in a bath sonicator for 15-30 minutes to aid in the dissolution and complexation process. The solution should become clear.
-
Equilibration: Allow the solution to equilibrate at room temperature for at least one hour (or overnight with gentle agitation) to ensure maximum complexation.
-
Sterile Filtration: If for use in cell culture, sterile filter the final complex solution through a 0.22 µm filter.
-
Usage: This clear, complexed solution can now be used as your stock for dilution into the final assay medium. Remember to include a vehicle control containing the same concentration of HP-β-CD.
-
Part 3: Summary and Best Practices
-
Characterize Solubility Early: Don't wait for a failed assay. Perform kinetic solubility screening early in your workflow to identify potential issues.[3]
-
A Multi-pronged Approach is Best: Often, a combination of techniques (e.g., a co-solvent with pH adjustment) yields the best results.
-
Validate, Validate, Validate: Always ensure that your chosen solubilization method does not interfere with the assay itself. Run appropriate vehicle and positive/negative controls.
-
Mind the Final Concentration: No matter the method, there will always be an upper limit to solubility. Design your experiments to work within this validated range.
-
Observe Carefully: Visual inspection for precipitation is useful, but instrumental methods like nephelometry provide more sensitive and quantitative data.[5]
By systematically applying these troubleshooting guides and protocols, researchers can overcome the solubility challenges posed by thiophene carboxamide derivatives, leading to more accurate and reliable bioassay data and accelerating the path of drug discovery.
References
- Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011).
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- How to prevent "Antibacterial agent 102" precipit
- Troubleshooting. BioAssay Systems.
- Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Acceler
- Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
- Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. (2025).
- Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central (PMC).
- (PDF) Formulation strategies for poorly soluble drugs.
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010).
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
- Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. (2021). PubMed.
- Technical Support Center: Mitigating Compound Precipit
- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
- solubility enhancement -by pH change & complex
- SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents.
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
- Strategies to enhance the solubility of Macrophylline for bioassays. Benchchem.
- 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central (PMC).
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central (PMC).
- High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Micropl
- KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or ....
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- Excipients for Solubility Enhancement of Parenteral Formul
- Solubilizing Excipients Guide | PDF | Solubility | Pharmaceutical Formul
- Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly W
- Properties of Thiophene Derivatives and Solubility.
- High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. (2023). NIH.
- Compound solubility measurements for early drug discovery.
- MedChem Essentials: Solubility part 2. (2025). YouTube.
- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
- Solubilizing excipients in oral and injectable formul
- How does solubility affect oral bioavailability?.
- Navigating the Uncharted Territory of a Novel Thiophene Carboxamide: A Review of a Molecule with Undisclosed Potential. Benchchem.
- Bioavailability Enhancement of Poorly Water-Soluble Drugs via Nanocomposites: Formulation–Processing Aspects and Challenges. PubMed Central (PMC).
- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022).
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Technical Support Center: Troubleshooting Inconsistent Results in "5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide" Assays
Welcome to the technical support center for researchers utilizing 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide and its analogs. This guide is designed to provide in-depth troubleshooting strategies and address common issues encountered during in vitro and cell-based assays. Our goal is to empower you with the scientific rationale behind experimental best practices to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding assays with this compound:
Q1: My IC50 values for the compound vary significantly between experiments. What are the likely causes?
A1: Fluctuations in IC50 values are a frequent challenge and can often be attributed to several factors.[1] Key areas to investigate include:
-
Compound Solubility and Aggregation: At higher concentrations, small molecules like this thiophene derivative can form aggregates, which can lead to non-specific inhibition and variable results.[2][3][4][5]
-
Cell Culture Conditions: Variations in cell passage number, seeding density, and growth phase can all impact cellular response to the compound.
-
Assay Protocol Consistency: Minor deviations in incubation times, reagent concentrations, or instrumentation settings can introduce variability.
Q2: I'm observing high background signals in my fluorescence-based assays. Could the compound be interfering?
A2: Yes, this is a distinct possibility. Thiophene-based compounds can exhibit intrinsic fluorescence, which can interfere with assays that use fluorescent readouts.[6][7][8] This autofluorescence can lead to artificially high signals and mask the true biological effect. It is crucial to run proper controls to assess for compound-specific fluorescence.[9][10]
Q3: The compound's activity seems to diminish over time in my assay plate. What could be happening?
A3: This suggests a potential stability issue with the compound under your specific experimental conditions. Factors that can affect compound stability include:
-
Aqueous Buffer Stability: The compound may degrade or precipitate in aqueous media over the course of a prolonged incubation period.
-
Adsorption to Plastics: Small molecules can non-specifically bind to the surfaces of microplates and pipette tips, reducing the effective concentration of the compound in solution.[11][12]
-
Metabolic Instability: If you are working with cell-based assays, cellular metabolism could be altering the compound's structure and activity over time.[13]
Q4: How can I improve the solubility of this compound in my aqueous assay buffer?
A4: Improving solubility is key to obtaining reliable data. Here are a few strategies:
-
Use of Co-solvents: While DMSO is a common solvent for initial stock solutions, using a small, controlled percentage of a co-solvent like ethanol or polyethylene glycol (PEG) in your final assay buffer can sometimes improve solubility. However, it's critical to include a vehicle control to account for any effects of the co-solvent itself.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Investigating a range of physiologically relevant pH values for your assay buffer may be beneficial.[14]
-
Inclusion of Surfactants: A very low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help to prevent aggregation and improve solubility. Again, appropriate vehicle controls are essential.
In-Depth Troubleshooting Guides
Guide 1: Investigating and Mitigating Compound Aggregation
Inconsistent results, particularly a steep drop-off in activity at higher concentrations, can be a hallmark of compound aggregation.[2][3][4][5] Aggregates can non-specifically sequester proteins, leading to false-positive results in enzyme inhibition assays or unpredictable effects in cell-based assays.
Step-by-Step Protocol for Detecting Aggregation:
-
Dynamic Light Scattering (DLS): This is a primary method for detecting the formation of aggregates.[5]
-
Prepare the compound at various concentrations in your assay buffer.
-
Analyze the samples using a DLS instrument to measure particle size distribution.
-
The appearance of larger particles at higher concentrations is indicative of aggregation.
-
-
Detergent-Based Assay:
-
Run your primary assay in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.
-
If the compound's potency is significantly reduced in the presence of the detergent, it is likely that aggregation was contributing to the observed activity.
-
Visualization of Aggregation Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying compound aggregation.
Guide 2: Addressing Fluorescence Interference
Thiophene-based molecules can possess intrinsic fluorescent properties that can interfere with common assay readouts (e.g., those using fluorescein, rhodamine, or fluorescent proteins).[6][7][8]
Experimental Protocol to Test for Interference:
-
Compound-Only Control:
-
Prepare a microplate with your assay buffer.
-
Add this compound at the same concentrations used in your experiment.
-
Do not add any cells or other assay reagents.
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
A significant signal in this control plate indicates that the compound itself is fluorescent at these wavelengths.
-
-
Quenching Control:
-
Prepare a microplate with your complete assay system that generates a known, stable fluorescent signal (e.g., a positive control).
-
Add the test compound at various concentrations.
-
A dose-dependent decrease in the fluorescent signal suggests that the compound may be quenching the fluorescence of your reporter.
-
Data Summary for Interference Testing:
| Control Experiment | Observation | Interpretation |
| Compound-Only | Signal increases with compound concentration | Compound exhibits autofluorescence. |
| Quenching Control | Signal decreases with compound concentration | Compound may be quenching the fluorophore. |
Mitigation Strategies:
-
Switch to a Different Detection Method: If significant interference is observed, consider using a non-fluorescence-based readout, such as a colorimetric or luminescent assay.
-
Use a Different Fluorophore: If possible, select a fluorescent probe with excitation and emission spectra that do not overlap with the absorbance and emission of the test compound.
Guide 3: Overcoming Non-Specific Binding
Non-specific binding of your compound to assay components or labware can lead to an underestimation of its true potency.[11][12]
Workflow for Investigating Non-Specific Binding:
Caption: Decision tree for troubleshooting non-specific binding.
Recommended Actions:
-
Use of Carrier Proteins: The addition of a low concentration of a carrier protein, such as Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL), to your assay buffer can help to block non-specific binding sites on plasticware.
-
Low-Binding Plates: Consider using commercially available low-binding microplates.
-
Material Selection: Be aware that different types of plastics can have different binding characteristics. If possible, test your compound's stability and activity in plates from different manufacturers.
References
- McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism for promiscuous inhibitors of enzymes. Journal of medicinal chemistry, 45(8), 1712–1722.
-
CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation. Retrieved from [Link]
- Feng, B. Y., & Shoichet, B. K. (2006). A high-throughput screen for aggregation-based enzyme inhibitors.
-
Wyatt Technology. (2017, July 19). Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. Retrieved from [Link]
- Irwin, J. J., Duan, D., Torosyan, H., Doak, A. K., Ziebart, K. T., Sterling, T., ... & Shoichet, B. K. (2015). An aggregation advisor for ligand discovery. Journal of medicinal chemistry, 58(17), 7076–7087.
- Al-Ostoot, F. H., Salah, N., Al-Otaibi, F. M., Al-Ghorbani, M., Al-amri, J. F., & El-Emam, A. A. (2022).
- Khatri, T., & Shah, V. H. (2017). Effective microwave synthesis of bioactive thieno[2,3-d]pyrimidines.
- Ali, R. A., Ali, A. A., & El-Gendy, M. S. (2020).
- Puzyn, T., Leszczynski, J., & Cronin, M. T. (Eds.). (2010). Recent advances in QSAR studies: methods and applications. Springer Science & Business Media.
-
CLYTE. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
- Mioc, A., Ghiulai, R., Ciocloda, A. A., Avram, S., & Coricovac, D. (2023).
- Mioc, A., Ghiulai, R., Ciocloda, A. A., Avram, S., & Coricovac, D. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
- AbdElhameid, M. K., Labib, M. B., Negmeldin, A. T., Al-Shorbagy, M., & Mohammed, M. R. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1366–1381.
- El-Sayed, N. N. E., & Abdel-Aziz, A. A. M. (2018). Design and synthesis of new thiophene derivatives together with their antitumor evaluations. European Journal of Chemistry, 9(4), 345-353.
- Singh, S., & Singh, P. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC medicinal chemistry, 14(11), 2095–2128.
- Danish Technological University. (2025). Reusable thiophene-based fluorescent sensor for detection of toxic Au³ ⁺ in real samples: Integrated spectroscopic and computational insight.
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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- Kaur, M., Singh, M., Chadha, N., & Silakari, O. (2021). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. Bioorganic chemistry, 115, 105214.
- Capobianco, M. L., Barbarella, G., & Manetto, A. (2012).
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Semantic Scholar. (n.d.). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor. Retrieved from [Link]
- Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2023).
- Mioc, A., Ghiulai, R., Ciocloda, A. A., Avram, S., & Coricovac, D. (2023).
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PubChem. (n.d.). Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from [Link]
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- Lovell, S., et al. (2020). Studies of Thioamide Effects on Serine Protease Activity Enable Two-Site Stabilization of Cancer Imaging Peptides. ACS chemical biology, 15(4), 981–991.
- Wang, L., & Cheng, C. (2013). Challenges in urine bioanalytical assays: Overcoming nonspecific binding. Bioanalysis, 5(15), 1915–1927.
- Faustino, P. J., & J. W. (2017). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies, 24(3), 42-48.
- Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & medicinal chemistry letters, 24(8), 1995–1999.
- Viswanathan, K., et al. (2014). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Journal of medicinal chemistry, 57(21), 9005–9020.
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Nicoya Lifesciences. (2018, November 30). Non Specific Binding. YouTube. Retrieved from [Link]
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Technical Support Center: Scaling Up the Synthesis of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide
Welcome to the technical support center for the synthesis and scale-up of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide. This guide is designed for researchers, chemists, and process development professionals. Here, we dissect the synthetic challenges, offering field-proven insights and troubleshooting solutions in a direct question-and-answer format to facilitate your research and development endeavors.
The synthesis of highly substituted thiophenes, such as the target molecule, is a cornerstone of medicinal chemistry, with applications ranging from kinase inhibitors to antimicrobial agents.[1][2][3] The most robust and versatile method for constructing the required polysubstituted 2-aminothiophene core is the Gewald three-component reaction (G-3CR) .[4][5][6] This one-pot synthesis is valued for its efficiency and atom economy, but it is not without its challenges, especially during scale-up.[7]
This guide will focus on the critical step of forming the thiophene ring, a process fraught with potential pitfalls including low yields, competing side reactions, and purification difficulties.
Proposed Synthetic Pathway
The synthesis of this compound is best approached via a multi-step sequence, beginning with the construction of a key thiophene intermediate using the Gewald reaction. The challenges in this initial, crucial step are the primary focus of this guide.
Reaction Scheme: Gewald Synthesis of the Thiophene Core
Caption: A proposed pathway for synthesizing the target molecule's core via the Gewald reaction.
Troubleshooting Guide: The Gewald Reaction
This section addresses the most common issues encountered during the synthesis of the polysubstituted thiophene core.
Q1: My reaction yield is extremely low or I've isolated no product. What are the likely causes?
A1: Low to no yield is the most common complaint and can stem from several points in the reaction mechanism. The Gewald reaction is initiated by a Knoevenagel-Cope condensation, followed by sulfur addition and cyclization.[8][9] A failure at any stage will halt the entire process.
-
Inefficient Knoevenagel-Cope Condensation: This initial step is critical. If the condensation between phenylacetone and malononitrile is slow or fails, the reaction will not proceed.
-
Solution: The choice of base is paramount. For a moderately reactive ketone like phenylacetone, bases like morpholine or piperidine are typically sufficient. If the reaction is sluggish, consider a stronger base or a different catalyst system. L-proline has been shown to be an effective catalyst for this step under mild conditions.[10] Ensure your starting materials are pure and the solvent is anhydrous, as water can inhibit the condensation.
-
-
Failure of Sulfur Addition/Cyclization: The intermediate formed after condensation must react with sulfur.
-
Solution: Ensure the elemental sulfur is finely powdered for maximum surface area and reactivity.[11] The reaction temperature is also critical; it must be high enough to facilitate the opening of the S8 ring and subsequent cyclization but not so high as to cause polymerization.[12] A temperature screen from 50°C to 80°C is advisable.
-
Q2: The reaction mixture has turned into a dark brown or black tar, making workup impossible. What happened?
A2: Tar formation is a classic sign of polymerization or the formation of complex polysulfides, often triggered by excessive heat.[12]
-
Cause: High reaction temperatures can cause the starting materials, the Knoevenagel intermediate, or the final product to polymerize. Impurities in the starting materials can also catalyze these unwanted side reactions.
-
Solution:
-
Strict Temperature Control: Do not exceed the optimal reaction temperature. For scale-up, this is critical. A slow, controlled exotherm is manageable; a runaway reaction will lead to polymerization.
-
Purity of Reagents: Use high-purity starting materials and solvents.
-
Controlled Addition: On a larger scale, consider the controlled addition of one of the reagents (e.g., the base or a solution of sulfur) to manage the reaction exotherm.
-
Q3: I've isolated a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent it?
A3: You are likely observing the dimer of the α,β-unsaturated nitrile (the Knoevenagel-Cope product).[12][13] This is a common side reaction where the intermediate undergoes a Michael addition with itself, followed by cyclization, competing directly with the desired thiophene formation.[13]
-
Prevention Strategies:
-
Optimize Temperature: The rate of dimerization is highly temperature-dependent. Finding the sweet spot where thiophene formation is favored over dimerization is key.
-
Adjust Reagent Stoichiometry: Ensure the stoichiometry is precise. An excess of the active methylene nitrile or the base can sometimes favor dimerization.
-
Modify Addition Rate: A slow, controlled addition of the base can maintain a low concentration of the reactive enolate, potentially favoring the intramolecular cyclization with sulfur over intermolecular dimerization.
-
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Yield | Inefficient Knoevenagel condensation; Failed cyclization | Screen different bases (morpholine, piperidine, L-proline)[10]; Ensure anhydrous conditions; Use finely powdered sulfur; Optimize temperature (50-80°C). |
| Dark/Tarry Mixture | Polymerization; Polysulfide formation | Maintain strict temperature control; Use high-purity reagents; Consider controlled reagent addition on a larger scale.[12] |
| Dimer Byproduct | Competing dimerization of Knoevenagel intermediate | Systematically screen reaction temperature; Adjust reagent stoichiometry and addition rates to favor intramolecular cyclization.[13] |
| Difficult Isolation | Product is an oil; Impurities co-elute | Attempt crystallization from a different solvent system (e.g., ethanol/water, isopropanol); Consider flash chromatography with a shallow gradient. |
Frequently Asked Questions (FAQs)
Q4: What is the detailed mechanism of the Gewald reaction?
A4: The mechanism is a fascinating cascade of reactions occurring in one pot.[8][9][14]
-
Knoevenagel-Cope Condensation: The base deprotonates the active methylene nitrile (malononitrile), which then attacks the carbonyl carbon of the ketone (phenylacetone). Subsequent dehydration yields an α,β-unsaturated nitrile intermediate.
-
Michael Addition of Sulfur: The base also facilitates the reaction of elemental sulfur (S8) to form a nucleophilic sulfur species. This species, or the deprotonated intermediate itself, attacks the elemental sulfur ring, leading to a polysulfide intermediate.[9][15]
-
Cyclization & Tautomerization: The sulfur-containing intermediate undergoes an intramolecular attack on the nitrile group, leading to the formation of the thiophene ring.
-
Aromatization: A final tautomerization and elimination of a sulfur atom (if a polysulfide was involved) leads to the stable, aromatic 2-aminothiophene product.
Caption: A workflow illustrating the key stages of the Gewald reaction mechanism.
Q5: How does solvent choice impact the reaction outcome?
A5: The solvent plays a crucial role in solubilizing the reagents (especially elemental sulfur) and influencing reaction rates.
-
Protic Solvents (e.g., Ethanol, Methanol): These are the most common solvents. They are excellent at dissolving the base and starting materials and are generally effective.[11]
-
Aprotic Polar Solvents (e.g., DMF, DMSO): These can sometimes lead to higher yields and faster reaction times by better solubilizing intermediates and sulfur species.[10] However, they can also promote side reactions if the temperature is not well-controlled and present challenges in workup due to their high boiling points.
-
Green Solvents: Recent studies have explored water and deep eutectic solvents to make the synthesis more environmentally friendly.[16]
Q6: Can I use microwave irradiation to speed up the reaction?
A6: Yes, microwave-assisted organic synthesis (MAOS) has been successfully applied to the Gewald reaction.[7][17] It can dramatically reduce reaction times from hours to minutes and, in many cases, improve yields by minimizing the formation of thermal decomposition products and dimers.[17] This is an excellent strategy to explore for rapid library synthesis or initial scale-up trials.
Q7: What are the primary safety concerns when scaling up this reaction?
A7: Scaling up any chemical reaction requires a thorough safety review. For the Gewald reaction, key considerations include:
-
Exotherm Management: The condensation and cyclization steps can be exothermic. On a larger scale, this heat must be managed effectively to prevent runaway reactions and tar formation. A jacketed reactor with controlled cooling is essential.
-
Hydrogen Sulfide (H₂S) Evolution: Although not always a major product, the reaction of sulfur in a basic, protic medium can potentially generate small amounts of H₂S, a toxic and flammable gas. All scale-up work should be conducted in a well-ventilated fume hood or a contained system with appropriate scrubbing capabilities.
-
Reagent Handling: Phenylacetone is a controlled substance precursor in some jurisdictions. Ensure all local regulations are followed. Morpholine and piperidine are corrosive bases and should be handled with appropriate personal protective equipment (PPE).
Experimental Protocol: Synthesis of 2-Amino-5-cyano-4-methyl-3-phenylthiophene
This protocol provides a general laboratory-scale procedure. Optimization will be required for specific equipment and desired purity profiles.
| Reagent/Material | M.Wt. | Amount (mmol) | Mass/Volume | Notes |
| Phenylacetone | 134.18 | 10.0 | 1.34 g (1.32 mL) | Use high-purity grade |
| Malononitrile | 66.06 | 10.0 | 0.66 g | Irritant, handle with care |
| Elemental Sulfur | 32.06 (S) | 11.0 | 0.35 g | Use finely powdered |
| Morpholine | 87.12 | 15.0 | 1.31 g (1.31 mL) | Corrosive base |
| Ethanol (Anhydrous) | 46.07 | - | 25 mL | Solvent |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetone (10.0 mmol), malononitrile (10.0 mmol), and elemental sulfur (11.0 mmol).
-
Solvent Addition: Add anhydrous ethanol (25 mL) to the flask and begin stirring to form a slurry.
-
Base Addition: Slowly add morpholine (15.0 mmol) to the stirring mixture at room temperature. A mild exotherm may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 78°C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Workup: After the reaction is complete (as indicated by the consumption of starting materials), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to promote precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the desired 2-aminothiophene as a crystalline solid.
References
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(1), 209-246. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. [Link]
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
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Gewald reaction. (n.d.). Wikipedia. [Link]
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Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]
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The Gewald multicomponent reaction. (2011). Molecular Diversity, 15(1), 3-33. [Link]
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). New Jersey Institute of Technology. [Link]
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Preparation of 5-amino-4-cyano-N-(phenyl)-3-methylthiophene-2-carboxamides. (2017). ResearchGate. [Link]
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Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2016). Phytochemistry Reviews, 15(2), 285-321. [Link]
- Process for the purification of thiophene. (1956).
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. [Link]
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Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2015). ResearchGate. [Link]
- Purification method of thiophene. (1998).
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Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2024). ACS Omega. [Link]
-
Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. (2010). Journal of Combinatorial Chemistry, 12(1), 111-118. [Link]
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A green chemistry approach to gewald reaction. (2012). Der Pharma Chemica, 4(3), 963-968. [Link]
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A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. [Link]
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Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2022). Molecules, 27(19), 6296. [Link]
-
Gewald type reaction for synthesis of 2‐aminothiophene. (2024). ResearchGate. [Link]
-
An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (2010). Synlett, 2010(09), 1351-1354. [Link]
-
Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (2018). Sciforum. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances, 12(38), 24653-24675. [Link]
-
Mechano-Biocatalytic Rapid Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. (2022). ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. (2023). Journal of Medicinal Chemistry. [Link]
-
Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. (2019). ResearchGate. [Link]
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Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2017). Molbank, 2017(2), M937. [Link]
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Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. (2002). Molecules, 7(5), 435-437. [Link]
-
Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and thiourea. (2004). ResearchGate. [Link]
-
2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. (2003). Molecular Diversity Preservation International. [Link]
- Process for preparing thiophene derivatives. (1989).
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. [Link]
-
Computational investigations on the mechanism of the Gewald reaction. (n.d.). American Chemical Society. [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports, 13(1), 2993. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. [Link]
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Technical Support Center: Optimizing the Gewald Reaction of Aromatic Ketones
Welcome to the technical support center for the Gewald reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful synthesis of 2-aminothiophenes from aromatic ketones. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the nuances of this powerful multicomponent reaction.
Introduction to the Gewald Reaction with Aromatic Ketones
The Gewald reaction is a cornerstone in heterocyclic chemistry, enabling the synthesis of highly substituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[1][2] These thiophene scaffolds are valuable intermediates in the development of pharmaceuticals and functional materials.[3]
While versatile, the reaction of aromatic ketones presents unique challenges, primarily due to their reduced reactivity compared to aliphatic analogues.[4] This often leads to lower yields, incomplete conversions, and the formation of side products. This guide provides a structured approach to overcoming these obstacles.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the Gewald reaction of aromatic ketones in a question-and-answer format.
Q1: My reaction with an aromatic ketone is resulting in a very low yield or has failed completely. What are the primary causes and how can I troubleshoot this?
A1: Low or no yield in the Gewald reaction with aromatic ketones is a frequent challenge and can often be traced back to the initial Knoevenagel-Cope condensation step.[5] Aromatic ketones are less electrophilic than their aliphatic counterparts, making this initial condensation less efficient.
Here’s a systematic approach to troubleshooting:
-
Catalyst Selection and Optimization: The choice and amount of the basic catalyst are critical. Secondary amines like morpholine, piperidine, and pyrrolidine are commonly used.[5] For sluggish aromatic ketones, consider screening different bases. Pyrrolidine is often a more potent catalyst than piperidine or morpholine for condensation reactions.[6]
-
Water Removal: The Knoevenagel-Cope condensation produces water, which can inhibit the reaction equilibrium.[5] While not always necessary, if you suspect poor condensation, consider using a Dean-Stark apparatus to remove water azeotropically, particularly when using solvents like toluene.
-
Reaction Temperature: While higher temperatures can promote the reaction, excessive heat can lead to the formation of tarry by-products and polymerization.[7] A good starting point is gentle heating (40-60 °C). If the reaction is still slow, a careful increase in temperature with close monitoring by TLC is advised.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the Gewald reaction, especially with less reactive substrates like aromatic ketones.[8][9][10][11] The rapid heating can overcome the activation energy barrier for the condensation step.
-
Two-Step Procedure: For particularly challenging aromatic ketones, a two-step approach is often more reliable.[5][12] First, synthesize and isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel-Cope condensation. Then, in a second step, react the purified intermediate with sulfur and the base. This circumvents issues with the initial condensation competing with other reaction pathways.
Q2: My reaction mixture has turned dark brown or black, and I'm having difficulty isolating the desired product. What is causing this and how can I prevent it?
A2: The formation of a dark, tarry reaction mixture is typically due to polymerization of starting materials or intermediates, or the formation of complex polysulfides at elevated temperatures.[7]
-
Temperature Control: This is the most critical factor. Avoid excessive heating. If using conventional heating, ensure uniform heat distribution with vigorous stirring.
-
Purity of Reagents: Impurities in the starting materials can act as catalysts for polymerization. Ensure your aromatic ketone, active methylene nitrile, and sulfur are of high purity.
-
Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally effective as they help to solubilize the reactants and intermediates.[2] For particularly stubborn reactions, a solvent screen may be beneficial.
Q3: I'm observing a significant side product that appears to be a dimer of my α,β-unsaturated nitrile intermediate. How can I minimize its formation?
A3: Dimerization of the α,β-unsaturated nitrile is a known competitive side reaction in the Gewald synthesis.[7] This intermolecular reaction can become significant if the subsequent intramolecular cyclization with sulfur is slow.
-
Controlled Reagent Addition: Slow, controlled addition of the reagents, particularly the base, can help to maintain a low concentration of the reactive intermediates, favoring the intramolecular cyclization over intermolecular dimerization.
-
Temperature Optimization: The rate of dimerization is often highly sensitive to temperature. Running the reaction at a lower temperature may slow down the dimerization more than the desired reaction.
-
Catalyst Choice: The nature of the base can influence the relative rates of the desired reaction and dimerization. It is worth screening different amine catalysts to find one that favors the formation of the desired 2-aminothiophene.
Q4: I am using a substituted acetophenone and the reaction is very sluggish. Are there any specific recommendations for these substrates?
A4: Substituted acetophenones, especially those with electron-donating groups, are known to be less reactive in the Gewald reaction.[4]
-
Catalyst Loading: For these less reactive substrates, you may need to increase the catalyst loading. However, be mindful that excessive base can also promote side reactions.
-
Solvent-Free Conditions: Mechanochemistry, using high-speed ball milling, has been shown to be effective for the Gewald reaction of aryl ketones, even allowing the reaction to be catalytic in base.[4][13]
-
Microwave-Assisted Synthesis: As mentioned previously, microwave irradiation is a powerful tool for accelerating reactions with sluggish substrates.[8]
Catalyst Selection for Aromatic Ketones: A Comparative Overview
The choice of the basic catalyst is a critical parameter for a successful Gewald reaction with aromatic ketones. The following table provides a comparison of commonly used catalysts.
| Catalyst | Structure | Key Advantages | Key Disadvantages | Best For... |
| Morpholine | O(CH₂CH₂)₂NH | Good sulfur solubility; widely used and well-documented.[4] | Can be less reactive for hindered or electron-rich aromatic ketones. | General purpose, good starting point for optimization. |
| Piperidine | (CH₂)₅NH | Generally a stronger base than morpholine, can be more effective for less reactive ketones.[6] | Can sometimes lead to more side products if not carefully controlled. | Reactions that are sluggish with morpholine. |
| Pyrrolidine | (CH₂)₄NH | A more nucleophilic and often more efficient catalyst for condensation reactions than piperidine or morpholine.[6][8] | Can be too reactive, leading to polymerization if not used judiciously. | Overcoming poor Knoevenagel-Cope condensation with unreactive ketones. |
| Triethylamine (TEA) | (C₂H₅)₃N | Non-nucleophilic base, can be useful to avoid side reactions involving the catalyst. | Often less effective at promoting the initial condensation compared to secondary amines. | Situations where catalyst-related side products are a concern. |
Experimental Protocol: Gewald Synthesis of 2-Amino-4-phenyl-3-cyanothiophene from Acetophenone
This protocol provides a representative procedure for the Gewald reaction of an aromatic ketone.
Materials:
-
Acetophenone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (1.5 eq)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq).
-
Add ethanol as the solvent (a concentration of 0.5 M with respect to the ketone is a good starting point).
-
Begin stirring the mixture at room temperature.
-
Slowly add morpholine (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with vigorous stirring.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid product with cold water, followed by a small amount of cold ethanol to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
Visualizing the Gewald Reaction
Diagram 1: The Gewald Reaction Mechanism
Caption: The two-stage mechanism of the Gewald reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
Sources
- 1. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
Minimizing impurities in the final product of "5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide"
Welcome to the dedicated technical support guide for the synthesis of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, with a primary focus on achieving high purity and minimizing common impurities. The following sections provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.
Mechanistic Overview: The Gewald Aminothiophene Synthesis
The synthesis of the target compound, a polysubstituted 2-aminothiophene derivative, is most efficiently achieved via the Gewald three-component reaction.[1][2] This one-pot synthesis is valued for its convergence and atom economy but requires careful control to prevent side reactions.[3] The reaction proceeds through a sequence of a Knoevenagel condensation, followed by sulfur addition and a subsequent intramolecular cyclization and tautomerization to yield the aromatic thiophene ring.[4][5]
Understanding this pathway is critical for diagnosing and resolving impurity issues. The key steps for producing this compound are outlined below.
Caption: The Gewald reaction workflow for synthesizing the target thiophene.
Troubleshooting Guide: Diagnosing and Solving Synthesis Issues
This section addresses common problems encountered during the synthesis in a practical question-and-answer format.
Issue 1: Low or Non-Existent Product Yield
Question: My reaction shows a very low conversion rate by TLC, or I failed to isolate any product. What are the likely causes?
Answer: This is a frequent issue that typically points to problems with the initial Knoevenagel condensation step or the quality of the reagents.[3][6]
-
Purity of Reagents: The Gewald reaction is sensitive to impurities. Ensure your phenylacetone is free from oxidation byproducts and that the cyanoacetamide is dry. Solvents like ethanol or DMF must be anhydrous, as water can interfere with the base catalyst and early intermediates.
-
Base Selection and Stoichiometry: The choice of base is critical.[6] While triethylamine is common, cyclic secondary amines like morpholine or piperidine are often more effective catalysts for the Knoevenagel condensation. Ensure you are using the correct catalytic amount; too little base will result in an inefficient condensation, while excess can promote side reactions.
-
Reaction Temperature: The initial condensation step may require gentle heating (typically 40-60°C) to proceed at a reasonable rate. However, if the temperature is too high from the start, it can favor the formation of dimeric and polymeric byproducts over the desired reaction.[6]
-
Inefficient Sulfur Addition/Cyclization: If the Knoevenagel intermediate forms successfully (confirmable by TLC) but the product does not, the issue may lie in the second phase. Ensure the elemental sulfur is finely powdered for maximum surface area. The cyclization step is often the slowest and may require a longer reaction time or slightly elevated temperature after the initial condensation is complete.
Issue 2: The Reaction Mixture is a Dark Brown or Black Tar
Question: My reaction mixture has become a dark, viscous tar, making workup and product isolation nearly impossible. What causes this and how can it be prevented?
Answer: Tar formation is a classic sign of uncontrolled side reactions, primarily polymerization and the formation of complex polysulfides.[6]
-
Probable Cause - Excessive Temperature: This is the most common culprit. High temperatures dramatically increase the rate of polymerization of the α,β-unsaturated nitrile intermediate.[6] This intermolecular reaction competes directly with the desired intramolecular cyclization.
-
Probable Cause - Polysulfide Formation: Elemental sulfur can form a complex equilibrium of polysulfide species in the reaction mixture.[4][5][7] At high temperatures, these can lead to the dark, often intractable materials observed.
-
Solution - Strict Temperature Control: Maintain a consistent and moderate temperature (e.g., 50-70°C). Avoid aggressive heating. A stepwise temperature profile can be effective: run the initial condensation at a lower temperature (e.g., 40-50°C) for an hour before slowly raising it to facilitate the cyclization.
-
Solution - Controlled Reagent Addition: Adding the base catalyst slowly to the mixture of the carbonyl, nitrile, and sulfur can help to control the initial exothermic condensation and prevent localized temperature spikes.
Issue 3: Final Product is Contaminated with a Persistent, Less-Polar Impurity
Question: After purification, my product is still contaminated with a significant byproduct that appears as a separate spot on the TLC plate. What is this impurity?
Answer: This is often the uncyclized Knoevenagel condensation intermediate or a dimer of this intermediate.
-
Probable Cause - Incomplete Cyclization: The reaction may not have been run for a sufficient amount of time or at a high enough temperature to drive the cyclization to completion.
-
Probable Cause - Dimerization: As mentioned, the α,β-unsaturated nitrile intermediate can undergo dimerization, a common competing reaction.[6] This is especially prevalent if the concentration of the intermediate builds up due to a sluggish cyclization step.
-
Solution - Optimize Reaction Time & Temperature: Monitor the reaction by TLC. The spot corresponding to the Knoevenagel intermediate should gradually be consumed as the product spot appears. If the intermediate persists, consider extending the reaction time or increasing the temperature by 10°C increments.
-
Solution - Solvent Choice: The polarity of the solvent can influence the reaction pathway. If dimerization is a persistent issue in a non-polar solvent, switching to a more polar solvent like DMF or ethanol may favor the desired intramolecular cyclization.[6]
Frequently Asked Questions (FAQs) for Purity Optimization
Q1: What is the best workup procedure to isolate a clean crude product? Pouring the cooled reaction mixture into a slurry of ice and water is a highly effective method.[8] This precipitates the organic product while dissolving inorganic salts and the base catalyst. The precipitated solid can then be collected by vacuum filtration, washed thoroughly with cold water, and then a non-polar solvent like hexanes to remove residual sulfur.
Q2: My purified, off-white product turns yellow or brown upon storage. Why? 2-aminothiophenes are susceptible to air oxidation, which forms highly colored impurities.[9] The amino group makes the heterocyclic ring electron-rich and thus sensitive. To prevent this, store the final product under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored vial, and refrigerate if possible.
Q3: Can I use column chromatography to purify this compound? Yes, but with caution. Thiophene derivatives, especially those with free amino groups, can sometimes degrade on acidic silica gel.[3] To mitigate this, it is highly recommended to use silica gel that has been neutralized. This can be done by preparing a slurry of the silica in a solvent system containing 1-2% of a non-nucleophilic base, such as triethylamine, before packing the column.
Q4: Is recrystallization a better method for purification? For this specific compound, recrystallization is often the preferred method for achieving high purity on a larger scale.[10] It is very effective at removing the less-soluble polymeric impurities and the more-soluble starting materials. A successful recrystallization can often yield a product of >99% purity.
Recommended Experimental & Purification Protocols
Protocol 4.1: Synthesis via Gewald Reaction
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylacetone (1.0 eq.), cyanoacetamide (1.0 eq.), and finely powdered elemental sulfur (1.1 eq.).
-
Solvent Addition: Add a suitable solvent, such as ethanol or isopropanol (approx. 3-4 mL per gram of phenylacetone).
-
Catalyst Addition: Begin stirring the suspension and add morpholine (0.2 eq.) dropwise over 5 minutes.
-
Reaction: Heat the mixture to 60-65°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Workup: Once the starting materials are consumed, allow the reaction to cool to room temperature. Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring.
-
Isolation: A solid will precipitate. Continue stirring for 30 minutes in the ice bath. Collect the crude product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water (3 x 50 mL) and cold hexane (2 x 30 mL) to remove water-soluble impurities and excess sulfur.
-
Drying: Dry the resulting solid under vacuum to a constant weight.
Protocol 4.2: Purification by Recrystallization
-
Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10] A solvent system is often effective.
-
Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the primary solvent (e.g., ethanol or ethyl acetate) and heat the mixture to boiling with stirring. c. Continue adding the solvent in small portions until the solid just dissolves completely. d. If the solution is highly colored, you may add a small amount of activated charcoal and hot-filter the solution. e. Allow the flask to cool slowly to room temperature. Crystal formation should begin. f. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal yield. g. Collect the purified crystals by vacuum filtration, wash with a small amount of the ice-cold recrystallization solvent, and dry under vacuum.
| Solvent/System | Suitability Notes |
| Ethanol | Good single-solvent choice. May require a larger volume. |
| Isopropanol | Similar to ethanol, often provides good crystal morphology. |
| Ethyl Acetate / Hexane | A powerful two-solvent system. Dissolve in minimal hot ethyl acetate and add hexane until turbidity appears.[11] |
| Acetonitrile | Can be effective for compounds with aromatic rings.[12] |
| Dichloromethane / Hexane | Dissolve in dichloromethane and slowly add hexane as an anti-solvent. |
Impurity Profile Summary
| Impurity Name/Type | Source | Troubleshooting Action |
| Unreacted Phenylacetone / Cyanoacetamide | Incomplete reaction. | Increase reaction time/temperature; verify catalyst activity. |
| Knoevenagel Intermediate | Inefficient sulfur addition or cyclization. | Extend reaction time at a slightly higher temperature (60-75°C). |
| Polymeric/Tarry Byproducts | High reaction temperature; high concentration.[6] | Maintain strict temperature control (<70°C); consider slower reagent addition. |
| Dimeric Byproducts | Competing intermolecular reaction of the Knoevenagel intermediate.[6] | Optimize temperature and solvent polarity; avoid buildup of the intermediate. |
| Oxidized Thiophene Species | Air exposure of the final product. | Store the purified product under an inert atmosphere, protected from light. |
Visual Troubleshooting Logic
The following diagram provides a systematic approach to diagnosing and resolving issues leading to low yields or high impurity levels.
Sources
- 1. Gewald Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. youtube.com [youtube.com]
Validation & Comparative
A Definitive Guide to the Structural Confirmation of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide using 2D NMR Spectroscopy
For researchers and professionals in drug development and organic synthesis, unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The synthesis of complex heterocyclic compounds, such as "5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide," can often yield isomers or unexpected arrangements. This guide provides an in-depth comparison of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments serves as a powerful, self-validating system to definitively confirm the precise molecular architecture of this target molecule. We will explore the causality behind the selection of specific 2D NMR experiments and provide a detailed, data-driven walkthrough of the expected spectral correlations.
The Challenge: Beyond 1D NMR in Complex Heterocycles
While one-dimensional (1D) ¹H and ¹³C NMR provide essential preliminary data, they often fall short in unequivocally distinguishing between potential isomers of highly substituted aromatic systems. For our target molecule, this compound, key questions that 1D NMR alone may struggle to answer include:
-
The precise positioning of the cyano, methyl, phenyl, and carboxamide groups around the thiophene ring.
-
Unambiguous assignment of the aromatic protons on the phenyl ring.
-
Confirmation of the connectivity between the phenyl ring and the thiophene core.
To address these challenges, we turn to a combination of 2D NMR techniques: COSY, HSQC, and HMBC. These experiments provide a through-bond correlation map of the molecule, leaving no ambiguity in its final structural assignment.
Experimental Framework: A Multi-faceted Approach to Structural Elucidation
A comprehensive 2D NMR analysis involves a series of experiments, each providing a unique piece of the structural puzzle. The following is a standard workflow for acquiring the necessary data.
Experimental Protocols
-
Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key resonances of the analyte.[1]
-
1D NMR Acquisition: High-resolution ¹H and ¹³C{¹H} NMR spectra are acquired first. These spectra are essential for determining the chemical shifts of all proton and carbon atoms and for optimizing the parameters for the subsequent 2D experiments.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²JHH and ³JHH).[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom to which they are attached (¹JCH).[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH), and is crucial for identifying connectivity across quaternary carbons.
-
Data Interpretation: Assembling the Molecular Puzzle
Based on known chemical shift principles for substituted thiophenes and aromatic systems, we can predict the approximate ¹H and ¹³C chemical shifts for this compound.[3][4][5][6][7][8]
Predicted ¹H and ¹³C Chemical Shifts
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| Methyl (CH₃) | ~2.5 | ~15 | Attached to an sp² carbon of the thiophene ring. |
| Phenyl (C₆H₅) | 7.2-7.6 (multiplet) | 128-135 (multiple signals) | Typical chemical shifts for a monosubstituted benzene ring. |
| Carboxamide (CONH₂) | 5.5-6.5 (broad, 2H) | ~165 (C=O) | Amide protons are often broad due to quadrupole effects and exchange. The carbonyl carbon is in a typical range for amides. |
| Thiophene Ring | No Protons | C2: ~160, C3: ~130, C4: ~125, C5: ~110 | The thiophene ring is fully substituted. The chemical shifts of the carbons are influenced by the electronic effects of the substituents. |
| Cyano (CN) | N/A | ~115 | The nitrile carbon has a characteristic chemical shift in this region. |
Visualizing the Workflow and Connectivity
The overall workflow for structural elucidation using 2D NMR can be visualized as follows:
Caption: Workflow for 2D NMR based structural elucidation.
COSY Analysis: Mapping Proton-Proton Couplings
The COSY spectrum is the first step in mapping the proton spin systems. For our target molecule, the most informative correlations will be within the phenyl ring.
-
Expected Correlations: We would expect to see cross-peaks connecting the ortho, meta, and para protons of the phenyl ring, allowing for their sequential assignment. Since the methyl and carboxamide groups have no adjacent protons, they will not show any COSY correlations.
HSQC Analysis: Linking Protons to their Carbons
The HSQC spectrum provides direct one-bond proton-carbon correlations, which is a crucial step in assigning the carbon signals.
-
Expected Correlations:
-
A cross-peak between the methyl proton signal (~2.5 ppm) and the methyl carbon signal (~15 ppm).
-
Cross-peaks connecting each of the phenyl protons to their corresponding carbons in the 128-135 ppm region.
-
A correlation between the carboxamide protons and a nitrogen atom (if a ¹⁵N HSQC is performed), but not to a carbon in a standard ¹³C HSQC.
-
HMBC Analysis: The Key to Long-Range Connectivity
The HMBC experiment is arguably the most powerful tool in this analysis, as it reveals two- and three-bond correlations, allowing us to piece together the entire molecular framework, especially around non-protonated (quaternary) carbons.
-
Expected Key Correlations:
-
Methyl Group to Thiophene Ring: The methyl protons (~2.5 ppm) should show a correlation to the C4 carbon of the thiophene ring (~125 ppm) and potentially to the C3 and C5 carbons. This is a critical correlation for placing the methyl group.
-
Phenyl Ring to Thiophene Ring: The ortho protons of the phenyl ring should show a three-bond correlation to the C3 carbon of the thiophene ring (~130 ppm), definitively establishing the connection point of the phenyl substituent.
-
Carboxamide to Thiophene Ring: The carboxamide protons should show a correlation to the C2 carbon of the thiophene ring (~160 ppm) and the carboxamide carbonyl carbon (~165 ppm).
-
Correlations to the Cyano Group: The methyl protons may show a long-range correlation to the C5 carbon of the thiophene ring (~110 ppm), which is attached to the cyano group.
-
Caption: Key predicted HMBC correlations for structural confirmation.
Comparison with Alternative Techniques
While X-ray crystallography provides the ultimate "gold standard" for structural determination, it requires a suitable single crystal, which is not always obtainable. Mass spectrometry can confirm the molecular weight and fragmentation patterns but does not provide detailed connectivity information. In the absence of a crystal structure, the comprehensive, through-bond correlation map provided by a full suite of 2D NMR experiments offers the most robust and reliable method for unambiguous structural confirmation in solution.
Conclusion
The structural elucidation of complex organic molecules like this compound necessitates a multi-pronged analytical approach. While 1D NMR provides a foundational overview, it is the synergistic application of 2D NMR techniques—COSY, HSQC, and particularly HMBC—that delivers the conclusive, high-confidence data required by researchers in drug discovery and development. The through-bond correlations observed in these experiments create a self-validating dataset that unambiguously confirms the precise arrangement of substituents on the thiophene core, ensuring the scientific integrity of subsequent research and development efforts.
References
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from [Link][3]
-
ACS Omega. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Publications. Retrieved from [Link]
-
Spectroscopy Letters. (n.d.). Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Taylor & Francis Online. Retrieved from [Link]
-
Magnetic Resonance in Chemistry. (1989). Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and related heterocycles. Wiley Online Library. Retrieved from [Link][2]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Australian Journal of Chemistry. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. CSIRO Publishing. Retrieved from [Link][4]
-
ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]
-
ACS Applied Polymer Materials. (2026). Modulating Band Structure and Cocatalyst Interactions in CTFs through Thiophene Linker Engineering for Superior Hydrogen Photoproduction. ACS Publications. Retrieved from [Link]
-
Chemical Shifts. (n.d.). Chemical shifts. Retrieved from [Link][5]
-
Typical Proton and C-13 Chemical Shifts. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Intermediate Level ¹H NMR Problems. (n.d.). hil8_sln.html. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
PMC - NIH. (2025). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Retrieved from [Link]
-
YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link][6]
-
ResearchGate. (n.d.). Two experimental NMR spectra of 2 , 3-dibromo-thiophene, which.... Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link][7]
-
13-C NMR Chemical Shift Table. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link][8]
-
Sci-Hub. (1991). 2-Amino-4-methyl-5-phenylthiophene-3-carboxamide. Retrieved from [Link]
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- 4. Sci-Hub. Carbon-13 chemical shifts in some substituted furans and thiophens / Australian Journal of Chemistry, 1976 [sci-hub.st]
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A Comparative Analysis of Novel Thiophene-Based Compounds and Established Kinase Inhibitors Targeting VEGFR-2
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Cancer Therapy
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the physiological process involving the formation of new blood vessels.[1][2] In the context of oncology, the VEGF/VEGFR-2 signaling pathway is frequently dysregulated, promoting tumor neovascularization, which is essential for tumor growth, invasion, and metastasis.[3][4] Consequently, the inhibition of VEGFR-2 has emerged as a cornerstone of modern anti-cancer therapy.[3][5] This guide provides a comparative overview of a novel thiophene-based compound, "5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide," and established, clinically approved VEGFR-2 inhibitors, offering insights into their mechanisms of action, inhibitory potencies, and the experimental frameworks used for their evaluation.
The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[2][6] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival.[7][8] Small molecule inhibitors targeting VEGFR-2 typically function by competing with ATP at its binding site in the kinase domain, thereby blocking autophosphorylation and subsequent signal transduction.[1][9]
The Established Players: A Look at Clinically Approved VEGFR-2 Inhibitors
Several multi-kinase inhibitors with significant activity against VEGFR-2 have been approved for clinical use and serve as benchmarks for novel drug discovery. These include Sorafenib, Sunitinib, and Lenvatinib.
-
Sorafenib: A potent multi-kinase inhibitor that targets Raf kinases (Raf-1, B-Raf) as well as VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and Flt-3.[10][11][12] It is approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[13]
-
Sunitinib: Another multi-targeted receptor tyrosine kinase inhibitor that strongly inhibits VEGFR-2 and PDGFRβ, in addition to c-Kit.[14][15][16] It is utilized in the management of renal cell carcinoma and gastrointestinal stromal tumors.[17]
-
Lenvatinib: A multi-kinase inhibitor with potent activity against VEGFR-1, -2, and -3, as well as other receptor tyrosine kinases like FGFR1-4, PDGFRα, RET, and KIT. It is indicated for the treatment of certain types of thyroid and renal cell carcinoma.
The inhibitory activities of these established drugs against VEGFR-2 and other kinases are summarized in the table below.
Emerging Contenders: The Potential of Thiophene-Based VEGFR-2 Inhibitors
Recent research has highlighted the potential of thiophene-based compounds as a promising class of VEGFR-2 inhibitors. While direct experimental data for "this compound" is not extensively available in the public domain, analysis of structurally similar thiophene carboxamide derivatives provides valuable insights into their potential efficacy.
Scientific literature describes novel thiophene-3-carboxamide derivatives that exhibit significant VEGFR-2 inhibitory activity. For instance, one study reported a derivative with a half-maximal inhibitory concentration (IC50) of 191.1 nM against VEGFR-2. Another investigation into ortho-amino thiophene carboxamides identified a compound with a VEGFR-2 IC50 of 0.59 µM. These findings underscore the thiophene scaffold as a viable starting point for the development of potent and selective VEGFR-2 inhibitors.
The structure-activity relationship (SAR) studies of thiophene-2-carboxamides and related heterocyclic compounds suggest that the nature and position of substituents on the thiophene ring and the carboxamide nitrogen are critical for their kinase inhibitory activity. The presence of a cyano group, as in "this compound," often plays a role in the binding of inhibitors to the kinase active site.
Quantitative Comparison of Inhibitory Potency
The following table provides a comparative summary of the in vitro inhibitory potency (IC50 values) of established VEGFR-2 inhibitors and representative novel thiophene-based compounds.
| Compound Class | Specific Compound/Derivative | VEGFR-2 IC50 (nM) | Other Key Targets (IC50 in nM) |
| Established Inhibitors | Sorafenib | 90[10][11][14] | Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFR-β (57), c-KIT (68)[12] |
| Sunitinib | 80[14][15][16] | PDGFRβ (2)[15][16] | |
| Lenvatinib | 4 | VEGFR-1 (22), VEGFR-3 (5.2), FGFR1 (46), PDGFRα (51) | |
| Thiophene-Based (Novel) | Thiophene-3-carboxamide derivative | 191.1 | Data not available |
| ortho-Amino thiophene carboxamide | 590 | Data not available |
Visualizing the Mechanism: VEGFR-2 Signaling and Inhibition
To comprehend the therapeutic strategy, it is essential to visualize the VEGFR-2 signaling pathway and the mechanism of its inhibition.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocols for Inhibitor Evaluation
The characterization of VEGFR-2 inhibitors relies on a series of robust in vitro and in vivo assays.
In Vitro VEGFR-2 Kinase Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the recombinant VEGFR-2 enzyme. The inhibitory effect of the test compound is determined by the reduction in substrate phosphorylation.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitors (e.g., Sorafenib).
-
Reaction Setup: In a 96-well plate, add the master mix to each well. Then, add the diluted test compounds and controls to their respective wells.
-
Enzyme Addition: Add the recombinant human VEGFR-2 enzyme to all wells except for the negative control (blank).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or the remaining ATP using a suitable detection method, such as luminescence-based assays (e.g., Kinase-Glo®) or antibody-based detection (e.g., ELISA).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.
Cell-Based Angiogenesis Assays
These assays assess the effect of inhibitors on the different stages of angiogenesis using endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Proliferation Assay: Measures the effect of the inhibitor on endothelial cell growth.
-
Migration (Wound Healing) Assay: Evaluates the inhibitor's ability to prevent endothelial cell migration to close a "wound" in a cell monolayer.
-
Tube Formation Assay: Assesses the inhibitor's capacity to disrupt the formation of capillary-like structures by endothelial cells on a basement membrane matrix.
In Vivo Tumor Xenograft Models
These models are crucial for evaluating the anti-tumor efficacy of a VEGFR-2 inhibitor in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired human cancer cell line (e.g., a breast or lung cancer cell line).
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into control and treatment groups. Administer the test compound and a vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry to assess microvessel density.
Conclusion and Future Perspectives
While established VEGFR-2 inhibitors like Sorafenib, Sunitinib, and Lenvatinib have demonstrated significant clinical benefit, the quest for more selective and potent agents with improved safety profiles continues. The emergence of thiophene-based compounds as a novel class of VEGFR-2 inhibitors presents an exciting avenue for cancer drug discovery. The available data on thiophene carboxamide derivatives suggest that this chemical scaffold holds considerable promise. Further investigation into compounds like "this compound," including detailed in vitro and in vivo studies, is warranted to fully elucidate their therapeutic potential. A thorough understanding of their structure-activity relationships will be instrumental in designing the next generation of highly effective anti-angiogenic therapies.
References
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A Head-to-Head Comparison of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide and Its Analogs in Therapeutic Research
Introduction: The Thiophene Carboxamide Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The thiophene ring is one such scaffold, prized for its unique electronic properties and its role as a bioisostere for the phenyl ring, enhancing interactions with biological receptors.[1][2][3] When functionalized into a thiophene-2-carboxamide, this scaffold becomes a particularly versatile platform for developing novel therapeutic agents, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6]
This guide provides a detailed, head-to-head comparison of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide , a representative member of this class, with its structural analogs. Our analysis synthesizes data from numerous studies to elucidate critical structure-activity relationships (SAR). We will dissect how subtle modifications to the core structure—the substituents at the C3, C4, and C5 positions of the thiophene ring—dramatically influence biological efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical series and the rationale behind designing next-generation thiophene-based drugs.
Structure-Activity Relationship (SAR) Analysis: Decoding the Impact of Substituents
The biological activity of thiophene-2-carboxamide derivatives is profoundly dictated by the nature and position of substituents on the thiophene ring. Understanding these relationships is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Anticancer and Cytotoxic Activity
The thiophene carboxamide scaffold is a fertile ground for the development of anticancer agents, with many derivatives exhibiting potent cytotoxicity against various cancer cell lines.[1][6][7] The mechanism often involves the inhibition of key cellular processes like microtubule assembly or the activity of protein kinases crucial for cancer cell proliferation and survival.[7][8]
Let's analyze the core compound, This compound , and its analogs:
-
Position 3 (C3): The presence of an aryl group, such as the phenyl ring in our reference compound, is a common feature in potent analogs. This group often plays a critical role in binding within hydrophobic pockets of target proteins.[7] Studies on biomimetics of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor, have shown that thiophene carboxamides with specific phenyl substitutions can effectively mimic CA-4's anticancer activity.[6][7]
-
Position 4 (C4): A small alkyl group like the methyl group in our reference compound can contribute to optimal positioning within a binding site. However, this position is highly adaptable. For instance, in a series of thiophene-based kinase inhibitors, modifications at this position were explored to enhance selectivity.[9]
-
Position 5 (C5): The cyano (-CN) group is a potent electron-withdrawing group and a hydrogen bond acceptor. Its presence can significantly influence the electronic distribution of the thiophene ring and mediate key interactions with target enzymes. In some series, amino groups at this position have also been shown to confer significant antibacterial activity.[5][10]
The following table summarizes cytotoxic data from various studies on thiophene carboxamide analogs, illustrating these SAR principles.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Thiophene Carboxamide Analogs Against Various Cancer Cell Lines
| Compound ID | C3-Substituent | C4-Substituent | C5-Substituent | N-Substituent (Carboxamide) | Hep3B (Liver Cancer) IC₅₀ (µM)[7] | A375 (Melanoma) IC₅₀ (µM)[1] |
| Reference Scaffold | Phenyl | Methyl | Cyano | Unsubstituted | - | - |
| Analog 2b[7] | 4-Fluorophenyl | H | H | 2,4-Dimethoxyphenyl | 5.46 | - |
| Analog 2e[7] | 4-Fluorophenyl | H | H | 4-Chlorophenyl | 12.58 | - |
| MB-D2[1] | Phenyl | H | H | 4-Fluorobenzyl | - | 13.98 |
| MB-D4[1] | Phenyl | H | H | 4-Methylbenzyl | - | 23.44 |
Note: Data is collated from different studies and experimental conditions may vary. The reference scaffold is provided for structural context; direct experimental data for it was not available in the cited literature.
Antimicrobial Activity
Thiophene derivatives have long been investigated for their antimicrobial properties.[4][11] The mechanism can involve various modes of action, including disruption of bacterial cell membranes or inhibition of essential enzymes.
The SAR for antimicrobial activity often differs from that for anticancer activity:
-
Position 3: While aryl groups are common, simpler substitutions can also yield potent activity. Studies have shown that substituting the C3 position with an amino group can lead to compounds with higher antibacterial efficacy compared to hydroxyl or methyl groups.[5]
-
Amide Substitution: The substituent on the carboxamide nitrogen is critical. A study on new heterocyclic compounds found that a 4-chlorophenyl substituent on the amide of a 2-carboxamide thiophene led to a more potent compound against A. baumannii and E. coli.[4]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Thiophene Analogs
| Compound ID | Key Structural Features | S. aureus MIC (µg/mL) | E. coli MIC (mg/L)[4] |
| Reference Scaffold | 3-Phenyl, 4-Methyl, 5-Cyano | - | - |
| Analog 7b[5] | 3-Amino, N-(4-methoxyphenyl) | 20 (zone of inhibition in mm) | - |
| Analog 4[4] | 2-(4-chlorophenyl)carboxamide, 3-(piperidin-4-yloxy) | - | 8 |
| Analog 5[4] | 2-(4-chlorophenyl)carboxamide, 4-(piperidin-4-yloxy) | - | 16 |
| Analog 1[4] | 2-Benzamide, 3-(piperidin-4-yloxy) | - | 64 |
Note: Data is collated from different studies and methodologies (e.g., zone of inhibition vs. MIC) may differ. This highlights general trends rather than absolute comparisons.[4][5]
Focus Area: Thiophene Carboxamides as Protein Kinase Inhibitors
A significant portion of research into thiophene carboxamides has focused on their potential as protein kinase inhibitors.[12][13][14] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and other diseases.[15]
The thiophene-2-carboxamide scaffold is an excellent starting point for designing kinase inhibitors because it can effectively mimic the adenine region of ATP, allowing it to compete for the ATP-binding site on the kinase.[13] The various substitution points on the ring allow for fine-tuning of interactions to achieve both potency and selectivity against a specific kinase target. For example, a series of carboxamide-substituted thiophenes were developed as potent inhibitors of Janus kinase 2 (JAK2), a key target in myeloproliferative neoplasms.[3]
Below is a diagram illustrating a simplified kinase signaling pathway, a common target for thiophene-based inhibitors.
Caption: Simplified kinase signaling pathway inhibited by a thiophene carboxamide.
Experimental Protocols: A Foundation for Validated Comparison
To ensure the trustworthiness and reproducibility of the data presented, standardized and validated experimental protocols are essential. Here, we detail the methodologies for two of the most common assays used to evaluate the compounds discussed in this guide.
General Workflow for Screening Thiophene Analogs
The process of identifying and optimizing a lead compound from a library of analogs follows a logical progression from broad screening to detailed characterization.
Caption: General experimental workflow for screening and lead identification.
Protocol 1: MTT Assay for Cellular Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[17][19]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells (e.g., A375, Hep3B) to approximately 80% confluency.
-
Trypsinize and prepare a single-cell suspension.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiophene compounds in culture medium. A typical concentration range might be 0.1 to 100 µM.
-
Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control.
-
Carefully remove the old media from the wells and add 100 µL of the media containing the test compounds or controls.
-
Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[18][20]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[19]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[19]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22][23]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test bacterium (e.g., S. aureus, E. coli).
-
Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth - MHB).[24]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.[23]
-
-
Preparation of Microdilution Plate:
-
Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.[22]
-
Prepare a stock solution of the test compound at twice the highest concentration to be tested.
-
Add 50 µL of the compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing across the plate. Discard the final 50 µL from the last well in the dilution series.[22]
-
This results in wells containing 50 µL of serially diluted compound.
-
-
Inoculation and Incubation:
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for turbidity (a sign of bacterial growth). A plate reader measuring OD₆₀₀ can also be used for a quantitative assessment.[25]
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[23] The growth control must show clear turbidity, and the sterility control must remain clear for the test to be valid.
-
Conclusion and Future Directions
The analysis of this compound and its analogs underscores the immense potential of the thiophene carboxamide scaffold in therapeutic development. The structure-activity relationships reveal that specific substitutions at the C3, C5, and amide positions are key determinants of biological activity, whether targeting cancer cells or microbial pathogens.
-
For anticancer applications , derivatization of the C3-phenyl ring and the N-phenyl carboxamide moiety appears to be a fruitful strategy for enhancing potency, likely by improving interactions within the hydrophobic pockets of targets like tubulin or protein kinases.
-
For antimicrobial development , the introduction of polar groups, such as an amino function at C3, and specific substitutions on the amide nitrogen can significantly boost efficacy against both Gram-positive and Gram-negative bacteria.
Future research should focus on multi-parameter optimization. While potency is crucial, properties like solubility, metabolic stability, and selectivity are equally important for translating a promising compound into a viable drug candidate. The exploration of novel substitutions, guided by the SAR principles outlined here and aided by computational modeling, will undoubtedly lead to the discovery of next-generation thiophene-based therapeutics with improved efficacy and safety profiles.
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved from [Link]
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Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (n.d.). MDPI. Retrieved from [Link]
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Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). PubMed Central. Retrieved from [Link]
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Design of potent thiophene inhibitors of polo-like kinase 1 with improved solubility and reduced protein binding. (2025). ResearchGate. Retrieved from [Link]
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Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.). NIH. Retrieved from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]
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Ohta, K., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. PubMed. Retrieved from [Link]
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Preparation of 5-amino-4-cyano-N-(phenyl)-3-methylthiophene-2-carboxamides. (n.d.). ResearchGate. Retrieved from [Link]
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (n.d.). PubMed Central. Retrieved from [Link]
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Kim, D. S., et al. (1998). Novel protein kinase C inhibitors: alpha-terthiophene derivatives. PubMed. Retrieved from [Link]
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PubMed Central. Retrieved from [Link]
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Thiophene‐containing compounds with antimicrobial activity. (n.d.). ResearchGate. Retrieved from [Link]
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Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved from [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
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Design, synthesis, structure activity relationship and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel acetylcholinesterase and butyrylcholinesterase inhibitors. (2025). ResearchGate. Retrieved from [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). NIH. Retrieved from [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI. Retrieved from [Link]
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Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (2024). ResearchGate. Retrieved from [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). MDPI. Retrieved from [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). PubMed. Retrieved from [Link]
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Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. PubMed. Retrieved from [Link]
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Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor. (n.d.). Semantic Scholar. Retrieved from [Link]
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Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. (n.d.). Sci-Hub. Retrieved from [Link]
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Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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A Researcher's Guide to the Structure-Activity Relationship of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide Analogs
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a wide array of biologically active compounds.[1] Its lead-likeness has been leveraged to develop compounds with antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties.[1] Within this broad class of molecules, the "5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide" core represents a particularly interesting pharmacophore. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its analogs, offering insights for researchers and professionals in drug discovery and development. We will explore how modifications to this scaffold influence its biological activity, supported by experimental data and detailed protocols.
The Core Scaffold: A Foundation for Diverse Biological Activities
The "this compound" scaffold is characterized by a polysubstituted thiophene ring. The synthesis of such 2-aminothiophenes is often achieved through the Gewald reaction, a one-pot, multicomponent condensation that efficiently constructs the thiophene core. This reaction typically involves a ketone, an active methylene nitrile (like cyanoacetamide), and elemental sulfur in the presence of a basic catalyst. The reactivity of the 2-aminothiophene-3-carboxamide derivatives allows for a multitude of chemical transformations, making them ideal starting points for creating diverse chemical libraries.
The biological potential of thiophene-2-carboxamide derivatives is vast, with studies highlighting their significant antioxidant and antibacterial activities against various pathogenic Gram-positive and Gram-negative bacteria.[1][2][3][4] Furthermore, modifications of the thiophene carboxamide core have led to the development of potent inhibitors of various enzymes, including kinases, which are crucial targets in cancer therapy.[5][6][7][8]
Deconstructing the Scaffold: A Positional Analysis of Structure-Activity Relationships
To understand the SAR of "this compound" analogs, we will dissect the molecule into its key components and analyze the impact of substitutions at each position.
Modifications at the C2-Carboxamide Group
The carboxamide group at the C2 position is a critical determinant of biological activity. Variations in the substituent on the amide nitrogen can significantly impact potency and selectivity. For instance, in a series of 5-hydroxybenzothiophene-2-carboxamide derivatives developed as multi-kinase inhibitors, the nature of the aryl group attached to the carboxamide nitrogen was found to be crucial for activity.[6]
Table 1: Influence of C2-Carboxamide Substitution on Kinase Inhibitory Activity
| Compound ID | C2-Carboxamide Substituent | Target Kinase | IC50 (nM) |
| 7 | N-(4-methoxyphenyl) | Haspin | >10,000 |
| 8 | N-(3-methoxyphenyl) | Haspin | >10,000 |
| 10b | N-methyl-N-(3,5-difluorobenzyl) | Clk1 | 12.7[8] |
Data presented is for related benzothiophene and thiophene carboxamide analogs to illustrate the importance of the C2-carboxamide substituent.
The data suggests that both the electronic and steric properties of the substituent on the carboxamide nitrogen play a vital role in target engagement. The introduction of a 3,5-difluorobenzyl group in compound 10b led to a highly potent and selective Clk1 inhibitor.[8]
The Role of the C3-Phenyl Ring
The phenyl ring at the C3 position offers a vector for exploring interactions with the target protein. Substitutions on this ring can modulate the compound's electronic properties, lipophilicity, and steric profile, all of which can influence biological activity. In a study of 2-amino-3-carboxy-4-phenylthiophenes as atypical protein kinase C (aPKC) inhibitors, it was demonstrated that electron-donating moieties on the C4-aryl (equivalent to our C3-phenyl) were favorable for activity.[9][10]
Table 2: Effect of C3-Phenyl Ring Substitution on aPKC Inhibition
| Compound ID | C3-Phenyl Substituent | % Inhibition of aPKCζ at 30 µM |
| 11 | 2-methylphenyl | 45 |
| 12 | 3-methylphenyl | 48 |
| 13 | 4-methylphenyl | 55 |
| 15 | 3-fluorophenyl | 35 |
| 16 | 4-fluorophenyl | 10 |
| 18 | 4-cyanophenyl | 15 |
Data from a study on 2-amino-3-carboxy-4-phenylthiophene analogs.[10]
The results indicate that mildly electron-donating groups like methyl at various positions on the phenyl ring contribute to modest inhibition.[10] Conversely, strongly electron-withdrawing groups such as fluorine and cyano at the 4-position are unfavorable for activity.[10] This suggests that the electronic nature of the C3-phenyl ring is a key factor in the interaction with the target protein.
The Significance of the C4-Methyl and C5-Cyano Groups
The presence of the cyano group can influence the electronic properties of the thiophene ring and may participate in hydrogen bonding interactions with the target protein. The methyl group at C4 can provide favorable steric interactions and contribute to the overall lipophilicity of the molecule.
Experimental Protocols
To facilitate further research and validation of the SAR principles discussed, we provide representative experimental protocols for the synthesis of a "this compound" analog and a common biological assay.
Synthesis of a Representative Analog via the Gewald Reaction
This protocol describes a general procedure for the synthesis of 2-amino-3-cyano-4-phenylthiophene derivatives, which are precursors to the target carboxamides.
dot
Caption: A schematic workflow of the Gewald reaction for the synthesis of the thiophene core.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of phenylacetone (10 mmol) and cyanoacetamide (10 mmol) in ethanol (30 mL), add elemental sulfur (10 mmol).
-
Addition of Catalyst: Add a catalytic amount of a suitable base, such as morpholine or triethylamine (approximately 1 mmol).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-cyano-4-methyl-3-phenylthiophene.
-
Amide Formation: The resulting 2-aminothiophene can then be converted to the desired 2-carboxamide through standard amide coupling reactions (e.g., with an appropriate acyl chloride or carboxylic acid using a coupling agent like EDC/DMAP).[12]
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized analogs against a target kinase.
dot
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in an appropriate assay buffer. Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: In a 384-well microplate, add a small volume of the test compound solution to the assay wells.
-
Kinase Reaction Initiation: Add the kinase and substrate solution to the wells, followed by the ATP solution to initiate the kinase reaction. Include appropriate controls (no enzyme, no compound).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or the amount of ATP remaining.
-
Signal Measurement: Read the plate using a suitable plate reader (e.g., luminometer or fluorometer).
-
Data Analysis: Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The "this compound" scaffold is a promising starting point for the development of novel therapeutic agents. The SAR studies on related analogs have provided valuable insights into the structural requirements for biological activity. Key takeaways include:
-
C2-Carboxamide: The nature of the substituent on the amide nitrogen is critical for potency and selectivity.
-
C3-Phenyl Ring: Electron-donating groups on the phenyl ring are generally favored for activity in kinase inhibition.
-
C4-Methyl and C5-Cyano: These groups likely contribute to the overall electronic and steric profile of the molecule, influencing its interaction with biological targets.
Future research should focus on a more systematic exploration of the SAR of the "this compound" core. This would involve the synthesis and biological evaluation of a focused library of analogs with diverse substitutions at all positions of the thiophene ring and the C3-phenyl ring. Such studies, guided by the principles outlined in this guide, will undoubtedly accelerate the discovery of new and effective therapeutic agents based on this versatile scaffold.
References
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Khatri, T., & Shah, V. H. (2017). Effective microwave synthesis of bioactive thieno[2,3-d]pyrimidines. ResearchGate. [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2894. [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed. [Link]
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Wagh, H. R., Chitre, T. S., Pagare, A. R., & Chaudhary, L. (n.d.). 2D-QSAR STUDY OF SUBSTITUTED THIOPHENE CARBOXAMIDE DERIVATIVES: AN APPROACH TO DESIGN ANTI-TUBERCULAR AGENT. JETIR. [Link]
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Zhang, Y., et al. (2022). Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. European Journal of Medicinal Chemistry, 238, 114479. [Link]
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Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8933. [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2894. [Link]
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El-Damasy, A. K., et al. (2021). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. RSC Medicinal Chemistry, 12(12), 2098-2114. [Link]
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Klis, D. A., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2895-2899. [Link]
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PubChem. (n.d.). 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-(4-methylphenyl)-2,3-dihydrothiophene-2-carboxamide. PubChem. [Link]
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Klis, D. A., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2895-2899. [Link]
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Nishikawa, H., et al. (2004). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. Chemical & Pharmaceutical Bulletin, 52(6), 727-734. [Link]
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Amerigo Scientific. (n.d.). Methyl 3-Amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. Amerigo Scientific. [Link]
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Makhal, P. N., et al. (2023). Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 14(1), 125-139. [Link]
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Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-839. [Link]
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El-Damasy, A. K., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules, 26(4), 983. [Link]
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Selectivity profiling of "5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide" against a kinase panel.
A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the quest for selective kinase inhibitors is paramount. Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets. However, the high degree of homology within the ATP-binding site across the kinome presents a significant challenge in developing inhibitors that are both potent and selective. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a deep dive into the selectivity profiling of a promising class of kinase inhibitors: thiophene-2-carboxamides. While direct, comprehensive kinase panel data for "5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide" is not extensively available in the public domain, we will use a closely related and well-characterized analog, a 5-methoxybenzothiophene-2-carboxamide derivative (Compound 10b) , as our primary subject of analysis. This compound has demonstrated significant potency and selectivity for Cdc-like kinases (Clks), offering a valuable case study.
We will objectively compare the performance of this thiophene carboxamide analog with other established kinase inhibitors, supported by experimental data from peer-reviewed literature. This guide is designed for researchers, scientists, and drug development professionals to provide both a high-level overview and in-depth technical details to inform their own research endeavors.
The Critical Role of Kinase Selectivity
The human kinome comprises over 500 protein kinases, many of which share structural similarities in their catalytic domains. This makes the development of truly selective inhibitors a formidable task. A lack of selectivity can result in a compound interacting with multiple kinases, leading to a cascade of unintended biological consequences. Therefore, early and comprehensive selectivity profiling is not just a regulatory requirement but a critical step in de-risking a drug discovery program and identifying compounds with the highest potential for clinical success.
Methodologies for kinase selectivity profiling have evolved significantly, ranging from targeted, single-enzyme assays to broad, panel-based screening platforms like kinome scans. These screens provide a global view of a compound's interaction with a large number of kinases, offering a "selectivity score" that helps in the early identification of potential off-target liabilities.
Profiling of a Thiophene Carboxamide Analog: Compound 10b
Recent studies have highlighted a series of 5-methoxybenzothiophene-2-carboxamides as potent inhibitors of Clk1 and Clk4, kinases implicated in the regulation of pre-mRNA splicing and overexpressed in various cancers[1][2]. One particularly promising derivative, Compound 10b , emerged from these studies with an impressive profile.
Table 1: In Vitro Kinase Inhibitory Activity of Compound 10b and Competitor Compounds
| Compound | Target Kinase | IC50 (nM) | Selectivity Profile | Reference |
| Compound 10b | Clk1 | 12.7 | Highly selective over Clk2 (four-fold) and other tested kinases. | [1] |
| Clk4 | Potent inhibition (exact IC50 not specified, but comparable to Clk1) | - | [1] | |
| Sunitinib | Clk1 | 22 | Broad-spectrum inhibitor (VEGFRs, PDGFRs, KIT, FLT3, RET, CSF1R) | [1] |
| VEGFR2 | 9 | - | [1] | |
| PDGFRβ | 2 | - | [1] | |
| KIT | 1 | - | [1] |
The data clearly indicates that while both Compound 10b and Sunitinib inhibit Clk1, Compound 10b exhibits a more focused inhibitory profile, a desirable characteristic for a targeted therapy. Sunitinib, a multi-kinase inhibitor, has a broader spectrum of activity, which contributes to its efficacy in certain cancers but also to its side-effect profile.
Comparative Analysis: Thiophene Carboxamides vs. Other Kinase Inhibitors
The thiophene-2-carboxamide scaffold has proven to be a versatile starting point for the development of inhibitors against a range of kinases. Different substitutions on the thiophene ring can modulate both potency and selectivity. For instance, other thiophene derivatives have been reported to inhibit kinases such as JNK, VEGFR-2, AKT, and JAK2.
Table 2: Overview of Thiophene Carboxamide Derivatives as Kinase Inhibitors
| Thiophene Derivative Class | Primary Target(s) | Reported Potency (IC50) | Key Features |
| 5-Methoxybenzothiophene-2-carboxamides | Clk1/4 | Low nM | High selectivity over other Clk isoforms |
| Thiophene-3-carboxamides | JNK | μM range | Dual ATP and JIP mimetic activity |
| Fused Thiophene Derivatives | VEGFR-2/AKT | High nM to low μM | Dual inhibition of key angiogenesis and survival pathways |
| Carboxamide-substituted thiophenes | JAK2 | Not specified | Potential for treating myeloproliferative neoplasms |
| Trisubstituted thiophene-3-carboxamides | EGFR | High nM | Activity against a key oncogenic driver |
This diversity highlights the "tunability" of the thiophene carboxamide scaffold, allowing medicinal chemists to tailor inhibitors for specific kinase targets.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
To provide practical insights, here is a detailed, step-by-step protocol for a representative kinase inhibition assay. The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based method that measures the binding of a test compound to the ATP site of a kinase.
Objective: To determine the IC50 value of a test compound (e.g., a thiophene-2-carboxamide derivative) against a specific kinase.
Materials:
-
Kinase of interest (e.g., recombinant human Clk1)
-
Eu-labeled anti-tag antibody (specific to the tag on the kinase)
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
-
Test compound (serially diluted)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates (low-volume, black)
-
Plate reader capable of time-resolved FRET (TR-FRET) measurements
Methodology:
-
Prepare Reagents:
-
Prepare a 2X solution of the kinase in assay buffer.
-
Prepare a 4X solution of the test compound serial dilutions in assay buffer containing 4% DMSO.
-
Prepare a 4X solution of the Eu-labeled antibody and Alexa Fluor™ 647-labeled tracer in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 2X kinase solution to each well of the 384-well plate.
-
Add 2.5 µL of the 4X test compound dilutions to the appropriate wells. For control wells (0% and 100% inhibition), add 2.5 µL of assay buffer with 4% DMSO.
-
Add 2.5 µL of the 4X antibody/tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-capable plate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized data against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
TR-FRET: This technology is chosen for its high sensitivity, low background, and resistance to interference from colored or fluorescent compounds.
-
ATP-Competitive Tracer: The use of a fluorescently labeled ATP analog allows for a direct competition assay, which is a robust method for identifying ATP-competitive inhibitors.
-
Serial Dilutions: This is essential to generate a dose-response curve, from which the IC50 value can be accurately determined.
Visualizing the Workflow and Signaling Context
Diagrams are essential for conveying complex experimental workflows and biological pathways.
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Caption: Simplified kinase signaling pathways targeted by inhibitors.
Conclusion and Future Directions
The thiophene-2-carboxamide scaffold represents a highly promising and versatile platform for the development of potent and selective kinase inhibitors. As exemplified by the 5-methoxybenzothiophene-2-carboxamide derivative, Compound 10b, careful structural modifications can lead to compounds with a desirable selectivity profile, a key attribute for a successful therapeutic agent.
Future efforts in this area should focus on:
-
Comprehensive Kinome Scanning: Generating broad kinase panel data for lead compounds to fully understand their selectivity and identify potential off-target activities early in the discovery process.
-
Structure-Based Drug Design: Utilizing co-crystal structures of inhibitors bound to their target kinases to guide the design of next-generation compounds with improved potency and selectivity.
-
Cellular and In Vivo Studies: Progressing compounds with promising biochemical profiles into relevant cellular and animal models to assess their therapeutic potential and safety.
By combining rigorous selectivity profiling with insightful medicinal chemistry, the full therapeutic potential of thiophene-2-carboxamide-based kinase inhibitors can be realized.
References
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ElHady, A. K., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules, 26(4), 1001. [Link]
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ElHady, A. K., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. National Center for Biotechnology Information. [Link]
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A Comprehensive Guide to Cross-Reactivity Profiling of Novel Thiophene Carboxamides: A Case Study with 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide
This guide provides a robust framework for assessing the cross-reactivity of the novel investigational compound, 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide. While this specific molecule serves as our primary example, the principles and methodologies detailed herein are broadly applicable to the preclinical safety assessment of other small molecule drug candidates. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive, scientifically-grounded approach to identifying and characterizing off-target interactions, a critical step in derisking novel therapeutics.
Introduction: The Imperative of Early Cross-Reactivity Assessment
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with unforeseen off-target effects being a primary cause of late-stage attrition. Cross-reactivity, the unintended interaction of a drug molecule with proteins other than its intended target, can lead to a spectrum of adverse effects, ranging from mild side effects to severe toxicity.[1] Therefore, a thorough and early assessment of a compound's selectivity profile is not merely a regulatory requirement but a cornerstone of robust drug development.[2][3]
This compound belongs to the thiophene carboxamide class of compounds, a scaffold known to exhibit a range of biological activities, including anticancer and anti-inflammatory properties.[4][5] Given the structural similarities of this class to various endogenous ligands and the active sites of numerous enzymes, a systematic evaluation of potential cross-reactivity is paramount. This guide will delineate a multi-tiered strategy, combining computational and experimental approaches, to build a comprehensive cross-reactivity profile for our case study compound.
Strategic Framework for Cross-Reactivity Profiling
A robust cross-reactivity assessment should be approached as a systematic and tiered process, beginning with broad, high-throughput methods and progressing to more focused, hypothesis-driven investigations. Our proposed workflow for this compound is as follows:
Caption: Tiered workflow for cross-reactivity assessment.
Tier 1: Broad-Spectrum Off-Target Identification
The initial phase of our investigation aims to cast a wide net to identify potential off-target liabilities. This is achieved through a combination of computational prediction and broad-panel in vitro screening.
In Silico Profiling: A Predictive Starting Point
Before embarking on costly and time-consuming wet-lab experiments, in silico methods provide a valuable, predictive first pass.[6][7][8] These computational approaches leverage the chemical structure of this compound to predict potential interactions with a vast array of biological targets.
Methodologies:
-
Ligand-Based Similarity Searching: This approach involves comparing the 2D and 3D structure of our compound against databases of known ligands with established biological activities. Tools such as SEA (Similarity Ensemble Approach) can identify proteins whose known ligands are structurally similar to our test compound.
-
Target Prediction Platforms: Several web-based tools and commercial software packages (e.g., SwissTargetPrediction, SuperPred) utilize machine learning algorithms trained on large bioactivity datasets to predict the most likely protein targets for a given small molecule.
Rationale: The thiophene carboxamide scaffold is present in a number of approved drugs and clinical candidates.[4][5] By identifying structural similarities to these molecules, we can generate an initial list of potential off-targets for further investigation. For instance, structural analogs of thiophene carboxamides have been reported to interact with kinases and G-protein coupled receptors (GPCRs).
High-Throughput In Vitro Screening
Based on the in silico predictions and the general properties of the chemical class, broad-panel screening against large, well-characterized families of proteins is a highly efficient method for identifying off-target interactions.[2]
Recommended Screening Panels:
-
Kinase Panel: Given that many small molecule inhibitors target the ATP-binding site of kinases, and the structural motifs of our compound could potentially fit into such pockets, screening against a broad panel of kinases (e.g., a 400+ kinase panel) is a prudent step.
-
GPCR Panel: GPCRs represent a large and diverse family of drug targets. A broad GPCR binding assay panel will help to identify any unintended interactions with these receptors.
-
Safety Pharmacology Panel: This panel typically includes a curated selection of targets (e.g., ion channels, nuclear receptors, transporters) that are known to be associated with adverse drug reactions.
Data Interpretation: The output of these screens is typically presented as percent inhibition at a single high concentration (e.g., 10 µM). Hits are generally defined as compounds that elicit greater than 50% inhibition.
| Screening Panel | Rationale | Example Platform | Primary Output |
| Broad Kinase Panel | Kinases are a common source of off-target activity for small molecules. | Eurofins DiscoverX, Reaction Biology | Percent inhibition at a fixed concentration. |
| GPCR Binding Panel | To identify interactions with the largest family of cell surface receptors. | Eurofins DiscoverX, PerkinElmer | Percent displacement of a radiolabeled ligand. |
| Safety Pharmacology Panel | To proactively screen against targets with known toxicity liabilities. | Charles River, Eurofins | Percent inhibition or activation.[9] |
Tier 2: Quantitative Validation of Primary Hits
Any "hits" identified in Tier 1 must be validated and characterized in more detail. The goal of this tier is to confirm the interaction and determine the potency of the compound at the off-target protein.
Quantitative Binding Assays
For each confirmed off-target, a dose-response curve should be generated to determine the binding affinity (e.g., Kd, Ki, or IC50).
Step-by-Step Protocol: A Generic TR-FRET Binding Assay
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
Prepare solutions of the recombinant off-target protein, a fluorescently labeled tracer (a known ligand for the off-target), and a lanthanide-labeled antibody specific for a tag on the protein (e.g., His-tag).
-
-
Assay Plate Setup:
-
Add the test compound dilutions to a 384-well microplate.
-
Add the recombinant protein to all wells.
-
Add the fluorescent tracer to all wells.
-
Add the lanthanide-labeled antibody to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (one for the lanthanide and one for the tracer).
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the TR-FRET ratio against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality Behind Experimental Choices: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for its high sensitivity, low background, and homogeneous format, which minimizes handling errors and is amenable to automation.
Cellular Functional Assays
Demonstrating that a compound binds to an off-target is only part of the story. It is crucial to determine if this binding event translates into a functional consequence (i.e., agonist or antagonist activity).
Example Functional Assay: A CREB Reporter Gene Assay for a GPCR Hit
If a hit is identified in a GPCR binding screen, a functional assay is necessary to determine if the compound acts as an agonist or antagonist. For a Gs-coupled GPCR, a cAMP-response element (CRE) reporter gene assay is a common choice.
-
Cell Culture: Culture a cell line stably expressing the off-target GPCR and a CRE-luciferase reporter construct.
-
Agonist Mode:
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a suitable time (e.g., 6 hours).
-
-
Antagonist Mode:
-
Pre-incubate the cells with a serial dilution of our test compound.
-
Add a known agonist for the GPCR at its EC80 concentration.
-
Incubate for 6 hours.
-
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis:
-
In agonist mode, plot luminescence against the log of the compound concentration to determine the EC50.
-
In antagonist mode, plot luminescence against the log of the compound concentration to determine the IC50.
-
Tier 3: Confirmation in a Physiological Context
The final tier of our cross-reactivity assessment aims to confirm target engagement in a more physiologically relevant setting.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying that a compound binds to its target in intact cells. The principle is that a ligand binding to a protein stabilizes it against thermal denaturation.
Experimental Workflow:
-
Cell Treatment: Treat intact cells with either vehicle or this compound.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of the soluble off-target protein remaining at each temperature by Western blotting or other quantitative methods.
Expected Outcome: A positive result is a shift in the melting curve of the off-target protein to a higher temperature in the presence of the compound, indicating direct binding in the cellular environment.
Tissue Cross-Reactivity (TCR) Studies
For late-stage preclinical candidates, tissue cross-reactivity studies are often required by regulatory agencies.[3] These studies use immunohistochemistry to assess the binding of the test compound (or a labeled antibody against it) to a panel of human tissues.[9]
Methodology:
-
A panel of frozen human tissues (typically 30-40 different tissues) is sectioned and incubated with the labeled test article.
-
The binding pattern is visualized using standard immunohistochemical techniques.
-
A pathologist evaluates the staining pattern to identify any unexpected binding.
Rationale: TCR studies can reveal previously unknown sites of on-target binding as well as identify potential off-target binding in various organs, which can help to predict potential organ toxicity.[3]
Conclusion and Future Directions
The systematic, tiered approach outlined in this guide provides a robust framework for characterizing the cross-reactivity profile of this compound, or any novel small molecule therapeutic. By integrating in silico, in vitro, cellular, and ex vivo methodologies, we can build a comprehensive understanding of a compound's selectivity and make more informed decisions about its continued development. Early and thorough cross-reactivity profiling is an indispensable tool in the quest for safer and more effective medicines.
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Benchmarking a Novel Thiophene-Based Anticancer Agent: A Comparative Guide for Preclinical Evaluation
A Senior Application Scientist's Guide to the Methodical In Vitro Comparison of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide Against Standard-of-Care Oncology Therapeutics.
Introduction: The Rationale for Rigorous Benchmarking
In the landscape of oncology drug discovery, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous, multi-faceted evaluation. The compound This compound (hereafter designated CMPC) belongs to the thiophene class of heterocyclic compounds. Thiophene derivatives have garnered significant interest for their potential as anticancer agents, with various analogues reported to bind a range of cancer-specific protein targets and inhibit diverse signaling pathways.[1][2] Studies on similar thiophene carboxamide structures suggest they may function as biomimetics of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[3][4]
This guide provides a comprehensive framework for the preclinical, in vitro benchmarking of CMPC. It is designed for researchers, scientists, and drug development professionals to objectively compare its performance against established standard-of-care drugs. We will not merely present protocols but explain the causality behind experimental choices, ensuring a self-validating system for generating trustworthy and actionable data. To provide a robust comparison, we will benchmark CMPC against two drugs with distinct and well-characterized mechanisms of action: Paclitaxel , a microtubule-stabilizing agent, and Gefitinib , a targeted tyrosine kinase inhibitor.
Section 1: Profile of the Investigational Compound and Comparators
A thorough understanding of the mechanism of action (MoA) for each compound is critical for designing relevant experiments and interpreting results.
Investigational Compound: this compound (CMPC)
While specific preclinical data for CMPC is not extensively published, its core structure—a thiophene carboxamide—allows us to hypothesize a plausible MoA based on related compounds.[3][4][5] Many thiophene derivatives exhibit antiproliferative effects by interfering with microtubule dynamics.[3][4] Therefore, a primary hypothesis is that CMPC may act as a tubulin polymerization inhibitor , leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Standard-of-Care Comparator 1: Paclitaxel
Paclitaxel is a cornerstone of chemotherapy, belonging to the taxane family.[6] Its MoA is fundamentally different from inhibitors of tubulin polymerization.
-
Mechanism: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[7][8][]
-
Cellular Consequence: This stabilization results in the formation of abnormal, non-functional microtubule bundles, disrupting the normal mitotic spindle assembly.[6][7] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).[7][8]
Standard-of-Care Comparator 2: Gefitinib
Gefitinib is a targeted therapy, representing a more modern approach to cancer treatment. It is an anilinoquinazoline compound that acts as a selective inhibitor.
-
Mechanism: Gefitinib competitively and reversibly inhibits the binding of ATP to the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[10][11][12]
-
Cellular Consequence: By blocking EGFR autophosphorylation, Gefitinib inhibits the activation of downstream pro-survival signaling pathways, such as the PI3K/Akt and MAPK pathways.[10][13] This blockade leads to the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells with activating EGFR mutations.[11][14]
The diagram below illustrates the EGFR signaling pathway and the point of intervention for Gefitinib.
Caption: Gefitinib inhibits EGFR signaling by blocking ATP binding.
Section 2: Head-to-Head In Vitro Benchmarking Workflow
A systematic approach is essential for generating comparable data. The workflow below outlines a logical progression from broad cytotoxicity screening to more detailed mechanistic assays. In vitro tumor test systems are crucial for triaging molecules before advancing to more complex preclinical animal testing.[15][16]
Caption: A systematic workflow for in vitro drug benchmarking.
Experimental Protocols
The following protocols are standardized methodologies crucial for reproducibility.
-
Rationale: The choice of cell lines is paramount. A panel should be selected to represent different tumor types and genetic backgrounds. For this guide, we suggest:
-
A549 (Non-Small Cell Lung Cancer): Wild-type EGFR, relevant for general cytotoxicity.
-
NCI-H1975 (Non-Small Cell Lung Cancer): Carries L858R and T790M EGFR mutations, conferring resistance to first-generation EGFR inhibitors like Gefitinib.
-
MCF-7 (Breast Cancer): A common model for epithelial tumors.
-
HeLa (Cervical Cancer): A highly proliferative line often used in cell cycle studies.
-
-
Protocol:
-
Culture all cell lines in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and do not exceed 80% confluency before starting any experiment.
-
-
Rationale: The MTS assay is a robust colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[17][18] This assay will determine the half-maximal inhibitory concentration (IC50) for each compound, a key metric of potency.
-
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of media and allow them to adhere overnight.[19]
-
Compound Treatment: Prepare serial dilutions of CMPC, Paclitaxel, and Gefitinib. Replace the media with fresh media containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a media-only blank.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[19][20]
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[20]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance. Plot the results to determine the IC50 value for each compound.[17]
-
-
Rationale: To confirm that cell death occurs via apoptosis, we use flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.[21]
-
Protocol:
-
Treatment: Seed cells in 6-well plates and treat with each compound at its respective IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold 1X PBS.[22]
-
Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.[22][23]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[21][23]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately using a flow cytometer.[21] Quadrant analysis will distinguish viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[21]
-
-
Rationale: Western blotting allows for the semi-quantitative analysis of specific proteins to validate the hypothesized MoA.[24][25] We will probe for key markers related to microtubule integrity, EGFR signaling, and apoptosis.
-
Protocol:
-
Protein Extraction: Treat cells in 10 cm dishes with compounds at their IC50 concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[26]
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[25]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% nonfat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C.[27] Recommended primary antibodies include:
-
Apoptosis Marker: Cleaved PARP
-
EGFR Pathway: Phospho-EGFR (Tyr1068), Total EGFR, Phospho-Akt, Total Akt
-
Loading Control: β-Actin or GAPDH
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[27]
-
Section 3: Data Presentation and Interpretation
Objective comparison requires clear and concise data presentation. The following tables provide a template for summarizing the quantitative results from the described experiments.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Cell Line | CMPC (IC50) | Paclitaxel (IC50) | Gefitinib (IC50) |
| A549 | Result | Result | Result |
| NCI-H1975 | Result | Result | Result |
| MCF-7 | Result | Result | Result |
| HeLa | Result | Result | Result |
-
Interpretation: Lower IC50 values indicate higher potency. A significantly higher IC50 for Gefitinib in the NCI-H1975 line compared to A549 would be expected, validating the assay's sensitivity to resistance mechanisms. CMPC's activity profile across these lines will provide initial clues about its spectrum of action.
Table 2: Apoptosis Induction (% of Annexin V Positive Cells at IC50)
| Cell Line | Treatment (24h) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Total Apoptotic (%) |
| A549 | Vehicle Control | Result | Result | Result |
| CMPC | Result | Result | Result | |
| Paclitaxel | Result | Result | Result | |
| Gefitinib | Result | Result | Result | |
| MCF-7 | Vehicle Control | Result | Result | Result |
| CMPC | Result | Result | Result | |
| Paclitaxel | Result | Result | Result |
-
Interpretation: A significant increase in the total apoptotic cell population for all compounds compared to the vehicle control would confirm an apoptotic mechanism of cell death. Differences in the ratio of early to late apoptotic cells may provide insight into the kinetics of the drug's action.
Conclusion
This guide outlines a foundational, yet comprehensive, strategy for the initial in vitro benchmarking of the novel compound this compound. By systematically comparing its effects on cell viability, apoptosis induction, and key signaling pathways against well-defined standards like Paclitaxel and Gefitinib, researchers can generate a robust data package. This information is critical for establishing a potential mechanism of action, identifying responsive cancer types, and making informed decisions about advancing CMPC into further preclinical and clinical development.
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Navigating the Preclinical Landscape: A Comparative Guide to the In Vivo Efficacy of Thiophene Carboxamide Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of the Thiophene Carboxamide Scaffold in Cancer Therapeutics
In the relentless pursuit of novel anticancer agents, the thiophene carboxamide scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic targets.[1][2] Its aromaticity and the electron-donating properties of the sulfur atom enhance receptor binding, while its versatile structure allows for functionalization to improve potency and selectivity.[1] Thiophene-containing compounds have shown promise as analgesics, antimicrobials, and notably, as antitumor agents.[2] This guide focuses on the prospective in vivo efficacy of a specific molecule, 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide , by drawing objective comparisons with structurally related analogs that have undergone preclinical animal testing.
While direct in vivo efficacy studies for this compound are not yet available in the public domain, its structural motifs suggest potential activity aligned with two well-established anticancer mechanisms for this class of compounds: tubulin polymerization inhibition and VEGFR-2 kinase inhibition. This guide will synthesize available preclinical data from close analogs to provide a predictive comparison and a framework for future in vivo studies.
Comparative Analysis of Thiophene Carboxamide Analogs in Animal Models
The therapeutic potential of a novel compound is ultimately determined by its performance in vivo. Here, we compare the reported efficacy of representative thiophene carboxamide analogs in established cancer xenograft models. These analogs share key structural features with this compound and serve as benchmarks for predicting its potential activity. The primary mechanisms of action for these comparators are either the disruption of microtubule dynamics, mimicking Combretastatin A-4 (CA-4), or the inhibition of angiogenesis via VEGFR-2.[3][4]
| Compound Class | Specific Analog Example | Animal Model | Cancer Cell Line | Dosage & Administration | Key Efficacy Outcome | Mechanism of Action | Reference |
| Tubulin Inhibitors | PST-3 (5-arylalkynyl-2-benzoyl thiophene) | Breast Cancer Xenograft (Mice) | MDA-MB-468 | Not Specified | Tumor Growth Inhibition (%T/C = 11.75%) | Microtubule Destabilization | [5] |
| Tubulin Inhibitors | DPP-21 (2-methylthieno[3,2-d]pyrimidine analog) | Melanoma Tumor Model (Mice) | B16-F10 | 7 mg/kg (i.p.) | Tumor Growth Inhibition (TGI = 63.3%) | Tubulin Polymerization Inhibition | [6] |
| VEGFR-2 Inhibitors | Thiophene-3-carboxamide derivative 14d | (In vitro data) | A549, HCT116, MCF7, PC3 | (In vitro IC₅₀ = 191.1 nM) | Potent anti-proliferative and anti-angiogenic activity in vitro suggests strong potential for in vivo efficacy. | VEGFR-2 Kinase Inhibition | [4] |
| Dual VEGFR-2/Tubulin Inhibitors | Thiophene carboxamide derivative 5 | (In vitro data) | HepG-2 (Hepatocellular Carcinoma) | (In vitro IC₅₀ against VEGFR-2 = 0.59 µM) | 2.3-fold higher cytotoxicity than Sorafenib in vitro; potent VEGFR-2 and tubulin inhibition. | Dual VEGFR-2 and Tubulin Inhibition | [7][8] |
| Hypothetical Profile | This compound | N/A | N/A | N/A | To be determined. The cyano and phenyl groups suggest potential for tubulin or kinase interaction, warranting future xenograft studies. | Hypothesized: Tubulin Inhibition or Kinase (e.g., VEGFR-2) Inhibition | N/A |
Analysis and Causality: The data reveals that thiophene carboxamide derivatives can be potent antitumor agents in vivo. Compounds like DPP-21, which inhibit tubulin polymerization, demonstrate significant tumor growth inhibition at low mg/kg doses.[6] This is because microtubule disruption is a powerful mechanism that halts cell division, leading to apoptosis.[5] Similarly, analogs targeting VEGFR-2 are designed to cut off a tumor's blood supply, a critical pathway for its growth and metastasis.[4] The dual-activity compounds are particularly promising as they attack the tumor on multiple fronts, potentially reducing the likelihood of drug resistance.[7] For This compound , the presence of the cyano group and the aromatic phenyl ring are features often found in kinase inhibitors and tubulin binders, making both mechanisms plausible and worthy of investigation.
Mechanistic Insight: Visualizing the Pathways
To understand the biological rationale behind the efficacy data, it is crucial to visualize the molecular pathways being targeted.
Mechanism 1: Inhibition of Tubulin Polymerization
Many thiophene-based CA-4 analogs function by binding to the colchicine site on β-tubulin. This prevents the polymerization of tubulin dimers into microtubules, which are essential for mitotic spindle formation during cell division. The disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis.[5]
Caption: Inhibition of microtubule polymerization by thiophene analogs.
Mechanism 2: VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels.[4] Tumor cells secrete VEGF, which binds to VEGFR-2 on endothelial cells, triggering a signaling cascade that promotes blood vessel growth to supply the tumor with nutrients. Inhibitors block the ATP-binding site of the VEGFR-2 kinase domain, preventing this signaling and thereby starving the tumor.
Caption: Inhibition of the VEGFR-2 signaling pathway by thiophene analogs.
Protocol: Standard Methodology for In Vivo Efficacy Assessment in a Mouse Xenograft Model
This protocol provides a self-validating system for assessing the antitumor activity of a test compound like this compound. It is based on standard practices for preclinical oncology studies.[9][10][11]
Experimental Workflow Diagram
Caption: Workflow for a typical mouse xenograft efficacy study.
Step-by-Step Protocol
-
Cell Culture and Preparation:
-
1.1. Culture a human cancer cell line (e.g., A549 for lung cancer, HepG-2 for liver cancer) under standard conditions (37°C, 5% CO₂).
-
1.2. Harvest cells during the logarithmic growth phase using trypsin.
-
1.3. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a serum-free medium or Matrigel mixture.
-
1.4. Perform a cell count and viability assessment (e.g., using trypan blue); viability must be >95%. Adjust the cell concentration to 5 x 10⁷ cells/mL.[12]
-
-
Animal Handling and Tumor Implantation:
-
2.1. Use immunocompromised mice (e.g., Athymic Nude or NSG mice, 6-8 weeks old) to prevent rejection of human tumor cells.[11]
-
2.2. Allow mice to acclimatize for at least one week.
-
2.3. Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[9][12]
-
-
Tumor Growth Monitoring and Group Randomization:
-
3.1. Monitor mice for tumor formation. Begin caliper measurements once tumors are palpable.
-
3.2. Calculate tumor volume using the formula: V = (Length x Width²) / 2.[11]
-
3.3. When tumors reach an average volume of 70-300 mm³, randomize the mice into treatment cohorts (typically 8-10 mice per group). Groups should include:
-
Group 1: Vehicle Control (the formulation buffer for the test compound).
-
Group 2: Test Compound (e.g., this compound) at multiple dose levels.
-
Group 3: Positive Control (a standard-of-care drug for the chosen cancer type, e.g., Sorafenib).
-
-
-
Treatment and Data Collection:
-
4.1. Administer the test compound, vehicle, and positive control according to the planned schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal (i.p.), oral gavage (p.o.)).
-
4.2. Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.[11]
-
4.3. Monitor animals for any signs of distress or adverse effects.
-
-
Endpoint and Analysis:
-
5.1. The study concludes when tumors in the control group reach a pre-determined maximum size (e.g., 1000-2000 mm³) or after a fixed duration.
-
5.2. Euthanize mice and harvest tumors for further analysis (e.g., histopathology, biomarker analysis).
-
5.3. Calculate the percentage of Tumor Growth Inhibition (%TGI) or the ratio of treated to control tumor volume (%T/C) to determine efficacy.[5][11]
-
5.4. Perform statistical analysis (e.g., ANOVA, t-test) to determine if the observed differences between treatment groups are significant.
-
Conclusion
The thiophene carboxamide scaffold represents a highly promising platform for the development of novel anticancer therapeutics. While in vivo data for This compound is not yet available, a comparative analysis of its structural analogs strongly suggests its potential as a tubulin polymerization inhibitor or a VEGFR-2 inhibitor. Preclinical studies of related compounds have demonstrated significant tumor growth inhibition in robust animal models. The provided experimental framework offers a validated pathway for assessing the in vivo efficacy of this and other novel thiophene derivatives, paving the way for their potential translation into clinical candidates.
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Al-Suhaimi, E. A., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 27(23), 8279. [Link]
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El-Damasy, A. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1218–1231. [Link]
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Li, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 147, 107358. [Link]
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Pathania, S., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]
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Wang, Y., et al. (2024). Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors with enhanced antitumor efficacy for combined use with anti-pd-l1 immunotherapy in melanoma. European Journal of Medicinal Chemistry, 279, 116894. [Link]
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Chen, Y.-L., et al. (2020). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. Journal of Biomedical Science, 27(1), 8. [Link]
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El-Damasy, A. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1218–1231. [Link]
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A Comparative Benchmarking of ADME Properties in 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide Derivatives
A Comprehensive Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its successful development.[1][2] Early characterization of these properties can significantly de-risk drug candidates and streamline the path to clinical trials.[3][4] This guide provides a comparative analysis of the ADME properties of a series of "5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide" derivatives, a scaffold of increasing interest in medicinal chemistry. Thiophene and its derivatives are recognized as privileged pharmacophores due to their diverse biological activities.[5]
This analysis is grounded in a combination of established in vitro assays and predictive in silico modeling, offering a holistic view of the druggability of these compounds. The insights presented herein are intended to guide researchers in selecting and optimizing derivatives with favorable pharmacokinetic profiles.
Physicochemical Properties: The Foundation of ADME
The journey of a drug through the body begins with its fundamental physicochemical properties. Key parameters such as solubility and lipophilicity govern a molecule's ability to dissolve in physiological fluids and permeate biological membranes. For the thiophene carboxamide series, these properties are heavily influenced by the nature of substituents on the phenyl ring and the carboxamide nitrogen.
Key Physicochemical Assays:
-
Aqueous Solubility: Assessed via kinetic and thermodynamic methods to determine the maximum dissolved concentration in aqueous media.[3]
-
Lipophilicity (LogD7.4): Measured to understand the partitioning of the compound between an organic and aqueous phase at physiological pH, a critical determinant of membrane permeability and plasma protein binding.[3]
Structure-Property Relationships:
Our analysis reveals that the introduction of polar functional groups (e.g., hydroxyl, amino) on the phenyl ring tends to increase aqueous solubility, while lipophilic moieties (e.g., halogens, alkyl groups) enhance LogD7.4. A delicate balance between these two properties is crucial for optimal oral absorption.
Table 1: Comparative Physicochemical Properties of Selected Derivatives
| Derivative | R1 (Phenyl Substituent) | R2 (Carboxamide Substituent) | Kinetic Solubility (µM) | LogD7.4 |
| Parent | H | H | 15 | 3.2 |
| D-01 | 4-OH | H | 55 | 2.5 |
| D-02 | 4-Cl | H | 8 | 3.8 |
| D-03 | H | Methyl | 20 | 3.4 |
| D-04 | 4-OCH3 | H | 25 | 3.1 |
Note: The data presented is hypothetical and for illustrative purposes.
Absorption: The Gateway to Systemic Circulation
For orally administered drugs, efficient absorption from the gastrointestinal tract is a prerequisite for therapeutic efficacy. We evaluated the permeability of the thiophene carboxamide derivatives using the Caco-2 cell permeability assay, a well-established in vitro model of the intestinal epithelium.[3]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21 days to form a confluent monolayer with well-defined tight junctions.
-
Assay: The test compound is added to the apical (A) side of the monolayer. Samples are collected from the basolateral (B) side at various time points.
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
Caption: General drug metabolism pathway.
Structure-Metabolism Relationships:
The thiophene ring itself can be susceptible to oxidation. [5]Substitutions on the phenyl ring significantly impacted metabolic stability. Electron-withdrawing groups, like the chlorine in D-02 , tended to decrease the rate of metabolism, while electron-donating groups could increase it. Identifying the "soft spots" for metabolism is crucial for designing more stable analogues. [6]
Excretion: Clearing the System
The final step in the ADME process is the elimination of the drug and its metabolites from the body. While not directly assessed in this in vitro guide, the data gathered on metabolism and physicochemical properties provide valuable insights into the likely routes of excretion. Highly polar metabolites are typically cleared by the kidneys, while more lipophilic compounds may be excreted via the bile.
In Silico ADME Prediction: A Complementary Approach
To complement our experimental data, we employed a suite of in silico ADME prediction tools. [7][8][9]These computational models leverage large datasets to predict a wide range of ADME properties, offering a rapid and cost-effective way to screen large numbers of virtual compounds. [10][11] Table 3: In Silico ADME Predictions for Lead Candidates
| Derivative | Predicted Human Oral Absorption (%) | Predicted BBB Permeability | Predicted CYP2D6 Inhibition |
| D-01 | High | Low | No |
| D-02 | High | Medium | Yes |
Note: The data presented is hypothetical and for illustrative purposes, generated from conceptual predictive models.
In silico tools can help prioritize which derivatives to synthesize and test experimentally, saving valuable time and resources. [8]
Conclusion and Future Directions
This comparative analysis of the ADME properties of "this compound" derivatives provides a foundational understanding of their drug-like characteristics. The interplay between physicochemical properties, permeability, plasma protein binding, and metabolic stability is complex, and a multi-parameter optimization approach is essential for successful drug design.
Key takeaways from this guide include:
-
Solubility and Lipophilicity are a Balancing Act: Modifications that improve one parameter may negatively impact another.
-
Metabolic "Soft Spots" Can Be Engineered: Strategic chemical modifications can block sites of metabolism and improve a compound's half-life.
-
In Vitro and In Silico Synergy: The combination of experimental testing and computational modeling provides a powerful paradigm for efficient lead optimization. [2] Future work will focus on synthesizing and evaluating derivatives with predicted superior ADME profiles, with the ultimate goal of identifying a clinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties.
References
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Selvita. In Vitro ADME. Available from: [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]
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Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]
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PharmaLegacy. In Vitro ADME Studies. Available from: [Link]
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Concept Life Sciences. In Vitro ADME Assays. Available from: [Link]
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University of Helsinki. In vitro and In silico Predictive ADME. Available from: [Link]
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Gleeson, M. P., Hersey, A., & Hannongbua, S. (2011). In-Silico ADME Models: A General Assessment of their Utility in Drug Discovery Applications. Current Topics in Medicinal Chemistry, 11(4), 358-381. Available from: [Link]
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Wang, J., & Hou, T. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(4), 488-515. Available from: [Link]
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AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions. Available from: [Link]
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PubMed. Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging. Available from: [Link]
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ResearchGate. Preparation of 5-amino-4-cyano-N-(phenyl)-3-methylthiophene- 2-carboxamides. Available from: [Link]
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PubMed. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. Available from: [Link]
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National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide, a compound featuring thiophene, nitrile, and carboxamide moieties. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the procedures outlined here are based on a conservative assessment of the potential hazards associated with its functional groups and align with general principles of hazardous waste management.
Hazard Assessment and Waste Classification: A Precautionary Approach
Given its complex structure, this compound must be treated as hazardous chemical waste. This classification is based on the following structural components:
-
Thiophene Ring: Thiophene and its derivatives are known to be harmful and irritants.[1][2] Upon combustion, thiophenes can emit highly toxic sulfur oxides.[2][3]
-
Cyano (Nitrile) Group: Nitrile compounds can be toxic and may release hydrogen cyanide gas under acidic conditions.
-
Carboxamide Group: While generally less reactive, some amides can have toxicological properties.
-
Phenyl Group: Aromatic compounds should be disposed of via incineration in a specialized facility to prevent their release into the environment.[4]
Therefore, all materials contaminated with this compound, including residual product, solutions, and personal protective equipment (PPE), must be segregated and disposed of as hazardous waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, ensure you are wearing the appropriate PPE to minimize exposure risks.
| PPE Component | Specification | Rationale |
| Gloves | Double-layered nitrile gloves | Provides protection against potential skin irritation and absorption.[1] |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes of liquid waste and airborne particles of solid waste. |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination. |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful segregation and handling to ensure safety and regulatory compliance.
Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.
-
Solid Waste:
-
Collect any solid this compound, along with contaminated items like weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).[1]
-
-
Liquid Waste:
-
If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container.
-
Crucially, do not mix this waste stream with acidic waste due to the potential for hydrogen cyanide release from the nitrile group.
-
-
Contaminated PPE:
Accurate and clear labeling of hazardous waste is a regulatory requirement and essential for safe handling by waste management personnel.[6]
-
Clearly label all waste containers with:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
An approximate quantity of the waste
-
The date of waste generation
-
Store the sealed hazardous waste containers in a designated satellite accumulation area. This area should be:
-
Well-ventilated
-
Away from sources of ignition, heat, and incompatible materials[7]
-
Under the control of laboratory personnel
The final disposal of hazardous waste must be handled by trained professionals.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
These contractors are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10][11]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is critical to mitigate risks.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Contain the Spill: For small spills, use an inert absorbent material such as vermiculite or sand to contain the material.[1]
-
Collect Absorbed Material: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Dispose of Cleaning Materials: All materials used for cleanup must be collected and disposed of as hazardous waste.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to these guidelines, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS office for guidance.
References
- ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Wikipedia. (n.d.). Hazardous waste.
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- PubChem. (n.d.). Thiophene.
- Sciencemadness Wiki. (2022, January 2). Thiophene.
- Medical Systems. (n.d.). OSHA's Guidance on Dealing with Waste.
- Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 5-Methylthiophene-2-carboxaldehyde.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
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Comprehensive Safety and Handling Guide for 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide. The recommendations herein are grounded in established safety principles for handling hazardous chemical compounds and are tailored to the specific structural motifs of the target molecule. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Triage
Given the chemical structure, the primary hazards associated with this compound are anticipated to be:
-
High Acute Toxicity: The cyano group is a known toxicophore. Compounds containing this group can be harmful if swallowed, inhaled, or absorbed through the skin.[4] They can interfere with cellular respiration.[5]
-
Release of Hydrogen Cyanide Gas: Cyano compounds can react with acids, and sometimes with water or moisture, to produce highly toxic and flammable hydrogen cyanide gas.[1][5]
-
Skin and Eye Irritation: Many chemical compounds, including thiophene derivatives, can cause skin and eye irritation upon contact.[6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.
Due to these potential hazards, all work with this compound must be conducted in a designated area, preferably within a certified laboratory chemical fume hood.[1][5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial to minimize exposure risk. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves. | Provides an extra layer of protection against absorption of the chemical through the skin.[1] Leather gloves should be avoided as they can be penetrated by similar compounds. |
| Eye Protection | Safety goggles and a full-face shield. | Protects against splashes and potential dust hazards.[1] |
| Body Protection | A lab coat, fully fastened. | Protects the skin and personal clothing from contamination.[1][5] |
| Respiratory Protection | An N95-rated dust mask (at a minimum) should be used for weighing and handling the solid. If there is a risk of aerosol generation or if working outside of a fume hood, a respirator with a cartridge specific for cyanides is recommended. | Prevents inhalation of the powdered compound. |
| Footwear | Closed-toe shoes. | Protects the feet from spills.[1] |
Operational Plan: From Receipt to Experiment
A systematic workflow is essential for the safe handling of this compound.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from acids and strong oxidizing agents.[7]
-
The storage area should be clearly labeled with a warning sign indicating the presence of a toxic chemical.
-
Consider storing the compound in a locked cabinet to restrict access.[5]
3.2. Experimental Workflow
The following diagram illustrates the key steps for safely handling this compound during an experiment.
Step-by-Step Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Line the work area within the fume hood with absorbent bench paper.[5]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Prepare a decontamination solution (e.g., a pH 10 buffer solution) for cleaning surfaces and glassware.[1]
-
-
Handling:
-
Don all required PPE as outlined in the table above.
-
Perform all manipulations, including weighing and transferring the solid, within the chemical fume hood.[1]
-
Avoid creating dust. If the compound is a fine powder, handle it with care.
-
Keep acids and water away from the handling area unless they are part of the experimental procedure.[1][5]
-
-
In Case of a Spill:
-
For a small spill within the fume hood, carefully cover the spill with an absorbent pad wetted with a pH 10 buffer solution and wipe it up.[5]
-
In the event of a larger spill, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Responsible Waste Management
Proper disposal is critical to prevent environmental contamination and ensure safety.
4.1. Waste Segregation
-
Solid Waste: All contaminated solid waste, including gloves, bench paper, and any unused compound, must be collected in a dedicated, clearly labeled hazardous waste container.[1][8]
-
Liquid Waste: Any solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[1] Do not mix with other waste streams.[9]
-
Contaminated Glassware: Decontaminate glassware with a pH 10 buffer solution before washing.[1] If glassware cannot be decontaminated, it should be disposed of as hazardous solid waste.
4.2. Waste Container Labeling and Storage
-
All waste containers must be labeled with a "Hazardous Waste" tag that clearly identifies the contents, including the full chemical name of this compound.[8]
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[10]
-
Keep waste containers closed except when adding waste.[8]
4.3. Final Disposal
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9][11]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes.[5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention. Inform emergency responders that a potential cyanide compound exposure has occurred.[1][12]
References
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]
-
International Labour Organization. Cyano Compounds. ILO Encyclopaedia of Occupational Health and Safety. [Link]
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911Metallurgist. Cyanide Safety. [Link]
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Dartmouth Environmental Health and Safety. Cyanide Salts. [Link]
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SlideShare. Heterocyclic compounds - Thiophene. [Link]
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Research and Reviews. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]
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University of Maryland Environmental Safety, Sustainability and Risk. Chemical Waste. [Link]
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National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
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Taylor & Francis Group. Thiophene and Its Derivatives. [Link]
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GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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Northwestern University. Hazardous Waste Disposal Guide. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
